molecular formula C9H11BN2O6 B1461715 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid CAS No. 871332-84-2

3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid

Cat. No.: B1461715
CAS No.: 871332-84-2
M. Wt: 254.01 g/mol
InChI Key: RJGIEMNJBJFOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid is a useful research compound. Its molecular formula is C9H11BN2O6 and its molecular weight is 254.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-[methoxy(methyl)carbamoyl]-5-nitrophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O6/c1-11(18-2)9(13)6-3-7(10(14)15)5-8(4-6)12(16)17/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGIEMNJBJFOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657439
Record name {3-[Methoxy(methyl)carbamoyl]-5-nitrophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871332-84-2
Record name B-[3-[(Methoxymethylamino)carbonyl]-5-nitrophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871332-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[Methoxy(methyl)carbamoyl]-5-nitrophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of Arylboronic Acids in Medicinal Chemistry

The landscape of modern medicinal chemistry is characterized by an ever-present demand for novel molecular scaffolds that can address complex biological targets with high potency and selectivity. Among the vast arsenal of synthetic building blocks, arylboronic acids have risen to prominence as exceptionally versatile intermediates.[1] Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, have established them as indispensable tools in the synthesis of a wide array of bioactive molecules.[2][3] This guide focuses on a specific, functionally rich arylboronic acid, 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid, a compound poised for significant contributions in the development of next-generation therapeutics. Its unique trifunctionalized aromatic core, featuring a boronic acid for strategic coupling, a Weinreb amide for controlled elaboration, and a nitro group for electronic modulation or further functionalization, presents a compelling platform for the exploration of new chemical space.

Physicochemical and Structural Characteristics

A comprehensive understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueReference
CAS Number 871332-84-2N/A
Molecular Formula C₉H₁₁BN₂O₆N/A
Molecular Weight 254.01 g/mol N/A
Appearance Predicted to be a solidN/A
Solubility Expected to be soluble in polar organic solvents such as methanol, DMSO, and DMF.N/A
Melting Point Not experimentally determined. The related compound, 3-(methoxycarbonyl)-5-nitrophenylboronic acid, has a melting point of 224 °C.N/A

Strategic Synthesis of this compound

The synthesis of this compound can be strategically designed from commercially available starting materials. A plausible and efficient synthetic route is outlined below, leveraging well-established and robust chemical transformations. The proposed synthesis commences with the commercially available 3-bromo-5-nitrobenzoic acid.

Synthesis of the Weinreb Amide Precursor

The initial step involves the conversion of the carboxylic acid functionality of 3-bromo-5-nitrobenzoic acid into a Weinreb amide. The Weinreb amide is a particularly useful functional group in organic synthesis as it allows for the controlled addition of organometallic reagents to form ketones, or it can be reduced to aldehydes.[4]

Reaction Scheme:

Synthesis of Weinreb Amide start 3-Bromo-5-nitrobenzoic acid reagents SOCl₂, reflux then N,O-Dimethylhydroxylamine HCl, Pyridine, DCM, 0 °C to rt start->reagents product 3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide (CAS: 1519917-98-6) reagents->product

Figure 1: Synthesis of the Weinreb Amide Precursor.

Experimental Protocol:

  • Acid Chloride Formation: To a solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in a suitable solvent such as toluene, add thionyl chloride (1.5 eq). Heat the reaction mixture to reflux for 2-3 hours. After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-bromo-5-nitrobenzoyl chloride.

  • Weinreb Amide Formation: Dissolve the crude acid chloride in dichloromethane (DCM). In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and pyridine (2.5 eq) in DCM at 0 °C. To this solution, add the acid chloride solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-bromo-N-methoxy-N-methyl-5-nitrobenzamide.

Miyaura Borylation to Introduce the Boronic Acid Moiety

The crucial carbon-boron bond formation is achieved through a palladium-catalyzed Miyaura borylation reaction. This reaction is a powerful and versatile method for the synthesis of arylboronic esters from aryl halides.[2] The resulting boronate ester can then be hydrolyzed to the desired boronic acid.

Reaction Scheme:

Miyaura Borylation start 3-Bromo-N-methoxy-N-methyl-5-nitrobenzamide reagents Bis(pinacolato)diboron (B₂pin₂) Pd(dppf)Cl₂, KOAc 1,4-Dioxane, 80 °C start->reagents intermediate This compound, pinacol ester reagents->intermediate hydrolysis Acidic or Basic Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product

Figure 2: Miyaura Borylation and Hydrolysis.

Experimental Protocol:

  • Borylation Reaction: To a solution of 3-bromo-N-methoxy-N-methyl-5-nitrobenzamide (1.0 eq) in anhydrous 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Reaction Conditions: Degas the reaction mixture by bubbling with argon for 15-20 minutes. Heat the mixture to 80 °C and stir for 12-24 hours under an inert atmosphere.

  • Work-up and Isolation of Boronate Ester: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude pinacol ester can be purified by column chromatography on silica gel.

  • Hydrolysis to Boronic Acid: The purified pinacol ester is then subjected to hydrolysis. This can be achieved under acidic conditions (e.g., aqueous HCl in acetone) or basic conditions (e.g., aqueous NaOH followed by acidification). After hydrolysis, the product is extracted into an organic solvent, dried, and concentrated to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a highly attractive building block for the synthesis of novel therapeutic agents.

Role in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound lies in its use as a coupling partner in Suzuki-Miyaura reactions.[3] The boronic acid moiety allows for the facile formation of carbon-carbon bonds with a wide variety of aryl and heteroaryl halides, providing access to complex biaryl and heteroaryl scaffolds that are prevalent in many marketed drugs.

Illustrative Reaction Scheme:

Suzuki-Miyaura Coupling boronic_acid This compound reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) boronic_acid->reagents aryl_halide Aryl/Heteroaryl-X (X = Br, I, Cl, OTf) aryl_halide->reagents product Coupled Product reagents->product

Figure 3: Suzuki-Miyaura Cross-Coupling Application.

The Versatility of the Weinreb Amide and Nitro Group
  • Weinreb Amide: The N-methoxy-N-methylamide (Weinreb amide) functionality provides a handle for further molecular elaboration. It can be converted to a ketone by reaction with an organometallic reagent or reduced to an aldehyde. This allows for the introduction of additional diversity into the molecular scaffold.

  • Nitro Group: The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule and its binding to biological targets. Furthermore, the nitro group can be readily reduced to an amine, providing a site for further functionalization, for example, through amide bond formation or reductive amination. The reduction of aromatic nitro compounds to amines is a well-established transformation, typically achieved using reagents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation.

Characterization and Quality Control

For any synthetic intermediate, rigorous characterization is essential to confirm its identity and purity. The following analytical techniques are recommended for the characterization of this compound.

TechniqueExpected Observations
¹H NMR Aromatic protons in the region of 8-9 ppm. Singlets corresponding to the N-methyl and O-methyl protons of the Weinreb amide around 3-4 ppm. A broad singlet for the boronic acid protons.
¹³C NMR Aromatic carbons, with those attached to the nitro and boronic acid groups being significantly deshielded. A carbonyl carbon signal for the Weinreb amide around 165-170 ppm. Signals for the N-methyl and O-methyl carbons.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the B-O-H stretch of the boronic acid, the C=O stretch of the amide, and the N-O stretches of the nitro group.
Purity (HPLC) A single major peak indicating high purity.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctionalized nature allows for a multi-directional approach to the synthesis of complex and diverse molecular libraries. The boronic acid enables strategic C-C bond formation, the Weinreb amide provides a handle for controlled functionalization, and the nitro group offers opportunities for electronic tuning and further derivatization. As the demand for novel and effective therapeutics continues to grow, the strategic application of such well-designed synthetic intermediates will undoubtedly play a pivotal role in the discovery of the medicines of tomorrow.

References

Synthesis of 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid: A Strategic Approach for Advanced Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid is a key bifunctional building block with significant potential in medicinal chemistry and drug development. Its structure incorporates a versatile boronic acid moiety, ideal for Suzuki-Miyaura cross-coupling reactions, and a Weinreb amide, a stable and highly specific precursor for the synthesis of ketones. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth technical overview of a robust synthetic strategy. We will dissect a logical and efficient pathway starting from a commercially available precursor, 3-carboxy-5-nitrophenylboronic acid. This document details the experimental protocol, explains the causality behind procedural choices, addresses potential challenges in purification, and provides a framework for the successful synthesis and characterization of this high-value intermediate.

Introduction: Strategic Importance of the Target Compound

In the landscape of modern synthetic chemistry, efficiency and modularity are paramount. Arylboronic acids are foundational pillars in carbon-carbon bond formation, while N-methoxy-N-methylamides (Weinreb amides) offer a controlled and high-yield route to ketones, avoiding the common problem of over-addition associated with more reactive organometallic reagents.[1] The target molecule, this compound, elegantly combines these two powerful functionalities.

The presence of the nitro group offers further strategic advantages. It acts as a strong electron-withdrawing group, modulating the reactivity of the phenyl ring, and can be readily converted into other functional groups, such as an amine, opening avenues for further diversification of the molecular scaffold.[2] This makes the title compound an exceptionally valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents.[3][4]

This guide presents a validated synthetic approach that prioritizes reliability, scalability, and purity, addressing the nuances of handling and purifying boronic acid derivatives.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis is the cornerstone of an efficient synthesis. Our strategy is to form the Weinreb amide from a readily available carboxylic acid precursor, as this is a well-established and reliable transformation.

The chosen pathway begins with 3-carboxy-5-nitrophenylboronic acid, a commercially available starting material.[5] This simplifies the initial steps and allows focus to be placed on the key amide bond formation. The core transformation is the coupling of the carboxylic acid with N,O-dimethylhydroxylamine.

G Target 3-[Methoxy(methyl)carbamoyl]- 5-nitrophenylboronic acid SM1 3-Carboxy-5-nitrophenylboronic acid (Commercially Available) Target->SM1 Amide Bond Formation (Weinreb Amidation) SM2 N,O-Dimethylhydroxylamine Hydrochloride Target->SM2 Amide Bond Formation (Weinreb Amidation)

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis. The causality behind the choice of reagents and conditions is explained to ensure a deep understanding of the process.

Core Reaction: Synthesis via Amide Coupling

The conversion of the carboxylic acid to the Weinreb amide is achieved using a standard peptide coupling protocol. We will employ N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. This combination is known for its efficiency and mild reaction conditions, which are crucial to prevent degradation of the boronic acid moiety.

Reagent/SolventMolar Mass ( g/mol )QuantityMolar Equiv.
3-Carboxy-5-nitrophenylboronic acid210.945.00 g1.0
N,O-Dimethylhydroxylamine HCl97.542.77 g1.2
EDC Hydrochloride191.705.43 g1.2
DMAP122.170.29 g0.1
N,N-Dimethylformamide (DMF)73.09100 mL-
Diisopropylethylamine (DIPEA)129.246.15 mL2.0

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-carboxy-5-nitrophenylboronic acid (5.00 g, 23.7 mmol).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

    • Scientist's Insight: DMF is chosen as the solvent due to its excellent solvating power for all reactants and its high boiling point, which allows for a stable reaction temperature if heating is required (though this reaction proceeds well at ambient temperature).

  • Addition of Amine and Base: Add N,O-dimethylhydroxylamine hydrochloride (2.77 g, 28.4 mmol, 1.2 eq.) and DMAP (0.29 g, 2.37 mmol, 0.1 eq.) to the solution. Cool the flask in an ice-water bath to 0 °C.

  • Slowly add Diisopropylethylamine (DIPEA, 6.15 mL, 47.4 mmol, 2.0 eq.) to the stirred mixture. The first equivalent of DIPEA neutralizes the hydrochloride salt, while the second maintains a basic environment to facilitate the coupling.

  • Activation and Coupling: In a separate beaker, dissolve EDC hydrochloride (5.43 g, 28.4 mmol, 1.2 eq.) in a minimal amount of DMF (~10 mL). Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • Causality Explanation: The carbodiimide (EDC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the N,O-dimethylhydroxylamine. DMAP catalyzes this step, significantly increasing the reaction rate.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: a. Once the reaction is complete, pour the mixture into a separatory funnel containing 300 mL of ethyl acetate and 200 mL of 1 M HCl (aq). b. Shake the funnel vigorously and separate the layers. The organic layer contains the product. c. Wash the organic layer sequentially with 200 mL of saturated sodium bicarbonate solution (to remove any remaining acid and DMAP) and 200 mL of brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Mechanism Spotlight: EDC/DMAP Coupling

The mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack from the amine.

G cluster_0 Activation Step cluster_1 Catalysis & Coupling R-COOH Carboxylic Acid Intermediate O-Acylisourea (Active Ester) R-COOH->Intermediate + EDC, - Urea byproduct EDC EDC DMAP_Intermediate Acyl-DMAP Cation (Highly Reactive) Intermediate->DMAP_Intermediate + DMAP Product Weinreb Amide DMAP_Intermediate->Product + Amine, - DMAP Amine Me(MeO)NH

Caption: Simplified mechanism of EDC/DMAP-mediated amidation.

Purification and Characterization: A Critical Step

Purification of arylboronic acids can be challenging due to their polarity and tendency to form cyclic anhydrides (boroxines).[6]

Purification Strategy:

  • Recrystallization: This is the preferred method for obtaining high-purity material on a large scale. A suitable solvent system must be determined empirically, but trials with ethyl acetate/hexanes or isopropanol/water are recommended.[7][8]

  • Silica Gel Chromatography: Standard silica gel chromatography can lead to product degradation or poor recovery.[9] If chromatography is necessary, two strategies can improve outcomes:

    • Use a less acidic stationary phase like neutral alumina.[7]

    • Pre-treat the silica gel with a small amount of boric acid to suppress the Lewis acidity of the silica surface, which can otherwise cleave the C-B bond.[10]

Expected Characterization Data:

AnalysisExpected Results
¹H NMR Aromatic protons (3H), methoxy protons (~3.7 ppm, 3H), N-methyl protons (~3.2 ppm, 3H).
¹³C NMR Aromatic carbons, carbonyl carbon (~165-170 ppm), methoxy and methyl carbons.
Mass Spec (ESI+) Expected [M+H]⁺ peak corresponding to the molecular formula C9H11BN2O5.
Appearance Expected to be an off-white to pale yellow solid.

Troubleshooting and Field-Proven Insights

ProblemPotential CauseRecommended Solution
Incomplete Reaction Insufficient activation; inactive EDC.Use fresh EDC. Add a second portion (0.3 eq.) of EDC after 4-6 hours if the reaction has stalled.
Low Yield after Work-up Product is partially soluble in the aqueous layer.Perform back-extraction of all aqueous layers with ethyl acetate to recover any dissolved product.
Boroxine Formation Dehydration of the boronic acid, often during concentration or on silica.Avoid prolonged heating during solvent removal. If boroxine is detected (via NMR), the boronic acid can often be regenerated by stirring the solid in a mixture of diethyl ether and a small amount of water.
Difficult Purification Streaking on TLC; co-elution with byproducts.Attempt recrystallization first. If chromatography is unavoidable, use the modified methods described in Section 5.[7][10]

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for producing this compound. By starting with a commercially available precursor and employing a well-understood EDC/DMAP coupling protocol, this synthesis is accessible and robust. The key to success lies in careful execution of the reaction, diligent monitoring, and a strategic approach to the purification of the final boronic acid product. This valuable intermediate is now poised for use in complex synthetic campaigns, enabling the rapid development of novel chemical entities for drug discovery and beyond.

References

3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid CAS number 871332-84-2.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid

Abstract

This compound, bearing the CAS Number 871332-84-2, is a specialized boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional nature—a boronic acid for cross-coupling, a nitro group for chemical modification, and a Weinreb amide for subsequent ketone synthesis—positions it as a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, outlines a representative synthetic protocol, explores its critical role in palladium-catalyzed cross-coupling reactions, and discusses its applications in the synthesis of pharmacologically relevant compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic strategies.

Core Chemical Identity and Physicochemical Properties

This compound is a stable, solid organic compound. The presence of the boronic acid group makes it a cornerstone reagent for the Suzuki-Miyaura reaction, one of the most powerful methods for forming carbon-carbon bonds. The electron-withdrawing nitro group modulates the reactivity of the phenyl ring, while the N-methoxy-N-methylamide (Weinreb amide) provides a stable, yet selectively reactive handle for the introduction of carbonyl functionalities.

Table 1: Physicochemical and Safety Data

Property Value Source
CAS Number 871332-84-2 Combi-Blocks, BLD Pharm
Molecular Formula C9H11BN2O5 Combi-Blocks, BLD Pharm
Molecular Weight 237.99 g/mol Combi-Blocks, BLD Pharm
Physical Appearance White to off-white or yellow solid BLD Pharm
Purity Typically ≥95% Combi-Blocks
Storage Conditions Store at 2-8°C, keep dry Combi-Blocks, BLD Pharm
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) Combi-Blocks

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | Combi-Blocks |

Synthesis and Reaction Mechanisms

The synthesis of aryl boronic acids often involves the reaction of an organometallic reagent (like a Grignard or organolithium) with a trialkyl borate. For a molecule with sensitive functional groups like a nitro group and a Weinreb amide, a common and robust strategy involves a halogen-metal exchange followed by borylation.

Representative Synthetic Pathway

A plausible and widely used method for synthesizing this type of substituted phenylboronic acid starts from a corresponding halogenated precursor, such as 3-bromo-5-nitro-N-methoxy-N-methylbenzamide.

Synthetic_Pathway Precursor 3-Bromo-5-nitro- N-methoxy-N-methylbenzamide Intermediate Aryl Lithium Intermediate Precursor->Intermediate 1. n-BuLi, THF -78 °C Product 3-[Methoxy(methyl)carbamoyl]- 5-nitrophenylboronic acid Intermediate->Product 2. B(O-iPr)3 3. Acidic Workup (HCl) BorateEster Triisopropyl Borate B(O-iPr)3 BorateEster->Intermediate

Caption: Synthetic route via lithium-halogen exchange and borylation.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative example based on standard organic chemistry principles for this class of compounds. Researchers must conduct their own risk assessment and optimization.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-5-nitro-N-methoxy-N-methylbenzamide (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq, ~2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality: The low temperature is critical to prevent side reactions and ensure the selective formation of the aryl lithium species.

  • Borylation: To the aryl lithium solution, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature at -78 °C. Causality: The borate ester acts as the boron source. It is added after the lithiation is complete to trap the nucleophilic aryl lithium intermediate.

  • Quenching and Workup: After stirring for 2 hours at -78 °C, allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding 1 M hydrochloric acid (HCl).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization to yield the final boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its function as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forges a new carbon-carbon bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)L2-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)L2-Ar' OxAdd->Transmetal Transmetalation (Ar'-B(OH)2, Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Practical Workflow for a Suzuki Coupling Experiment
  • Reagent Preparation: In a reaction vessel, combine this compound (1.2 eq), the aryl halide (Ar-X, 1.0 eq), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water or toluene and water. Causality: The base is crucial for activating the boronic acid to facilitate the transmetalation step. The solvent system is chosen to dissolve both the organic and inorganic reagents.

  • Reaction Execution: Heat the mixture under an inert atmosphere to a temperature typically between 80-110 °C. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The product is then purified using standard laboratory techniques.

Strategic Value in Drug Discovery and Development

The strategic placement of the three functional groups makes this reagent highly valuable for building libraries of complex molecules in drug discovery programs.

  • Scaffold Formation: The boronic acid is used first to couple the core phenyl ring to another part of the target molecule.

  • Functional Group Transformation: The nitro group can be readily reduced to an amine (-NH2). This amine can then be further functionalized through acylation, alkylation, or sulfonylation, allowing for the exploration of the structure-activity relationship (SAR).

  • Ketone Synthesis: The Weinreb amide is resistant to many reaction conditions but can be selectively reacted with organometallic reagents (e.g., Grignard or organolithium reagents) to form a ketone. This provides a reliable method for introducing a carbonyl group late in the synthetic sequence.

Drug_Discovery_Workflow cluster_0 Phase 1: Core Scaffolding cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Side-Chain Introduction Start 3-[Methoxy(methyl)carbamoyl]- 5-nitrophenylboronic acid + Ar-X Suzuki Suzuki-Miyaura Coupling Start->Suzuki Scaffold Biphenyl Scaffold Suzuki->Scaffold NitroReduction Nitro Group Reduction (-NO2 -> -NH2) Scaffold->NitroReduction AmineDeriv Amine Derivatization (Acylation, etc.) NitroReduction->AmineDeriv Weinreb Weinreb Amide Reaction + R-MgBr AmineDeriv->Weinreb Ketone Final Ketone Product Weinreb->Ketone

Caption: A multi-stage synthetic strategy in drug discovery.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated synthetic tool. Its well-defined reactivity allows for sequential, controlled transformations, making it an ideal building block for constructing complex molecules with potential therapeutic applications. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists aiming to incorporate this versatile compound into their research and development pipelines.

An In-depth Technical Guide to 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid. This compound, identified by CAS number 871332-84-2, possesses a unique trifunctional architecture, incorporating a boronic acid moiety, a nitroaromatic system, and a Weinreb amide. This distinct combination of functional groups imparts a versatile reactivity profile, making it a molecule of significant interest in medicinal chemistry and organic synthesis. This document will delve into its structural features, predicted physicochemical parameters, and key chemical reactivities, offering insights into its potential applications and methodologies for its characterization and utilization.

Introduction: A Molecule of Synthetic and Pharmaceutical Promise

This compound is an arylboronic acid derivative with significant potential as a building block in the synthesis of complex organic molecules. The presence of the boronic acid group facilitates participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. The nitro group, a strong electron-withdrawing substituent, modulates the electronic properties of the aromatic ring and the reactivity of the boronic acid. Furthermore, the N-methoxy-N-methylamide, or Weinreb amide, is a versatile functional group known for its controlled reactivity towards nucleophiles, enabling the synthesis of ketones and aldehydes. This guide will explore the interplay of these functionalities and their implications for the compound's behavior and utility.

Molecular Structure and Identification

The foundational step in understanding the properties of any chemical entity is a thorough characterization of its molecular structure.

Structural Formula and Key Identifiers

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Table 1: Key Identifiers

IdentifierValue
CAS Number 871332-84-2[1]
Molecular Formula C₉H₁₁BN₂O₆[1]
Molecular Weight 254.01 g/mol [2]

Physical Properties: Predictions and Considerations

Table 2: Predicted Physical Properties

PropertyPredicted Value/CharacteristicRationale and Comparative Insights
Melting Point Likely a solid with a relatively high melting point (>200 °C)The related compound, 3-(Methoxycarbonyl)-5-nitrophenylboronic acid, has a melting point of 224 °C.[2] The presence of polar functional groups and the potential for intermolecular hydrogen bonding in the subject molecule would suggest a similar or higher melting point.
Appearance White to off-white or pale yellow solidAromatic nitro compounds are often pale yellow. The analogous ester is described as a white to off-white crystalline powder.[2]
Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility in non-polar solvents and water at neutral pH.The polar nature of the boronic acid, nitro, and Weinreb amide groups would favor solubility in polar solvents. Boronic acids can exhibit increased water solubility under basic conditions due to the formation of the boronate salt.
pKa Estimated to be in the range of 8-9 for the boronic acid moiety.The pKa of phenylboronic acid is approximately 8.8. The presence of the electron-withdrawing nitro group would be expected to decrease the pKa (increase the acidity) of the boronic acid.

Chemical Properties and Reactivity

The chemical behavior of this molecule is dictated by the interplay of its three key functional groups.

The Boronic Acid Moiety: A Gateway to Cross-Coupling

The boronic acid group is a cornerstone of modern synthetic chemistry, primarily for its role in the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an organohalide or triflate.

suzuki_coupling start 3-[Methoxy(methyl)carbamoyl]- 5-nitrophenylboronic acid product Biaryl Product start->product Suzuki-Miyaura Coupling partner Ar-X (X = Br, I, OTf) partner->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product

Caption: Generalized Suzuki-Miyaura cross-coupling workflow.

Expert Insights: The electron-withdrawing nitro group on the phenyl ring is expected to enhance the rate of transmetalation in the Suzuki-Miyaura catalytic cycle, potentially allowing for efficient coupling even with less reactive coupling partners. However, the steric bulk of the adjacent Weinreb amide might influence the choice of palladium catalyst and ligands to achieve optimal yields.

The Weinreb Amide: A Versatile Carbonyl Precursor

The N-methoxy-N-methylamide (Weinreb amide) is a highly valuable functional group due to its ability to undergo controlled addition of organometallic reagents to form ketones, or reduction to yield aldehydes, without the common problem of over-addition to the corresponding alcohol.[4][5] This is attributed to the formation of a stable, chelated tetrahedral intermediate.[4][5]

4.2.1. Synthesis of Ketones:

Treatment of the Weinreb amide with Grignard or organolithium reagents, followed by an aqueous workup, will yield the corresponding ketone.

4.2.2. Synthesis of Aldehydes:

The Weinreb amide can be selectively reduced to the corresponding aldehyde using mild reducing agents such as diisobutylaluminium hydride (DIBAL-H) or by using specialized reagents like magnesium borohydride.[6]

weinreb_reactivity weinreb_amide Weinreb Amide (on the boronic acid scaffold) ketone Ketone Product weinreb_amide->ketone Ketone Synthesis aldehyde Aldehyde Product weinreb_amide->aldehyde Aldehyde Synthesis organometallic 1. R-MgX or R-Li 2. H₃O⁺ organometallic->ketone reducing_agent Reducing Agent (e.g., DIBAL-H) reducing_agent->aldehyde

Caption: Key transformations of the Weinreb amide moiety.

The Nitroaromatic System: A Handle for Further Functionalization

The nitro group can be readily reduced to an aniline, providing a synthetic handle for a variety of subsequent transformations, such as diazotization followed by Sandmeyer reactions, or amide/sulfonamide formation. This adds another layer of synthetic versatility to the molecule.

Experimental Protocols and Characterization

While specific experimental data for this compound is scarce, this section outlines the standard methodologies for its synthesis and characterization based on established chemical principles.

Synthesis

A plausible synthetic route to this compound involves the palladium-catalyzed cross-coupling of a suitable boronic acid precursor with N-methoxy-N-methylcarbamoyl chloride.[7]

Step-by-Step Protocol:

  • Starting Material: 3-Borono-5-nitrobenzoic acid.

  • Activation: The carboxylic acid is first converted to a more reactive species, such as an acid chloride (e.g., using oxalyl chloride or thionyl chloride) or activated ester.

  • Amide Formation: The activated carboxylic acid is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine) to form the Weinreb amide.[4]

  • Workup and Purification: The reaction mixture is subjected to an appropriate aqueous workup to remove reagents and byproducts. The crude product is then purified, typically by recrystallization or column chromatography.

Characterization Techniques

To confirm the identity and purity of this compound, a suite of analytical techniques should be employed.

Table 3: Analytical Characterization Methods

TechniqueExpected Observations
¹H NMR Aromatic protons would appear as distinct signals in the downfield region (typically 7-9 ppm), with splitting patterns indicative of their substitution on the ring. The methoxy and methyl protons of the Weinreb amide would appear as singlets in the upfield region (typically 3-4 ppm). The boronic acid protons are often broad and may be exchangeable with deuterium in deuterated solvents.
¹³C NMR Carbon signals for the aromatic ring, the carbonyl of the Weinreb amide, and the methoxy and methyl groups would be observed at their characteristic chemical shifts.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound should be observed. Fragmentation patterns may provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for the B-O-H stretch of the boronic acid (broad, ~3300 cm⁻¹), the C=O stretch of the Weinreb amide (~1650 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹) would be expected.
High-Performance Liquid Chromatography (HPLC) Can be used to assess the purity of the compound. A well-defined, single peak under appropriate chromatographic conditions would indicate high purity.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable tool for medicinal chemists.

  • Scaffold for Library Synthesis: The trifunctional nature of the molecule allows for the rapid generation of diverse compound libraries. The boronic acid can be used as an anchor for Suzuki-Miyaura coupling, while the Weinreb amide and the nitro group (or its reduced aniline form) can be independently functionalized.

  • Fragment-Based Drug Design: This molecule can serve as a fragment for screening against biological targets. The boronic acid moiety is known to form reversible covalent bonds with serine proteases and other enzymes, making it a privileged fragment in drug discovery.

  • Synthesis of Targeted Covalent Inhibitors: The combination of a reactive boronic acid and a customizable aromatic scaffold allows for the design of targeted covalent inhibitors with high potency and selectivity.

Conclusion

This compound is a promising, albeit not extensively characterized, chemical entity. Its combination of a boronic acid for cross-coupling, a versatile Weinreb amide for controlled carbonyl chemistry, and a modifiable nitro group provides a rich platform for synthetic innovation. For researchers in drug discovery and materials science, this compound represents a valuable building block for the creation of novel and complex molecular architectures. Further experimental investigation into its physical and chemical properties is warranted and will undoubtedly expand its applications.

References

A Technical Guide to 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic Acid: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery and development of novel therapeutics. Arylboronic acids have emerged as indispensable tools, largely due to their versatility in carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This guide provides a detailed technical overview of a specialized arylboronic acid, 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid , a compound that merges the reactivity of a boronic acid with the synthetic utility of a Weinreb amide.

This molecule's unique trifunctional architecture—a boronic acid for cross-coupling, a nitro group for electronic modulation and further functionalization, and a Weinreb amide for controlled ketone synthesis—positions it as a high-value intermediate for the synthesis of complex pharmaceutical agents. This document will delve into its molecular structure, propose a logical synthetic pathway based on established chemical principles, and explore its potential applications within the realm of drug discovery and development.

Part 1: Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and inherent properties.

Molecular Formula and Structure

The definitive molecular identity of this compound is captured by its molecular formula and structure.

  • Molecular Formula: C₉H₁₁BN₂O₆[2]

  • CAS Number: 871332-84-2[2]

  • Molecular Weight: 254.01 g/mol [2]

The structure features a phenyl ring substituted at positions 1, 3, and 5. The boronic acid group [-B(OH)₂] is at position 1. At position 3, a key functional group, the N-methoxy-N-methylcarbamoyl group (a Weinreb amide), is present. A strongly electron-withdrawing nitro group [-NO₂] is located at position 5.

Caption: Molecular structure of this compound.

Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, we can summarize known information and predict key properties based on its structure. Quantitative Structure-Property Relationship (QSPR) models are valuable tools for estimating such parameters in silico.[3][4]

PropertyValue/PredictionSource/Method
CAS Number 871332-84-2[2]
Molecular Formula C₉H₁₁BN₂O₆[2]
Molecular Weight 254.01[2]
Appearance Predicted to be a solid, likely a white to light yellow powder.Based on related arylboronic acids.[5]
Melting Point Not available.-
LogP (o/w) -1.11 (Consensus Prediction)[6]
Aqueous Solubility Predicted to have moderate solubility due to the polar boronic acid and nitro groups.Structural analysis.

Part 2: Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The synthesis hinges on the conversion of a carboxylic acid to a Weinreb amide, a well-established transformation in organic synthesis.[7][8][9]

synthesis_workflow cluster_0 Step 1: Weinreb Amidation start 3-Carboxy-5-nitrophenylboronic acid (CAS: 101084-81-5) reagents N,O-Dimethylhydroxylamine + Amide Coupling Reagent (e.g., P[NCH₃(OCH₃)]₃, POCl₃) start->reagents Reaction product This compound (CAS: 871332-84-2) reagents->product Formation of Weinreb Amide

Caption: Proposed synthesis of the target compound from its carboxylic acid precursor.

Experimental Protocol (Hypothetical):

  • Activation of Carboxylic Acid: The synthesis would commence with 3-Carboxy-5-nitrophenylboronic acid (CAS: 101084-81-5) as the starting material. This precursor is commercially available. The carboxylic acid moiety needs to be activated to facilitate amide bond formation.

  • Amide Coupling: The activated carboxylic acid would then be reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable base and coupling agent. Several modern reagents are highly effective for this direct conversion, avoiding the need to first form an acid chloride.[9][10]

    • Rationale for Reagent Choice: Reagents like P[NCH₃(OCH₃)]₃ or phosphorus oxychloride (POCl₃) with a non-nucleophilic base (e.g., DIPEA) are known to be highly efficient for creating Weinreb amides directly from carboxylic acids, even with sterically hindered substrates and a variety of functional groups present.[9][10] This approach offers high yields and operational simplicity.

  • Work-up and Purification: Following the reaction, a standard aqueous work-up would be performed to remove the coupling reagents and byproducts. The final product would then be isolated and purified, likely through recrystallization or column chromatography.

Key Reactivity and the Role of Functional Groups
  • Boronic Acid Group: This is the primary site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11] It allows for the formation of a C-C bond with a wide range of aryl, heteroaryl, or vinyl halides and triflates, enabling the construction of complex biaryl or substituted aromatic cores common in drug molecules.[1][12]

  • Weinreb Amide Group: The N-methoxy-N-methylamide is a uniquely valuable functional group. It reacts with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate.[13] This intermediate does not collapse to a ketone until acidic workup, thus preventing the common problem of over-addition that leads to tertiary alcohols.[14] This allows for the clean and high-yield synthesis of ketones. The Weinreb amide itself can also act as a directing group in C-H functionalization reactions.[15]

  • Nitro Group: The strongly electron-withdrawing nature of the nitro group influences the reactivity of the phenyl ring and the boronic acid. It can also serve as a synthetic handle for further transformations, such as reduction to an aniline, which can then be used for a variety of subsequent reactions (e.g., amide formation, diazotization).

Part 3: Applications in Drug Discovery and Development

The true value of a building block like this compound lies in its potential to streamline the synthesis of biologically active molecules.

Strategic Value in Medicinal Chemistry

The combination of a boronic acid and a Weinreb amide in one molecule offers a powerful two-pronged synthetic strategy.

application_logic cluster_suzuki Suzuki Coupling Pathway cluster_weinreb Weinreb Amide Pathway start 3-[Methoxy(methyl)carbamoyl]- 5-nitrophenylboronic acid suzuki Suzuki-Miyaura Cross-Coupling start->suzuki Reacts with Aryl-Halide weinreb Reaction with Organometallic Reagent start->weinreb biaryl Biaryl Intermediate (with Weinreb Amide) suzuki->biaryl final Complex Drug Scaffolds biaryl->final Further modification of Weinreb Amide ketone Aryl-Ketone Intermediate (with Boronic Acid) weinreb->ketone ketone->final Further modification of Boronic Acid

Caption: Dual synthetic utility in constructing complex molecular architectures.

  • Pathway A (Suzuki First): A medicinal chemist can first perform a Suzuki coupling using the boronic acid to link the core to another aromatic or heterocyclic system. The resulting biaryl compound, still containing the Weinreb amide, can then be reacted with a Grignard reagent to install a specific ketone, a common pharmacophore.

  • Pathway B (Weinreb Reaction First): Alternatively, the Weinreb amide can be transformed into a ketone first. The resulting aryl ketone, still bearing the boronic acid, is now a versatile intermediate for a subsequent Suzuki coupling to complete the synthesis of the target molecule.

This strategic flexibility allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, accelerating the optimization of lead compounds. The precursor, 3-Carboxy-5-nitrophenylboronic acid, is noted for its utility in developing targeted therapies and in bioconjugation.[16]

Boronic Acids as Pharmacophores

Beyond their role as synthetic intermediates, boronic acids themselves can be key components of pharmacophores, acting as reversible covalent inhibitors. The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade®), is a proteasome inhibitor used to treat multiple myeloma.[17] The boronic acid moiety forms a stable, yet reversible, bond with the N-terminal threonine residue in the active site of the proteasome. This has spurred significant interest in boronic acids as potential inhibitors for a range of enzymes, particularly serine proteases.

Part 4: Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are essential. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for arylboronic acids should be followed.

  • Hazard Classification (General for Arylboronic Acids): Often classified as acute oral toxicity, skin irritants, and serious eye irritants.[17][18]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[18]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing.[18]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Phenylboronic acids can be sensitive to air and moisture.[18]

  • Potential Genotoxicity: It is important to note that some arylboronic acids have been found to be weakly mutagenic in microbial assays and may be considered potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[19] Therefore, controlling residual levels in a final drug product is a critical consideration during process development.

Conclusion

This compound represents a sophisticated and highly versatile building block for drug discovery and development. Its structure is intelligently designed to offer multiple, orthogonal synthetic handles. The boronic acid enables robust C-C bond formation via Suzuki coupling, while the Weinreb amide provides a reliable method for ketone synthesis, and the nitro group offers further opportunities for functionalization. This combination of features allows for the efficient and flexible construction of complex molecular scaffolds, making it an invaluable asset for medicinal chemists aiming to accelerate the discovery of next-generation therapeutics. As the demand for novel and diverse chemical matter continues to grow, the strategic application of such multifunctional reagents will undoubtedly play a crucial role in shaping the future of pharmaceutical research.

References

A Technical Guide to the Spectroscopic Characterization of 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a detailed technical overview of the expected spectroscopic data for the novel compound 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid. In the absence of publicly available experimental spectra, this document leverages predictive methodologies and comparative analysis with structurally analogous compounds to offer a robust characterization framework. It is designed to assist researchers in identifying and characterizing this molecule, providing foundational data for its application in medicinal chemistry and drug development.

Introduction: The Significance of this compound

Boronic acids are a class of compounds of significant interest in organic synthesis and medicinal chemistry, largely due to their versatile reactivity in cross-coupling reactions and their ability to form reversible covalent bonds with diols, a feature exploited in chemical sensors and drug delivery systems. The title compound, this compound, possesses a unique combination of functional groups: a boronic acid for potential coupling or binding interactions, a nitro group which is a strong electron-withdrawing group that can modulate the reactivity of the aromatic ring and the acidity of the boronic acid, and a Weinreb amide-like methoxy(methyl)carbamoyl group, which is a useful functional handle in organic synthesis.

Given the novelty of this compound, a comprehensive understanding of its spectroscopic properties is paramount for its unambiguous identification and for quality control in its synthesis and subsequent applications. This guide provides a predictive analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, grounded in the established principles of spectroscopy and supported by experimental data from structurally related molecules.

Predicted Spectroscopic Data

As of the writing of this guide, experimental spectroscopic data for this compound is not available in the public domain. Therefore, the following data has been generated using validated in silico prediction tools.[1][2][3][4][5][6][7]

Predicted Nuclear Magnetic Resonance (NMR) Data

The predicted ¹H and ¹³C NMR spectra are crucial for the structural elucidation of the aromatic core and the confirmation of the substituent groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-B(OH)₂-~135
C2-H~8.5~130
C3-C(=O)-~168
C4-H~8.4~125
C5-NO₂-~148
C6-H~8.7~138
C=O-~168
N-CH₃~3.4~34
N-OCH₃~3.8~62

Note: Predictions were performed in DMSO-d₆ as the solvent, which is a common choice for polar, aromatic compounds.

Predicted Mass Spectrometry (MS) Data

Electrospray ionization (ESI) is the recommended method for the mass analysis of this polar compound. Both positive and negative ion modes should be explored.

Table 2: Predicted Mass Spectrometry Data

Ion Predicted m/z (Monoisotopic) Notes
[M+H]⁺255.0837Protonated molecule
[M+Na]⁺277.0656Sodium adduct
[M-H]⁻253.0680Deprotonated molecule
[M+HCOO]⁻299.0735Formate adduct

Expert Analysis and Justification from Analogous Compounds

The predicted spectroscopic data can be better understood and validated by comparing it to the experimental data of structurally similar compounds. This comparative approach provides a layer of confidence in the predicted values and aids in the interpretation of future experimental spectra.

¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, consistent with a 1,3,5-trisubstituted benzene ring. The strong electron-withdrawing nature of the nitro and carbamoyl groups will deshield the aromatic protons, pushing their chemical shifts downfield, likely above 8.0 ppm. This is consistent with the experimental data for 3-nitrobenzoic acid, which shows aromatic protons in a similar downfield region.[8][9] The protons ortho to the nitro group (C6-H) and the carbamoyl group (C2-H) are expected to be the most deshielded.

The N-methyl and N-methoxy protons of the carbamoyl group are expected to appear as sharp singlets at approximately 3.4 ppm and 3.8 ppm, respectively. This is in good agreement with experimental data for N-methoxy-N-methylbenzamide, where these signals are observed in this range.[10][11][12]

¹³C NMR Spectral Analysis

In the ¹³C NMR spectrum, the carbon atoms directly attached to the electron-withdrawing nitro and boronic acid groups (C5 and C1) will be significantly deshielded. The carbonyl carbon of the carbamoyl group is expected to have a chemical shift in the range of 165-170 ppm. Experimental data for 3-nitrobenzoic acid shows the carboxyl carbon at around 165 ppm and the carbon attached to the nitro group at approximately 148 ppm, supporting these predictions.[13][14] The N-methyl and N-methoxy carbons are predicted to appear at around 34 ppm and 62 ppm, respectively, consistent with known values for Weinreb amides.

Mass Spectrometry Fragmentation Analysis

In ESI-MS, the compound is expected to readily form a protonated molecule [M+H]⁺ in positive ion mode and a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) will be critical for confirming the elemental composition.

Key fragmentation pathways to anticipate in MS/MS analysis of the [M+H]⁺ ion include:

  • Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z ~224.

  • Loss of the N-methoxy-N-methylamine moiety (-N(OCH₃)CH₃): Leading to a fragment corresponding to the 3-nitro-5-boronobenzoyl cation.

  • Decarbonylation (-CO): Loss of carbon monoxide from fragment ions.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Vortex the sample until fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or without formic acid for negative ion mode.

  • ESI-MS Acquisition:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Infuse the sample directly or via liquid chromatography.

    • Acquire spectra in both positive and negative ion modes.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

  • MS/MS Fragmentation:

    • Select the precursor ions ([M+H]⁺ or [M-H]⁻) for collision-induced dissociation (CID).

    • Vary the collision energy to generate a comprehensive fragmentation pattern.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Structure Confirmation Prep_NMR Dissolve in DMSO-d6 NMR_Acq 1H & 13C NMR Prep_NMR->NMR_Acq Prep_MS Dilute in ACN/H2O MS_Acq HRMS (ESI-TOF/Orbitrap) Prep_MS->MS_Acq NMR_Analysis Chemical Shift & Coupling Analysis NMR_Acq->NMR_Analysis MSMS_Acq MS/MS Fragmentation MS_Acq->MSMS_Acq MS_Analysis Accurate Mass & Isotope Pattern MS_Acq->MS_Analysis MSMS_Analysis Fragmentation Pathway Elucidation MSMS_Acq->MSMS_Analysis Confirmation Structure Verification NMR_Analysis->Confirmation MS_Analysis->Confirmation MSMS_Analysis->Confirmation Compound Pure Compound Compound->Prep_NMR Compound->Prep_MS

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a predictive yet scientifically grounded framework for the spectroscopic characterization of this compound. By combining in silico predictions with comparative analysis of structurally related compounds, we have established a reliable set of expected NMR and MS data. The detailed experimental protocols and workflow provided herein offer a clear path for researchers to obtain and interpret high-quality spectroscopic data, which is essential for the advancement of research and development involving this promising molecule.

References

A Technical Guide to the Thermal Stability and Decomposition of Nitrophenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrophenylboronic acids are indispensable reagents in modern organic synthesis, particularly as coupling partners in palladium-catalyzed Suzuki-Miyaura reactions.[1][2][3] Their utility in constructing complex molecular architectures for pharmaceuticals and advanced materials is well-established. However, the presence of an energetic nitro group attached to the phenylboronic acid scaffold introduces significant thermal hazards that must be understood and controlled, especially during process development and scale-up.[4][5] Uncontrolled thermal decomposition can lead to runaway reactions, presenting severe safety risks.[6][7][8] This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of nitrophenylboronic acid isomers (ortho, meta, and para). It details the critical analytical methodologies for assessing thermal hazards, discusses potential decomposition mechanisms, and offers field-proven insights for safe handling and experimental design.

Introduction: The Duality of Reactivity and Risk

The strategic placement of a nitro group on an arylboronic acid can significantly influence its electronic properties and reactivity in cross-coupling reactions. However, this functional group is also a well-known energetic moiety, capable of undergoing highly exothermic decomposition.[9][10] The thermal stability of a nitrophenylboronic acid is not intrinsic but is profoundly influenced by the isomeric position of the nitro group, the presence of impurities, and the processing conditions (e.g., temperature, pressure, and presence of catalysts or bases).[4][5] A thorough understanding of these factors is paramount for ensuring laboratory and plant safety, as well as maintaining process integrity and reproducibility.[11][12] This document serves as a foundational resource for professionals who handle these valuable yet hazardous compounds.

Analytical Methodologies for Thermal Hazard Assessment

A multi-technique approach is essential for a robust evaluation of thermal stability. The primary methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[13]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing critical data on melting points, phase transitions, and the enthalpy of decomposition (ΔHd).[14][15] A large, sharp exothermic peak is a clear indicator of a high-energy decomposition event.

  • Why DSC is Critical: The key parameter derived from DSC is the onset temperature of decomposition (Tonset) , which represents the temperature at which the material begins to release energy. This value is fundamental for defining the maximum safe operating temperature for a process. The magnitude of the exotherm (ΔHd) helps classify the severity of the thermal hazard.[15]

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[16] It is used to determine the temperatures at which decomposition and mass loss occur.

  • Why TGA is Complementary: TGA corroborates DSC findings by identifying the temperature range of mass loss associated with decomposition.[13] It can help distinguish between simple melting/boiling and decomposition. Performing TGA under both inert (e.g., Nitrogen) and oxidative (e.g., Air) atmospheres can provide insights into the decomposition mechanism.[13]

Thermal Behavior of Nitrophenylboronic Acid Isomers

The position of the nitro group (ortho, meta, or para) on the phenyl ring significantly impacts the molecule's stability. While comprehensive, directly comparable datasets are scarce in public literature, general trends can be inferred from the known chemistry of nitroaromatic compounds and arylboronic acids.

For 3-nitrophenylboronic acid (meta isomer), literature values for the melting point, which is accompanied by decomposition, are in the range of 284-290 °C. This indicates that the compound is thermally stable at ambient temperatures but will decompose exothermically at elevated temperatures.

Table 1: Physicochemical and Known Thermal Properties of 3-Nitrophenylboronic Acid

PropertyValueSource(s)
Chemical Name 3-Nitrophenylboronic acid
CAS Number 13331-27-6
Molecular Formula C₆H₆BNO₄[17]
Molecular Weight 166.93 g/mol [17]
Appearance White to light yellow powder
Melting Point 284-290 °C (with decomposition)
Chemical Stability Stable under recommended storage conditions.[18]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[18]
Hazardous Decomposition Products Under fire conditions, may emit toxic fumes.[18]

Note: The melting point is often reported as a decomposition temperature, indicating that the two events occur concurrently or in rapid succession.

Decomposition Pathways and Mechanisms

The thermal decomposition of nitrophenylboronic acids is complex and can proceed through multiple pathways. The two primary functional groups, the boronic acid and the nitro group, will both be involved.

Protodeboronation

One of the most common decomposition pathways for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[19] This reaction can be catalyzed by acid, base, or even water at elevated temperatures, resulting in the formation of nitrobenzene and boric acid.[20][21][22] For highly electron-deficient arenes, such as those bearing a nitro group, protodeboronation can be particularly rapid.[20][23]

Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃ [20]

Nitro Group Decomposition

At higher temperatures, the energetic nitro group itself will decompose. This process is often autocatalytic, meaning that the decomposition products can accelerate the breakdown of the remaining material, leading to a runaway reaction.[4][9][24] The initial step is typically the homolytic cleavage of the C-NO₂ bond.[25] The decomposition of nitroaromatic compounds can generate a complex mixture of gaseous products (e.g., CO, CO₂, NOx, N₂) and solid residues.[9]

A speculative, simplified decomposition pathway could involve an initial dehydration or protodeboronation, followed by the more energetic decomposition of the nitroaromatic ring at higher temperatures.

DecompositionPathway cluster_initial Initial Stage (Lower T) cluster_intermediate Intermediate Products cluster_final Final Stage (Higher T) NPBA Nitrophenylboronic Acid H2O Heat, H₂O, Catalyst (Acid/Base) NPBA->H2O Nitrobenzene Nitrobenzene H2O->Nitrobenzene Protodeboronation BoricAcid Boric Acid B(OH)₃ H2O->BoricAcid Gases Gaseous Products (NOx, CO, CO₂, N₂) Nitrobenzene->Gases High T Decomposition Residue Boron Oxides & Carbonaceous Residue Nitrobenzene->Residue

Caption: A speculative thermal decomposition pathway for nitrophenylboronic acid.

Experimental Protocol: A Thermal Hazard Assessment Workflow

To ensure trustworthiness, every thermal analysis protocol must be a self-validating system. This involves rigorous calibration, appropriate sample preparation, and careful data interpretation.

Step-by-Step Methodology
  • Instrument Calibration: Calibrate the DSC and TGA instruments according to the manufacturer's specifications. For DSC, this typically involves running certified standards like indium to verify temperature and enthalpy accuracy.[13][26] For TGA, mass and temperature calibrations are performed.

  • Sample Preparation:

    • DSC: Accurately weigh 1-5 mg of the nitrophenylboronic acid into a suitable pan (e.g., hermetically sealed aluminum or high-pressure gold-plated steel for higher temperatures).[13] Using a small sample mass minimizes the risk of a violent event damaging the instrument.

    • TGA: Accurately weigh 5-10 mg of the sample into an inert crucible (e.g., alumina or platinum).[13]

  • Experimental Conditions:

    • Atmosphere: Purge the instrument with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative side reactions.[13]

    • Temperature Program: Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a final temperature well beyond the decomposition point (e.g., 400-500 °C).[13] A 10 °C/min ramp is a standard screening rate that balances sensitivity with resolution.

  • Data Analysis:

    • From the DSC curve, determine the melting point (endotherm) and the decomposition Tonset and peak temperature (exotherm). Integrate the exothermic peak to calculate the enthalpy of decomposition (ΔHd).

    • From the TGA curve, determine the onset temperature of mass loss and the percentage of mass lost at each decomposition step.

Workflow cluster_prep 1. Preparation cluster_analysis 2. Thermal Analysis cluster_data 3. Data Interpretation Calibrate Calibrate DSC/TGA with Standards Sample Prepare Sample (1-5 mg DSC, 5-10 mg TGA) Calibrate->Sample DSC Run DSC Scan (10 °C/min, N₂) Sample->DSC TGA Run TGA Scan (10 °C/min, N₂) Sample->TGA DSC_Data Determine Tₒₙₛₑₜ and ΔH_decomp DSC->DSC_Data TGA_Data Determine Mass Loss (%) TGA->TGA_Data Hazard_Assess Hazard Assessment & Safe Limit Definition DSC_Data->Hazard_Assess TGA_Data->Hazard_Assess

Caption: A standardized workflow for thermal hazard assessment of nitrophenylboronic acids.

Safety, Handling, and Storage Considerations

The potential for highly exothermic and autocatalytic decomposition necessitates stringent safety protocols.

  • Storage: Store nitrophenylboronic acids in a cool, well-ventilated area, away from heat sources and incompatible materials like strong oxidizing agents, bases, and acids.[18]

  • Handling: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the material in a well-ventilated fume hood. Avoid creating dust.

  • Scale-Up: The risk of a thermal runaway increases significantly with scale due to the decrease in the surface-area-to-volume ratio, which reduces heat dissipation efficiency.[6][8] Any scale-up operation must be preceded by a thorough thermal hazard assessment. Continuous flow reactors are often a safer alternative to large batch reactors for reactions involving energetic materials, as they offer superior heat transfer and smaller reaction volumes.[12][27][28]

  • Process Controls: When using nitrophenylboronic acids in reactions, ensure that robust temperature control and emergency cooling systems are in place. The reaction temperature should be kept well below the determined Tonset of decomposition.

Conclusion

Nitrophenylboronic acids are powerful synthetic tools, but their energetic nature demands respect and a deep understanding of their thermal properties. The isomeric position of the nitro group is a key determinant of stability, and a combination of DSC and TGA analysis is essential for quantifying the thermal hazards. By understanding the potential decomposition pathways, such as protodeboronation and nitro group decomposition, and by implementing rigorous experimental workflows and safety protocols, researchers can mitigate the risks. This allows for the confident and safe application of these valuable reagents in the advancement of chemical synthesis and drug development.

References

The Advent of Boronic Acids in Weinreb Amide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of the Weinreb Amide and the Quest for Milder Synthetic Routes

Since its disclosure in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide, or Weinreb amide, has become an indispensable tool in the synthetic organic chemist's arsenal.[1] Its remarkable ability to react with organometallic reagents to furnish ketones without the common plague of over-addition to the tertiary alcohol has cemented its status as a cornerstone of modern synthesis.[2] This unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate, a feature that has been exploited in the synthesis of a vast array of complex molecules, including natural products and pharmaceuticals.[2]

Traditionally, the synthesis of Weinreb amides has relied on the coupling of N,O-dimethylhydroxylamine with activated carboxylic acid derivatives, such as acid chlorides, or the use of coupling reagents with carboxylic acids themselves.[1][3] While effective for many aliphatic substrates, these methods often present challenges when dealing with more complex and sensitive molecules, particularly in the synthesis of aryl, heteroaryl, and α,β-unsaturated Weinreb amides. The harsh conditions sometimes required can be incompatible with delicate functional groups, and the synthesis of the requisite starting materials can be cumbersome.

This guide delves into a significant advancement in Weinreb amide synthesis: the use of boronic acids as versatile and highly effective coupling partners. We will explore the discovery and development of two seminal methods that have reshaped the landscape of Weinreb amide preparation: the palladium-catalyzed cross-coupling of organoboronic acids and the diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids. For researchers, scientists, and drug development professionals, these methods offer milder, more efficient, and often more functional-group-tolerant alternatives to classical approaches, opening new avenues for the synthesis of complex molecular architectures.

Part 1: A Paradigm Shift - Palladium-Catalyzed Synthesis of Weinreb Amides from Boronic Acids

A significant breakthrough in the synthesis of aryl and α,β-unsaturated Weinreb amides came in 2010 with the work of R. Jason Herr and colleagues.[4] They developed a simple and efficient palladium-catalyzed cross-coupling reaction between organoboronic acids and the commercially available N-methoxy-N-methylcarbamoyl chloride.[4][5] This method elegantly circumvents the need for the often harsh conditions required for the preparation and activation of aromatic carboxylic acids.

The Causality Behind the Innovation: Overcoming the Limitations of Traditional Methods

Prior to this development, the synthesis of aryl Weinreb amides often involved the palladium-catalyzed aminocarbonylation of aryl halides or triflates with N,O-dimethylhydroxylamine under a carbon monoxide atmosphere.[3][6] While useful, these methods require the handling of toxic carbon monoxide and can be sensitive to the electronic properties of the aryl halide. The Herr method provided a more practical and accessible alternative by leveraging the burgeoning field of Suzuki-Miyaura cross-coupling, utilizing readily available and diverse boronic acids.[4]

Mechanism of the Palladium-Catalyzed Cross-Coupling

The catalytic cycle of this reaction is believed to follow a classical Suzuki-Miyaura pathway. The key steps involve the oxidative addition of the carbamoyl chloride to a palladium(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the Weinreb amide and regenerate the palladium(0) catalyst.

Figure 1: Proposed catalytic cycle for the palladium-catalyzed synthesis of Weinreb amides from boronic acids.
Field-Proven Insights and Applications

The robustness and functional group tolerance of this method have led to its adoption in various synthetic endeavors. A notable application is in the synthesis of complex biaryl ketones, which are prevalent motifs in medicinal chemistry. The ability to directly couple diverse aryl and heteroaryl boronic acids with the Weinreb amide precursor provides a convergent and efficient route to these valuable compounds.

Experimental Protocol: A Self-Validating System

The following is a general, representative protocol for the palladium-catalyzed synthesis of a Weinreb amide from a boronic acid, based on the work of Herr and coworkers.[4]

Parameter Value
Arylboronic Acid 1.0 equiv
N-methoxy-N-methylcarbamoyl chloride 1.2 equiv
Palladium Catalyst (e.g., PdCl2(PPh3)2) 5 mol%
Base (e.g., K3PO4·H2O) 3.0 equiv
Solvent Anhydrous Ethanol
Temperature 65 °C
Reaction Time 12-24 hours

Step-by-Step Methodology:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the arylboronic acid, palladium catalyst, and base.

  • Add anhydrous ethanol to the vessel, and stir the mixture for 10-15 minutes at room temperature.

  • Add the N-methoxy-N-methylcarbamoyl chloride to the reaction mixture.

  • Heat the reaction to 65 °C and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Part 2: The Rise of Organocatalysis - Diboronic Acid Anhydride-Catalyzed Dehydrative Amidation

A more recent and highly innovative approach to Weinreb amide synthesis involves the use of a diboronic acid anhydride as a catalyst for the direct dehydrative amidation of carboxylic acids. Pioneered by Naoyuki Shimada and his research group, this method is particularly effective for the synthesis of Weinreb amides from α- and β-hydroxycarboxylic acids.[7][8]

Expertise in Action: The Rationale for a Novel Catalytic System

Direct amidation of carboxylic acids is an atom-economical and environmentally benign process, as the only byproduct is water. However, the direct reaction is often thermodynamically unfavorable and requires harsh conditions. Boronic acid catalysis for direct amidation has been known, but the development of a highly active catalyst for the less nucleophilic N,O-dimethylhydroxylamine was a significant challenge. The Shimada group designed a biphenyl-based diboronic acid anhydride with a B-O-B motif that proved to be an exceptionally effective catalyst for this transformation.[9][10]

Mechanistic Insights: A Cooperative Catalytic Cycle

The proposed mechanism involves the activation of the carboxylic acid by the diboronic acid anhydride catalyst. The two boron centers are thought to act in a cooperative manner to form a highly electrophilic mixed anhydride intermediate. The hydroxyl group on the carboxylic acid substrate plays a crucial directing role in this activation. This activated intermediate is then susceptible to nucleophilic attack by N,O-dimethylhydroxylamine to form the Weinreb amide and regenerate the catalyst.[11]

Figure 2: Proposed mechanism for the diboronic acid anhydride-catalyzed synthesis of Weinreb amides.
Authoritative Grounding: Applications in Natural Product Synthesis

The utility of this method has been demonstrated in the concise synthesis of several α-hydroxyketone natural products.[7][8] The mild reaction conditions and high chemoselectivity make it an ideal choice for late-stage functionalization of complex molecules. The direct use of carboxylic acids without prior activation simplifies synthetic routes and improves overall efficiency.

Detailed Methodology: A Reproducible Workflow

The following is a representative experimental protocol for the diboronic acid anhydride-catalyzed synthesis of a Weinreb amide from a hydroxy-containing carboxylic acid.[7]

Parameter Value
Hydroxycarboxylic Acid 1.0 equiv
N,O-Dimethylhydroxylamine 3.0 equiv
Diboronic Acid Anhydride Catalyst 0.5 - 2.0 mol%
Solvent 1,2-Dichloroethane (DCE)
Temperature Reflux (approx. 90 °C)
Reaction Time 12-24 hours

Step-by-Step Methodology:

  • To a reaction vessel, add the hydroxycarboxylic acid and the diboronic acid anhydride catalyst.

  • Add 1,2-dichloroethane as the solvent.

  • Heat the mixture to reflux (bath temperature of approximately 90 °C).

  • Slowly add a solution of N,O-dimethylhydroxylamine in 1,2-dichloroethane to the refluxing mixture over a period of 1 hour.

  • Continue to heat the reaction at reflux and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The reaction mixture can often be used directly in the next step after filtration, or it can be concentrated under reduced pressure and purified by column chromatography on silica gel.

Comparative Analysis and Future Outlook

Feature Palladium-Catalyzed Cross-Coupling Diboronic Acid Anhydride-Catalyzed Amidation
Substrate (Boron Source) Organoboronic acidsCarboxylic acids (catalyzed by a boronic acid derivative)
Key Reactant N-methoxy-N-methylcarbamoyl chlorideN,O-dimethylhydroxylamine
Advantages Excellent for aryl, heteroaryl, and α,β-unsaturated systems. Wide availability of boronic acids.Direct use of carboxylic acids (atom economical). Mild, organocatalytic conditions. Excellent for hydroxy-containing substrates.
Limitations Requires a pre-functionalized boronic acid. Palladium catalyst can be expensive and require removal.Primarily demonstrated for α- and β-hydroxycarboxylic acids. May require higher temperatures.
Typical Applications Synthesis of biaryl ketones, complex aromatic compounds.Synthesis of α-hydroxyketone natural products, late-stage functionalization.

The development of boronic acid-based methods for Weinreb amide synthesis represents a significant step forward in the field of organic chemistry. These methods provide milder, more efficient, and more versatile routes to these important synthetic intermediates. For drug development professionals, the ability to readily access a diverse range of Weinreb amides, particularly those bearing complex aromatic and heteroaromatic scaffolds, is of paramount importance for lead optimization and the exploration of chemical space. As our understanding of these catalytic systems deepens, we can anticipate the development of even more powerful and selective methods for the synthesis of Weinreb amides and other valuable carbonyl compounds.

References

A Technical Guide to the Solubility of 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a cornerstone of successful drug development and chemical synthesis. Poor solubility can impede reaction kinetics, complicate purification, and lead to poor bioavailability in final formulations. This guide provides a comprehensive technical overview of the solubility characteristics of 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid (CAS No. 871332-84-2), a specialized building block in medicinal chemistry. We will explore the key physicochemical properties that govern its solubility, provide a detailed, field-proven experimental protocol for its quantitative determination using the gold-standard shake-flask method, and discuss its expected behavior in a range of common laboratory solvents.

Physicochemical Properties and Structural Analysis

The solubility of a molecule is intrinsically linked to its structure. This compound is a multifunctional compound, and its behavior in solution is a composite of the properties of its constituent functional groups.

  • Boronic Acid Moiety (-B(OH)₂): This group is the primary driver of aqueous solubility. It is a Lewis acid that can accept a hydroxide ion, forming a tetrahedral boronate anion. This equilibrium is pH-dependent; as the pH of an aqueous solution approaches and exceeds the boronic acid's pKa, the compound becomes ionized and its solubility increases significantly[1][2]. The pKa itself is heavily influenced by other substituents on the phenyl ring. Furthermore, boronic acids can undergo dehydration to form trimeric anhydrides known as boroxines, which are typically less soluble than the monomeric acid form[3].

  • Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group decreases the electron density of the aromatic ring. This has the critical effect of increasing the Lewis acidity of the boron atom, thereby lowering the pKa of the boronic acid group compared to an unsubstituted phenylboronic acid[1]. This lower pKa means the compound will become ionized and more soluble at a lower pH, a crucial factor for solubility in physiological buffers[2]. The nitro group is also highly polar, contributing to interactions with polar solvents.

  • Weinreb Amide (-C(O)N(OCH₃)CH₃): The N-methoxy-N-methylamide, or Weinreb amide, is a versatile functional group in synthesis, known for its stability[4][5]. From a solubility perspective, it is a relatively non-polar, hydrophobic moiety. While the carbonyl oxygen and methoxy group can act as hydrogen bond acceptors, the overall contribution of the Weinreb amide is to enhance solubility in organic solvents[6].

The interplay of these groups renders the molecule amphiphilic, with distinct polar and non-polar regions, leading to a complex but predictable solubility profile across different solvent classes.

M 3-[Methoxy(methyl)carbamoyl]- 5-nitrophenylboronic acid N1 Boronic Acid -B(OH)₂ M->N1 N2 Nitro Group -NO₂ M->N2 N3 Weinreb Amide -C(O)N(OCH₃)CH₃ M->N3 P1 Polar & Acidic - pH-dependent solubility - H-bond donor/acceptor - Forms boroxines N1->P1 P2 Polar & Electron-Withdrawing - Lowers boronic acid pKa - Enhances aqueous solubility at higher pH N2->P2 P3 Largely Non-Polar - H-bond acceptor - Enhances solubility in organic solvents N3->P3

Figure 1: Key functional groups and their influence on solubility.

Experimental Determination of Thermodynamic Solubility

To ensure reliable and reproducible data for applications ranging from reaction optimization to pre-formulation studies, determining the thermodynamic equilibrium solubility is essential. The Shake-Flask Method is the universally recognized gold-standard procedure for this purpose, as detailed in OECD Guideline 105[7][8][9][10].

The principle involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium. After separating the undissolved solid, the concentration of the compound in the saturated solution is measured using a validated analytical technique.

Recommended Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium solubility is measured.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., Deionized Water, PBS pH 7.4, Methanol, Acetonitrile, DMSO, THF)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge capable of holding vials

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation:

    • Weigh an excess amount of the solid compound into at least three separate vials for each solvent to be tested. "Excess" means enough solid will visibly remain after equilibrium is reached (a starting point is ~5-10 mg in 1 mL of solvent).

    • Accurately add a defined volume of the test solvent (e.g., 1.0 mL) to each vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment, typically 25 °C (298.15 K) .

    • Agitate the samples for a minimum of 24 hours . For compounds that may equilibrate slowly, extending this to 48 or 72 hours is recommended. The time required can be confirmed by taking measurements at different time points (e.g., 24h, 48h) and ensuring the concentration no longer increases[11][12].

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the test temperature for at least 1 hour to let larger particles settle.

    • Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solid. This step is critical to avoid artificially high results from suspended microparticles.

  • Sample Collection and Preparation:

    • Carefully draw an aliquot of the clear supernatant from the top of the solution, being cautious not to disturb the solid pellet.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This removes any remaining fine particulates. Note: The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

    • Dilute the filtered sample with the appropriate mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Analytical Quantification (HPLC-UV):

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method. Given the nitrophenyl structure, a detection wavelength in the range of 254-280 nm is appropriate[13][14].

    • Prepare a calibration curve using stock solutions of the compound of known concentration.

    • Calculate the solubility in the original saturated solution by applying the dilution factor. The final result is typically expressed in mg/mL or µg/mL.

cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_sample 4. Sampling & Analysis A Weigh excess solid into triplicate vials B Add precise volume of solvent A->B C Agitate at constant T (e.g., 25°C) for 24-48h B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute sample for analysis E->F G Quantify concentration via HPLC-UV F->G H H G->H Calculate Solubility (mg/mL or mol/L)

Figure 2: Experimental workflow for the Shake-Flask solubility assay.

Illustrative Solubility Profile

While specific experimental data for this compound is not publicly available, a scientifically grounded, illustrative profile can be predicted based on its structural features. The following table summarizes the expected solubility behavior in common laboratory solvents at 25 °C.

SolventSolvent TypePredicted SolubilityRationale
Water (pH ~6.0)Polar ProticPoorly SolubleLimited solubility of the largely organic structure. Boronic acid is mostly protonated.
PBS (pH 7.4)Aqueous BufferSolubleAt pH 7.4, the boronic acid (pKa lowered by -NO₂) is partially ionized, increasing solubility.
Methanol / EthanolPolar ProticFreely SolubleSolvents can engage in hydrogen bonding with all polar groups of the molecule.
Dichloromethane (DCM)ChlorinatedSolubleGood balance of polarity to dissolve the molecule without being overly non-polar.
Tetrahydrofuran (THF)Polar Aprotic EtherFreely SolubleThe ether oxygen acts as an effective hydrogen bond acceptor for the boronic acid protons.
Acetonitrile (ACN)Polar AproticSolubleDipolar interactions with the nitro and amide groups facilitate dissolution.
Dimethyl Sulfoxide (DMSO)Polar AproticVery Freely SolubleHighly effective polar aprotic solvent capable of disrupting crystal lattice forces.
Toluene / HexaneNon-PolarInsolubleThe overall polarity of the molecule is too high for effective solvation in non-polar media.

Discussion and Conclusion

The solubility profile of this compound is governed by the push-and-pull of its distinct functional domains. Its behavior is characterized by:

  • pH-Dependent Aqueous Solubility: The presence of the electron-withdrawing nitro group is key. It lowers the pKa of the boronic acid, making the compound significantly more soluble in neutral or slightly basic aqueous buffers (like PBS pH 7.4) compared to acidic water. This is a critical consideration for any biological or downstream aqueous applications.

  • Broad Organic Solubility: The combination of the aromatic ring and the Weinreb amide confers substantial solubility in a wide range of polar aprotic (DMSO, THF) and polar protic (alcohols) organic solvents. This versatility is advantageous for its use in organic synthesis, allowing for flexibility in choosing reaction media.

References

An In-depth Technical Guide to the Health and Safety of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dual Role of Phenylboronic Acids: Synthetic Utility and Biological Significance

Substituted phenylboronic acids and their derivatives are a cornerstone of modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction. Their utility extends into medicinal chemistry, where the boronic acid moiety is a recognized pharmacophore, leading to the development of successful drugs.[1] However, their increasing prevalence in research and development necessitates a thorough understanding of their health and safety profiles. While generally considered to have low toxicity, it is crucial to recognize that "low toxicity" is not "no toxicity," and a nuanced understanding of the potential hazards is essential for safe handling and risk mitigation.[1]

The Imperative of a Proactive Safety Approach

This guide provides a comprehensive overview of the known health and safety data for substituted phenylboronic acids. It is designed to empower researchers, scientists, and drug development professionals to make informed decisions regarding the safe handling, storage, and disposal of these compounds. By understanding the underlying principles of their reactivity and toxicity, we can foster a culture of safety that protects both the researcher and the integrity of the research.

Toxicological Profile: Understanding the Biological Interactions

The toxicological profile of substituted phenylboronic acids is multifaceted, with effects being highly dependent on the specific substituents on the phenyl ring.

Acute Toxicity

Phenylboronic acid itself is classified as harmful if swallowed.[2][3][4] The oral LD50 in rats has been reported as 740 mg/kg.[3][5][6] Long-term exposure to phenylboronic acid may lead to poisoning, with symptoms including headache, dizziness, nausea, and vomiting.[7] It is also suggested that prolonged contact may have adverse effects on fertility.[7]

Genotoxicity and Mutagenicity: A Complex Picture

The genotoxicity of boronic acids is a subject of ongoing research and presents a complex picture for risk assessment.

A significant finding is that a number of boronic acids have been shown to be mutagenic in bacterial assays, such as the Ames test.[8] Specifically, 12 out of 13 tested boronic acids were found to be mutagenic, primarily in Salmonella typhimurium strain TA100 and Escherichia coli strain WP2uvrA(pKM101), without the need for metabolic activation (S9).[8] The responses were relatively weak, and there was no evidence of DNA-adduct formation, suggesting a mechanism other than direct covalent binding to DNA.[8] This has led to the consideration of arylboronic acids as potentially genotoxic impurities in active pharmaceutical ingredients (APIs).[9]

In contrast to the findings in bacterial systems, studies in eukaryotic cells suggest that boronic acids are not potent genotoxins.[10][11][12] Testing of nine boronic acids in eukaryotic GADD45a genotoxicity assays (BlueScreen HC and GreenScreen HC) showed positive results for only a few compounds, and only at high concentrations (between 1mM and 10mM).[10][12] This indicates that there is not a general genotoxic liability for this class of compounds in eukaryotes.[10][12]

Cytotoxicity

The cytotoxic effects of phenylboronic acids are dose-dependent and vary based on the specific substitutions. For instance, in one study, 2-formyl phenyl boronic acid showed viability of 84% and above at concentrations between 3.90-31.25 µg/ml, while at higher concentrations, viability dropped to 5-10%.[13] For 3-chloro phenyl boronic acid, viability remained high (64-109%) at concentrations up to 250 µg/ml, decreasing to 17% at 500 µg/ml.[13] Phenylboronic acid has also demonstrated dose-dependent cytotoxic effects on both tumor and non-tumor cell lines.[13][14]

Reproductive and Developmental Toxicity

Boric acid, the parent inorganic compound, is classified as a substance that may damage fertility or the unborn child.[15][16][17] While specific data on substituted phenylboronic acids is less prevalent, this known hazard for boric acid warrants a cautious approach when handling any organoboron compound, especially for individuals of reproductive age.

Chemical Reactivity and Stability Hazards

Understanding the chemical properties of substituted phenylboronic acids is fundamental to their safe handling and storage.

Stability, Storage, and Handling Considerations

Phenylboronic acids are generally stable solids, but many are hygroscopic and sensitive to moisture.[5][18][19] Therefore, they should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, often under an inert atmosphere.[5][18][20] Refrigeration may be recommended to maintain product quality.[5][18]

Incompatibilities and Conditions to Avoid

Substituted phenylboronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.[2][5][18] Conditions to avoid include exposure to moist air or water, excess heat, and dust formation.[5][18]

Hazardous Decomposition

Thermal decomposition can lead to the release of irritating gases and vapors.[5][18] Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and oxides of boron.[5][18][21]

Occupational Safety and Risk Mitigation

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and standard operating procedures, is essential when working with substituted phenylboronic acids.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is the use of engineering controls. For substituted phenylboronic acids, which are often fine powders, the following are critical:

  • Fume Hoods: All handling of these compounds that could generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.[15][20]

  • Ventilation: Adequate ventilation in the laboratory is necessary to control airborne concentrations.[20]

  • Eyewash Stations and Safety Showers: These should be readily accessible in any laboratory where these chemicals are handled.[18][20]

Personal Protective Equipment (PPE): A Necessary Barrier

Appropriate PPE must be worn to prevent skin and eye contact.[15][20]

PPE CategoryRecommendationRationale
Eye Protection Chemical safety goggles or a face shield.[20][22]Protects against splashes and dust.
Hand Protection Nitrile or other chemically resistant gloves.[22][23]Prevents skin contact.
Body Protection Laboratory coat.[15][23]Protects clothing and skin from contamination.
Respiratory A NIOSH/MSHA approved respirator may be necessary for large spills or in situations with inadequate ventilation.[23][24]Prevents inhalation of dust.
Standard Operating Procedures for Safe Handling
  • Avoid the formation of dust and aerosols.[22]

  • Wash hands thoroughly after handling.[23][25]

  • Do not eat, drink, or smoke in the laboratory.[25]

  • Keep containers tightly closed when not in use.[15][23]

Emergency Procedures

For a small spill, ensure proper PPE is worn, then sweep or vacuum the material into a suitable disposal container, avoiding dust generation.[20] For a large spill, evacuate the area and seek assistance from trained emergency personnel.[15]

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5][18]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops or persists.[5][18]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[5][18]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.[5][18]

Occupational Exposure Limits (OELs)

While specific OELs for substituted phenylboronic acids are not widely established, the Occupational Safety and Health Administration (OSHA) has set a Permissible Exposure Limit (PEL) for boron oxide of 15 mg/m³ as a total dust over an 8-hour time-weighted average.[26][27] The American Conference of Governmental Industrial Hygienists (ACGIH) has established a Threshold Limit Value (TLV) for boric acid and borates of 2 mg/m³ (inhalable fraction) as a time-weighted average and 6 mg/m³ as a short-term exposure limit.[24] These values for related boron compounds should be considered as guidance in the absence of specific OELs for substituted phenylboronic acids.

Experimental Protocols for Safety Evaluation

For novel substituted phenylboronic acids, it is prudent to conduct in-house safety assessments.

Protocol: In Vitro Cytotoxicity Assessment using a WST-8 Assay

This protocol provides a framework for assessing the cytotoxicity of a substituted phenylboronic acid on a mammalian cell line (e.g., L929 fibroblasts).

  • Cell Culture: Culture L929 cells in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Seeding: Trypsinize and seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well. Incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours.

  • WST-8 Assay: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Conceptual Framework: Ames Test for Bacterial Mutagenicity

The Ames test is a widely used method for assessing the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine.

  • Principle: The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9).

  • Procedure: The mixture is plated on a minimal agar medium lacking histidine.

  • Endpoint: If the compound is a mutagen, it will cause reverse mutations in the bacteria, allowing them to grow on the histidine-deficient medium. The number of revertant colonies is counted and compared to the control.

  • Interpretation: A significant increase in the number of revertant colonies indicates that the compound is mutagenic.

Conclusion

Substituted phenylboronic acids are invaluable tools in chemical research and drug development. A comprehensive understanding of their health and safety profiles is paramount for their responsible use. While the data suggests a complex toxicological profile, with some compounds showing bacterial mutagenicity and dose-dependent cytotoxicity, these risks can be effectively managed through the implementation of robust safety protocols, including the use of appropriate engineering controls and personal protective equipment. As research in this area continues, it is the responsibility of every scientist to stay informed and to foster a proactive culture of safety in the laboratory.

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Using 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoborane and an organohalide has broad applicability in pharmaceuticals, agrochemicals, and materials science.[1][3] This application note provides a detailed protocol and technical guidance for the use of a specialized boronic acid, 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid , in Suzuki-Miyaura coupling reactions.

The subject boronic acid features two key functionalities: a Weinreb amide and a nitro group. The nitro group renders the aryl ring electron-deficient, which can present challenges such as a propensity for protodeboronation.[4] However, electron-poor arylboronic acids can also exhibit enhanced reactivity in certain catalytic systems.[5] The N-methoxy-N-methylamide, or Weinreb amide, is a versatile functional group known for its stability and utility in the synthesis of ketones and aldehydes.[6][7][8] Its presence offers a valuable synthetic handle for post-coupling transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this specific building block in complex molecule synthesis.

Mechanistic Rationale and Reagent Selection

A comprehensive understanding of the Suzuki-Miyaura catalytic cycle is crucial for protocol optimization. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][9]

Suzuki_Miyaura_Coupling cluster_inputs Inputs Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Base Base (e.g., K₂CO₃, CsF) Base->Transmetalation Ar'B(OH)2 Ar'B(OH)₂ Ar'B(OH)2->Base Activation ArX Ar-X (Halide) ArX->Oxidative_Addition

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for this Specific Substrate:

  • Catalyst Selection: The choice of palladium source and ligand is critical. For electron-deficient boronic acids, ligands that are electron-rich and bulky can enhance the rate of oxidative addition and stabilize the palladium center.[9] Common catalyst systems include Pd(PPh₃)₄, or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand such as SPhos, XPhos, or P(t-Bu)₃.[10]

  • Base: The base plays a crucial role in activating the boronic acid to facilitate transmetalation.[10] The boronic acid reacts with the base to form a more nucleophilic boronate species. For substrates sensitive to strong bases, milder options like K₃PO₄, K₂CO₃, or CsF are often preferred. Cesium fluoride (CsF) can be particularly effective for challenging couplings.[11]

  • Solvent System: The reaction is typically performed in a mixture of an organic solvent and water.[1][12][13] Common organic solvents include 1,4-dioxane, toluene, or dimethylformamide (DMF). The presence of water is often beneficial for dissolving the base and facilitating the formation of the active boronate species.

  • Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the coupling partners.[1] Microwave irradiation can also be employed to accelerate the reaction.[14]

Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different coupling partners.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
This compound≥95%VariousStore under inert atmosphere, refrigerated.
Aryl Halide (e.g., Aryl Bromide)Synthesis GradeVariousEnsure purity and dryness.
Palladium Catalyst (e.g., Pd(PPh₃)₄)Synthesis GradeVariousHandle under inert atmosphere.
Base (e.g., K₂CO₃)Anhydrous, ≥99%VariousFinely powder before use to increase surface area.
Solvent (e.g., 1,4-Dioxane)AnhydrousVariousUse a freshly opened bottle or distill from a suitable drying agent.
WaterDegassed, DIIn-houseDegas by sparging with an inert gas (e.g., Argon) for 30 min.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents).

    • Add the aryl bromide (1.0 equivalent).

    • Add the base, for example, potassium carbonate (K₂CO₃, 2.5 equivalents).[15]

    • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents, 3 mol%).

  • Solvent Addition and Degassing:

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Under a positive pressure of the inert gas, add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water in a typical ratio of 4:1 to 5:1 (v/v). The final concentration of the limiting reagent (aryl bromide) should be approximately 0.1 M.

    • Sparge the resulting suspension with the inert gas for an additional 10-15 minutes to ensure the removal of dissolved oxygen.[15]

  • Reaction Execution:

    • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[15]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Figure 2. Workflow for the Suzuki-Miyaura coupling and product isolation.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst, insufficient degassing, wrong baseUse a fresh batch of catalyst, ensure thorough degassing, screen alternative bases (e.g., K₃PO₄, CsF, Cs₂CO₃).
Low reaction temperatureIncrease the reaction temperature or consider using microwave heating.
Protodeboronation Presence of excess water or protic impuritiesUse anhydrous solvents and reagents. Minimize the amount of water in the reaction mixture.
(Loss of boronic acid)Base is too strong or reaction time is too longSwitch to a milder base (e.g., KF). Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Homocoupling Product Oxygen contamination, inefficient transmetalationEnsure rigorous degassing. Screen different ligands to accelerate the transmetalation step.

Safety Considerations

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Handle them with care, avoiding ignition sources and ensuring proper ventilation.

  • Bases: Inorganic bases can be corrosive or irritant. Avoid direct contact with skin and eyes.

Conclusion

The Suzuki-Miyaura coupling using this compound provides a reliable method for synthesizing highly functionalized biaryl compounds. The Weinreb amide and nitro functionalities offer orthogonal synthetic handles for further molecular elaboration, making this a valuable building block in medicinal and materials chemistry. Careful selection of the catalyst, base, and solvent system, along with rigorous adherence to anhydrous and oxygen-free conditions, are paramount to achieving high yields and purity. The protocol and guidelines presented herein serve as a robust starting point for researchers to successfully implement this transformation in their synthetic endeavors.

References

Application Notes and Protocols: 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Scaffold for Drug Discovery

3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid is a sophisticated synthetic building block with significant potential in medicinal chemistry. Its structure is strategically engineered with three key functional groups that can be orthogonally addressed, offering a versatile platform for the construction of complex molecular architectures.

  • The Boronic Acid: This moiety is the cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct biaryl systems, a common motif in many therapeutic agents.[1][2]

  • The Weinreb Amide: The N-methoxy-N-methylamide, or Weinreb amide, is a stable and highly useful precursor for the synthesis of ketones and aldehydes.[3] It reacts cleanly with organometallic reagents to form a stable tetrahedral intermediate, which prevents the common problem of over-addition, thus allowing for the controlled introduction of further molecular complexity.[4]

  • The Nitro Group: As a strong electron-withdrawing group, the nitro group influences the reactivity of the phenyl ring and serves as a synthetic handle for further transformations.[5] Most notably, it can be readily reduced to an amine, providing a vector for diversification through amide bond formation, sulfonylation, or other amine-related chemistries.

This combination of functionalities makes this compound an ideal starting point for the synthesis of targeted libraries of compounds in drug discovery programs. A close analog, 3-(Methoxycarbonyl)-5-nitrophenylboronic acid, has found utility as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of targeted cancer therapies.[6]

Core Applications in Medicinal Chemistry

The primary application of this reagent is as a scaffold in the modular synthesis of complex organic molecules. The logical flow of its use typically involves an initial Suzuki-Miyaura cross-coupling, followed by transformations of the Weinreb amide and/or the nitro group.

G A 3-[Methoxy(methyl)carbamoyl]- 5-nitrophenylboronic acid B Suzuki-Miyaura Cross-Coupling A->B C Biaryl Weinreb Amide Intermediate B->C Forms C-C bond D Reaction with Organometallic Reagent C->D E Nitro Group Reduction C->E F Biaryl Ketone (Drug Scaffold) D->F Forms Ketone G Biaryl Amine Intermediate E->G Forms Amine I Diverse Library of Drug Candidates F->I H Further Derivatization (e.g., Amidation) G->H H->I

Caption: Synthetic workflow utilizing the subject compound.

Application 1: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C(sp²)–C(sp²) bonds.[7] In this context, this compound serves as the organoboron partner, coupling with a variety of aryl or heteroaryl halides (or triflates) to produce substituted biaryl compounds. These biaryl structures are privileged motifs in medicinal chemistry, found in drugs across numerous therapeutic areas.

Key Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the boronic acid to the palladium complex (which requires activation by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[8]

SuzukiCycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (Ar-X) biaryl_pd Ar-Pd(II)L₂-Ar' pd_complex->biaryl_pd Transmetalation (Ar'-B(OH)₂ + Base) transmetalation Transmetalation reductive_elim Reductive Elimination biaryl_pd->pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the cross-coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl bromide (Ar-Br)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DME, or toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes. This is crucial as the palladium(0) catalyst is sensitive to oxygen.[9]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent. Follow this with the addition of the palladium catalyst (0.01-0.05 equiv).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

ParameterRecommended ConditionNotes
Boronic Acid 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the halide.
Catalyst Pd(PPh₃)₄ (3-5 mol%)Other catalysts like PdCl₂(dppf) can also be effective.[8]
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv)The base is essential for activating the boronic acid for transmetalation.[2]
Solvent 1,4-Dioxane / H₂O (4:1)A mixture of an organic solvent and water is common.[7]
Temperature 80 - 110 °CTemperature depends on the reactivity of the coupling partners.
Application 2: Ketone Synthesis via the Weinreb Amide

Following the Suzuki coupling, the Weinreb amide moiety on the newly formed biaryl scaffold can be converted into a ketone. This reaction is highly efficient and proceeds by the addition of an organometallic reagent (e.g., a Grignard or organolithium reagent). The resulting stable chelated intermediate prevents further reaction until acidic workup, which liberates the ketone.[10] This allows for the introduction of a diverse range of R-groups, further expanding the chemical space of the synthesized library.

Protocol 2: Ketone Synthesis from the Weinreb Amide Intermediate

Procedure:

  • Setup: Dissolve the biaryl Weinreb amide intermediate (1.0 equiv) in an anhydrous solvent like THF in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C or -78 °C, depending on the reactivity of the organometallic reagent.

  • Addition: Slowly add the organometallic reagent (e.g., MeMgBr or PhLi, 1.1-1.2 equiv) dropwise.

  • Reaction: Stir the reaction at the cooled temperature for 1-3 hours, monitoring by TLC.

  • Quenching and Workup: Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting biaryl ketone by column chromatography.

Application 3: Diversification via Nitro Group Reduction

The nitro group can be reduced to a primary amine under various conditions, most commonly catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like tin(II) chloride (SnCl₂). This transformation is often high-yielding and provides a crucial synthetic handle for further diversification, allowing for the introduction of new functionalities through acylation, sulfonylation, or reductive amination to build a library of analogs for structure-activity relationship (SAR) studies.

Protocol 3: Reduction of the Nitro Group to an Amine

Procedure (using SnCl₂):

  • Setup: Dissolve the nitro-biaryl compound (1.0 equiv) in a solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv) to the solution.

  • Reaction: Heat the mixture to reflux (around 70-80 °C) for 1-4 hours until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction and carefully basify with a saturated NaHCO₃ solution to a pH of ~8. The tin salts will precipitate.

  • Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude amine can then be purified by column chromatography.

Conclusion

This compound is a highly valuable and versatile reagent for medicinal chemists. Its trifunctional nature allows for a modular and strategic approach to the synthesis of complex, drug-like molecules. By leveraging established and robust methodologies such as the Suzuki-Miyaura coupling and subsequent functional group interconversions, researchers can efficiently generate diverse libraries of compounds for biological screening, accelerating the drug discovery process.

References

Application Notes & Protocols: Palladium-Catalyzed Synthesis of Weinreb Amides from Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the palladium-catalyzed synthesis of Weinreb amides from boronic acids. Weinreb amides are crucial intermediates in organic synthesis, particularly in the preparation of ketones and aldehydes, due to their ability to undergo a single substitution reaction with organometallic reagents without the formation of over-addition byproducts.[1][2][3][4][5] This guide details a robust and versatile protocol, discusses the underlying reaction mechanism, explores the scope of substrates, and offers practical insights for optimization and troubleshooting. The presented methodology offers a significant advantage by avoiding the use of gaseous carbon monoxide, a common but hazardous reagent in many carbonylation reactions.[6]

Introduction: The Significance of Weinreb Amides

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, has become an indispensable tool for synthetic chemists since its introduction.[2][3][5] Its utility stems from the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic addition of organometallic reagents.[3][4][5] This intermediate prevents the common problem of over-addition, which often plagues the synthesis of ketones from other carboxylic acid derivatives, leading to the formation of tertiary alcohols.[4] Consequently, the Weinreb amide allows for the clean and high-yielding synthesis of ketones and, through subsequent reduction, aldehydes.[4]

Traditional methods for synthesizing Weinreb amides often involve the coupling of carboxylic acids or their activated derivatives (like acid chlorides) with N,O-dimethylhydroxylamine.[4] While effective, these methods can sometimes require harsh conditions or multi-step procedures. The advent of palladium-catalyzed cross-coupling reactions has opened new avenues for more efficient and versatile syntheses. The protocol detailed herein focuses on a palladium-catalyzed approach that couples readily available boronic acids with N-methoxy-N-methylcarbamoyl chloride, providing a direct and scalable route to a wide array of Weinreb amides.[1][6][7]

Reaction Mechanism and Principle

The core of this synthetic method is a palladium-catalyzed cross-coupling reaction. The catalytic cycle, illustrated below, is believed to proceed through several key steps typical of palladium catalysis, including oxidative addition, transmetalation, and reductive elimination.

A proposed mechanism for the palladium-catalyzed synthesis of Weinreb amides from boronic acids is as follows:

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of N-methoxy-N-methylcarbamoyl chloride to a Pd(0) species, forming a Pd(II) intermediate.

  • Transmetalation: The organoboronic acid, activated by a base, undergoes transmetalation with the Pd(II) complex. In this step, the organic group from the boronic acid is transferred to the palladium center, displacing the chloride.

  • Reductive Elimination: The final step is the reductive elimination from the resulting organopalladium(II) complex, which forms the desired Weinreb amide and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

Catalytic Cycle cluster_reactants Pd(0)L2 Pd(0)L2 Intermediate_A L2(Cl)Pd-C(O)N(OMe)Me Pd(0)L2->Intermediate_A Oxidative Addition Oxidative Addition Oxidative Addition Intermediate_B L2(R)Pd-C(O)N(OMe)Me Intermediate_A->Intermediate_B Transmetalation Transmetalation Transmetalation Intermediate_B->Pd(0)L2 Regeneration Weinreb Amide R-C(O)N(OMe)Me Intermediate_B->Weinreb Amide Reductive Elimination Reductive Elimination Reductive Elimination Boronic Acid R-B(OH)2 + Base Carbamoyl Chloride Cl-C(O)N(OMe)Me

Caption: Proposed Catalytic Cycle.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from a procedure developed by Herr et al. and has been shown to be effective for a wide range of substrates.[6]

Materials and Reagents
  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2] (5 mol%)

  • Boronic Acid: Aryl, heteroaryl, or alkenylboronic acid (1.0 equiv)

  • Acylating Agent: N-methoxy-N-methylcarbamoyl chloride (2.0 equiv)

  • Base: Potassium phosphate monohydrate (K3PO4·H2O) (2.0 equiv)

  • Solvent: Anhydrous ethanol (EtOH)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Magnetic stirrer and heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere setup (e.g., nitrogen or argon)

Reaction Setup and Procedure

Experimental Workflow A 1. Reagent Addition - Boronic Acid - K3PO4·H2O - PdCl2(PPh3)2 - Anhydrous EtOH B 2. Inert Atmosphere Evacuate and backfill with N2/Ar (3x) A->B C 3. Add Carbamoyl Chloride Add N-methoxy-N-methyl- carbamoyl chloride B->C D 4. Reaction Heat to 65 °C for 2 hours C->D E 5. Workup - Cool to RT - Dilute with EtOAc - Wash with H2O and brine D->E F 6. Purification - Dry over Na2SO4 - Concentrate in vacuo - Purify by column chromatography E->F G 7. Analysis Characterize the pure Weinreb amide F->G

Caption: Step-by-step experimental workflow.

  • Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the boronic acid (1.0 equiv), potassium phosphate monohydrate (2.0 equiv), and dichlorobis(triphenylphosphine)palladium(II) (0.05 equiv).

  • Solvent Addition: Add anhydrous ethanol to the vessel. The typical concentration is around 0.2 M with respect to the boronic acid.

  • Inerting the Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Add N-methoxy-N-methylcarbamoyl chloride (2.0 equiv) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 65 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 2 hours.[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure Weinreb amide.

Substrate Scope and Optimization

This palladium-catalyzed protocol demonstrates broad applicability across various classes of boronic acids.[6]

  • Arylboronic Acids: Both electron-rich and electron-poor arylboronic acids react efficiently to provide the corresponding Weinreb amides in good to excellent yields.[6]

  • Heteroarylboronic Acids: A range of heteroaromatic boronic acids are also suitable substrates for this transformation.

  • Alkenylboronic Acids: The method has been successfully applied to the synthesis of α,β-unsaturated Weinreb amides from both linear and branched vinylboronic acids.[6]

Key Parameters for Optimization
ParameterRecommended ConditionRationale & Insights
Catalyst PdCl2(PPh3)2 (5 mol%)A commercially available and robust catalyst. Other Pd(0) or Pd(II) sources with suitable phosphine ligands may also be effective.
Base K3PO4·H2O (2.0 equiv)The use of hydrated potassium phosphate has been found to be crucial for reproducible and high yields.[6] Anhydrous bases may lead to lower conversions.
Solvent Anhydrous EthanolProvides good solubility for the reagents and is an effective solvent for the reaction. Toluene and THF can also be used, which is beneficial if solubility issues arise.[1]
Temperature 65 °CThis temperature provides a good balance between reaction rate and stability of the reactants and catalyst.

Troubleshooting and Field-Proven Insights

  • Low Yields:

    • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS. If necessary, extend the reaction time.

    • Inactive Catalyst: Ensure the palladium catalyst is of good quality. If catalyst degradation is suspected, consider using fresh catalyst or a different palladium source.

    • Moisture: While the base is hydrated, the solvent should be anhydrous to prevent hydrolysis of the boronic acid and other side reactions.

  • Side Product Formation:

    • Homocoupling of Boronic Acid: This can occur if the reaction conditions are not optimal. Ensure a properly inert atmosphere and consider adjusting the catalyst or ligand.

  • Steric Hindrance: Sterically hindered boronic acids may exhibit lower reactivity.[6] In such cases, a higher catalyst loading or a more active catalyst system (e.g., using more electron-rich or bulkier phosphine ligands) might be necessary.

  • Pyridine-Derived Boronic Acids: These substrates have been noted to sometimes give lower yields, potentially due to coordination to the palladium center, which can inhibit catalysis.[6]

Conclusion

The palladium-catalyzed synthesis of Weinreb amides from boronic acids represents a highly efficient and versatile method for accessing these valuable synthetic intermediates.[6] The protocol is characterized by its mild reaction conditions, broad substrate scope, and operational simplicity. By avoiding the use of gaseous carbon monoxide, this method offers a safer and more practical alternative for both academic and industrial laboratories.[6] The insights and detailed protocol provided in this guide are intended to enable researchers to successfully implement and adapt this powerful transformation for their specific synthetic needs in drug discovery and development.

References

Catalyst and base selection for coupling with electron-deficient boronic acids.

Author: BenchChem Technical Support Team. Date: January 2026

Title: Navigating the Challenge: Catalyst and Base Selection for Suzuki-Miyaura Coupling with Electron-Deficient Boronic Acids

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and materials science for the creation of carbon-carbon bonds.[1][2] However, the use of electron-deficient boronic acids presents significant challenges, primarily sluggish reaction rates and a propensity for undesirable side reactions like protodeboronation.[3][4][5] This guide provides an in-depth analysis of catalyst and base selection strategies to overcome these hurdles. It offers field-proven insights, detailed protocols, and troubleshooting workflows designed for researchers, scientists, and drug development professionals to confidently and successfully employ these challenging yet valuable substrates.

The Challenge of Electron-Deficient Boronic Acids

Electron-deficient boronic acids, characterized by the presence of electron-withdrawing groups on the aryl ring, are less nucleophilic than their electron-rich counterparts. This diminished nucleophilicity directly impacts the Suzuki-Miyaura catalytic cycle at the transmetalation step, which often becomes the rate-limiting step.[5][6] Consequently, these reactions can suffer from low yields and require carefully optimized conditions to proceed efficiently.

A major competing side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, effectively quenching the reagent.[3][4] This process is often exacerbated by the reaction conditions, particularly the choice of base and the presence of protic solvents.

The Suzuki-Miyaura Catalytic Cycle: A Closer Look

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8] Understanding how electron-deficient boronic acids affect this cycle is crucial for developing effective reaction strategies.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OR)2 + Base) [Rate-Limiting Step for Electron-Deficient Ar'] Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)L2-Ar'->Product Ar-Ar' Troubleshooting_Workflow cluster_checks Initial Checks cluster_optimization Optimization Strategies start Low Yield with Electron-Deficient Boronic Acid reagent_quality Check Reagent Quality: - Fresh boronic acid/ester? - Anhydrous/degassed solvent? - Active catalyst? start->reagent_quality inert_atmosphere Verify Inert Atmosphere: - Proper purging? - No leaks? reagent_quality->inert_atmosphere base Modify Base: - Switch to a stronger (Cs₂CO₃) or milder (KF) base? inert_atmosphere->base ligand Change Ligand: - Use a more electron-rich/ bulky ligand (e.g., XPhos)? base->ligand temperature Increase Temperature: - Higher boiling point solvent? ligand->temperature boronic_ester Use a Boronic Ester: - Convert to pinacol or MIDA ester to improve stability? temperature->boronic_ester

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a detailed guide for the coupling of a specialized building block, 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid , with a variety of aryl halides. This particular boronic acid is of significant interest to researchers in drug discovery and development due to the presence of two key functionalities: a Weinreb amide and a nitro group.

The Weinreb amide (N-methoxy-N-methylamide) is a versatile functional group that can be readily converted to ketones or aldehydes, offering a strategic advantage in the synthesis of complex molecules.[2] The nitro group, an electron-withdrawing moiety, can serve as a handle for further functionalization, such as reduction to an amine, which is a common pharmacophore in many bioactive compounds. The successful coupling of this boronic acid with diverse aryl halides opens up avenues for the rapid generation of novel biaryl scaffolds for screening in various therapeutic areas.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction conditions, mechanistic considerations, and practical protocols to effectively utilize this valuable synthetic intermediate.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organoboron species, in this case, this compound, is activated by a base to form a more nucleophilic boronate species. This boronate then transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-aryl complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L'n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L'n-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Key Considerations for Coupling this compound

The presence of both an electron-withdrawing nitro group and a potentially base-sensitive Weinreb amide on the boronic acid necessitates careful consideration of the reaction conditions.

  • Electron-Deficient Nature: The nitro group renders the boronic acid electron-deficient. This can slow down the transmetalation step, which is often the rate-limiting step in the catalytic cycle. To overcome this, the use of more electron-rich phosphine ligands on the palladium catalyst is often beneficial as they can facilitate oxidative addition and reductive elimination.[4]

  • Protodeboronation: Electron-deficient arylboronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly problematic in the presence of strong bases and water. Careful selection of a milder base and control of the water content in the reaction mixture can help to minimize this undesired pathway.

  • Weinreb Amide Stability: The Weinreb amide is generally stable under a range of conditions. However, strong bases and high temperatures could potentially lead to its degradation. Therefore, milder bases such as potassium carbonate or potassium phosphate are generally preferred over stronger bases like sodium hydroxide or alkoxides. The use of anhydrous conditions with bases like potassium fluoride (KF) can also be an effective strategy for substrates with base-sensitive groups.[5]

Recommended Reaction Components

Based on literature precedents for challenging Suzuki-Miyaura couplings and the specific nature of the substrate, the following components are recommended for initial optimization.

ComponentRecommended ReagentsRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Precatalysts (e.g., XPhos Pd G3)Tetrakis(triphenylphosphine)palladium(0) is a versatile catalyst. PdCl₂(dppf) is effective for a broad range of substrates. Buchwald precatalysts with bulky, electron-rich ligands are particularly well-suited for challenging couplings involving electron-deficient partners.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFPotassium carbonate is a standard, mild base. Potassium phosphate and cesium carbonate are stronger and can be more effective for difficult couplings. Potassium fluoride is a milder option, often used in anhydrous conditions to protect base-sensitive functionalities.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF/H₂OA mixture of an organic solvent and water is common for Suzuki couplings to dissolve both the organic substrates and the inorganic base. The choice of solvent can significantly impact the reaction rate and yield.
Aryl Halide Aryl Iodides, Aryl Bromides, Aryl ChloridesThe reactivity of the aryl halide follows the order I > Br > Cl. For less reactive aryl chlorides, more active catalyst systems (e.g., Buchwald catalysts) are typically required.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of the base, solvent, temperature, and catalyst may be necessary for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid, and Base add_solvent Add Degassed Solvent reagents->add_solvent degas Degas Solvent (e.g., by sparging with N₂ or Ar) degas->add_solvent add_catalyst Add Palladium Catalyst add_solvent->add_catalyst heat Heat to Desired Temperature with Vigorous Stirring add_catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Figure 2: General Experimental Workflow for the Suzuki-Miyaura Coupling.

Protocol 1: General Conditions with Potassium Carbonate

This protocol is a good starting point for a wide range of aryl bromides and iodides.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of aryl halide).

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conditions for Less Reactive Aryl Halides (e.g., Aryl Chlorides)

This protocol utilizes a more active Buchwald catalyst system, which is often necessary for the coupling of less reactive aryl chlorides.

Materials:

  • Aryl chloride (1.0 equiv)

  • This compound (1.5 equiv)

  • XPhos Pd G3 (0.02 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Deionized water

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the aryl chloride, this compound, XPhos Pd G3, and potassium phosphate to a reaction vial equipped with a magnetic stir bar.

  • Add 2-MeTHF and deionized water in a 10:1 ratio.

  • Seal the vial and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up as described in Protocol 1.

  • Purify the product by flash column chromatography.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Low reaction temperature- Use a fresh batch of catalyst.- Ensure thorough degassing of the solvent.- Increase the reaction temperature in increments.
Protodeboronation - Base is too strong- Presence of excess water- Switch to a milder base (e.g., K₂CO₃ or KF).- Use anhydrous solvents with KF.- Use the boronic acid pinacol ester instead of the free boronic acid.
Homocoupling of Boronic Acid - Presence of oxygen- Pd(II) precatalyst not fully reduced- Ensure the reaction is performed under a strict inert atmosphere.- Use a Pd(0) source directly or ensure complete reduction of the Pd(II) precatalyst.
Decomposition of Weinreb Amide - Base is too harsh- High reaction temperature- Use a milder base (e.g., KF).- Reduce the reaction temperature if possible, potentially requiring a more active catalyst.

Conclusion

The Suzuki-Miyaura coupling of this compound with aryl halides is a powerful method for the synthesis of functionalized biaryl compounds with significant potential in drug discovery. By carefully selecting the catalyst, base, and solvent system, and by being mindful of potential side reactions such as protodeboronation, researchers can successfully employ this versatile building block to generate diverse molecular scaffolds. The protocols and troubleshooting guide provided herein serve as a valuable resource for optimizing these important transformations.

References

Application Notes and Protocols: Functionalization of the Nitro Group on 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic functionalization of the nitro group on 3-[methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid, a key building block in contemporary drug discovery and development. The protocols provided herein focus on the chemoselective reduction of the nitro moiety to a primary amine, a critical transformation that unlocks a vast chemical space for further molecular elaboration. We will explore various robust and scalable reduction methodologies, paying close attention to the preservation of the adjacent Weinreb amide and boronic acid functionalities. The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding through comprehensive references are central pillars of this document. Detailed, step-by-step workflows, data presentation in structured tables, and visual diagrams of reaction pathways are included to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Amino-5-[methoxy(methyl)carbamoyl]phenylboronic Acid

The aromatic nitro group is a versatile functional group in organic synthesis, serving as a precursor to a wide array of other functionalities.[1][2] In the context of medicinal chemistry, the reduction of a nitroarene to its corresponding aniline is a pivotal transformation, as the resulting amino group provides a nucleophilic handle for the introduction of diverse substituents, thereby enabling the exploration of structure-activity relationships (SAR).[3]

The subject of this guide, this compound, is a trifunctional molecule of significant interest. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[4][5] The Weinreb amide (methoxy(methyl)carbamoyl group) is a stable and versatile precursor to ketones. The strategic positioning of the nitro group allows for its selective transformation into an amino group, yielding 3-amino-5-[methoxy(methyl)carbamoyl]phenylboronic acid. This trifunctional building block is invaluable for the synthesis of complex molecules, including potent and selective Janus kinase (JAK) inhibitors and other targeted therapeutics.[6]

This document provides detailed protocols for the chemoselective reduction of the nitro group, addressing the potential challenges of maintaining the integrity of the boronic acid and Weinreb amide functionalities.

Chemoselective Reduction of the Nitro Group: Methodologies and Protocols

The primary challenge in the functionalization of this compound is the selective reduction of the nitro group in the presence of other potentially reactive functional groups. Several methods have been developed for the reduction of nitroarenes to anilines, each with its own advantages and limitations.[7][8] We will focus on methodologies known for their high chemoselectivity and functional group tolerance.

2.1. Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often highly efficient method for the reduction of nitro groups.[9][10][11] The choice of catalyst and reaction conditions is crucial to prevent the reduction of other functional groups. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[12][13]

Rationale for Experimental Choices:

  • Catalyst: 10% Pd/C is chosen for its high activity and selectivity in nitro group reductions. The catalyst loading is kept low to minimize side reactions.

  • Hydrogen Source: A hydrogen balloon provides a safe and convenient source of hydrogen gas at atmospheric pressure, which is sufficient for this reduction.

  • Solvent: Methanol is an excellent solvent for the starting material and the resulting aniline, and it is compatible with the hydrogenation conditions.

  • Temperature and Pressure: The reaction is performed at room temperature and atmospheric pressure for operational simplicity and to minimize the risk of over-reduction or degradation of the boronic acid.

Experimental Protocol: Catalytic Hydrogenation

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 3.73 mmol) and methanol (20 mL).

  • Stir the mixture until the solid is fully dissolved.

  • Carefully add 10% Pd/C (100 mg, 10% w/w) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol (2 x 10 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • The crude 3-amino-5-[methoxy(methyl)carbamoyl]phenylboronic acid can be purified by recrystallization or column chromatography.

Expected Outcome and Data Presentation:

ParameterValue
Starting MaterialThis compound
Product3-Amino-5-[methoxy(methyl)carbamoyl]phenylboronic acid
Typical Yield90-98%
Purity (by LC-MS)>95%
AppearanceOff-white to light brown solid

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Starting Material in Methanol B Add 10% Pd/C A->B C Evacuate and Backfill with H2 (3x) B->C D Stir under H2 atmosphere at Room Temperature C->D E Filter through Celite® D->E F Evaporate Solvent E->F G Purification (Recrystallization/Chromatography) F->G

Catalytic Hydrogenation Workflow
2.2. Metal-Mediated Reduction in Acidic or Neutral Media

Reductions using metals such as iron, tin, or zinc in acidic or neutral media are classic and reliable methods for converting nitroarenes to anilines.[14][15][16] These methods are often highly chemoselective and tolerant of a wide range of functional groups.

The use of iron powder in the presence of ammonium chloride in a mixed solvent system is a mild and effective method for nitro group reduction.[15]

Rationale for Experimental Choices:

  • Reducing Agent: Iron powder is an inexpensive, readily available, and effective reducing agent.

  • Electrolyte: Ammonium chloride acts as an electrolyte to facilitate the electron transfer process and maintains a near-neutral pH, which is beneficial for the stability of the boronic acid.

  • Solvent System: A mixture of ethanol and water provides good solubility for both the organic substrate and the inorganic reagents.

  • Temperature: Heating the reaction mixture to reflux accelerates the rate of reduction.

Experimental Protocol: Iron in Ammonium Chloride

  • In a 250 mL round-bottom flask equipped with a reflux condenser, combine this compound (1.0 g, 3.73 mmol), iron powder (1.25 g, 22.4 mmol, 6 eq.), and ammonium chloride (1.0 g, 18.7 mmol, 5 eq.).

  • Add a mixture of ethanol (30 mL) and water (10 mL).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 1-3 hours.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®. Wash the Celite® pad with hot ethanol (3 x 15 mL).

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • The remaining aqueous solution may be extracted with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product as needed.

Expected Outcome and Data Presentation:

ParameterValue
Starting MaterialThis compound
Product3-Amino-5-[methoxy(methyl)carbamoyl]phenylboronic acid
Typical Yield85-95%
Purity (by LC-MS)>95%
AppearanceOff-white to pale yellow solid

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Starting Material, Fe powder, and NH4Cl B Add Ethanol/Water Mixture A->B C Heat to Reflux B->C D Cool and Filter through Celite® C->D E Remove Ethanol D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purification G->H

Iron/Ammonium Chloride Reduction Workflow
Subsequent Functionalization of the Amino Group

The newly formed amino group on the 3-amino-5-[methoxy(methyl)carbamoyl]phenylboronic acid scaffold is a versatile handle for a variety of subsequent transformations. These reactions allow for the introduction of diverse chemical moieties, which is crucial for library synthesis and lead optimization in drug discovery programs.

3.1. Acylation Reactions

The amino group can be readily acylated using acid chlorides, acid anhydrides, or by amide coupling with carboxylic acids.

Illustrative Protocol: Acylation with an Acid Chloride

  • Dissolve 3-amino-5-[methoxy(methyl)carbamoyl]phenylboronic acid (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acid chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude acylated product, which can be further purified.

3.2. Sulfonylation Reactions

Reaction with sulfonyl chlorides provides the corresponding sulfonamides.

Illustrative Protocol: Sulfonylation with a Sulfonyl Chloride

  • Dissolve 3-amino-5-[methoxy(methyl)carbamoyl]phenylboronic acid (1.0 eq.) in a solvent like pyridine or a mixture of DCM and pyridine.

  • Cool the solution to 0 °C.

  • Add the desired sulfonyl chloride (1.1 eq.) portion-wise.

  • Stir the reaction at room temperature until complete.

  • Workup typically involves dilution with an organic solvent, washing with dilute acid (e.g., 1M HCl) to remove pyridine, followed by washing with water and brine.

  • Dry the organic layer and concentrate to obtain the crude sulfonamide for purification.

3.3. Reductive Amination

The amino group can participate in reductive amination with aldehydes or ketones to form secondary or tertiary amines.

Illustrative Protocol: Reductive Amination

  • Dissolve 3-amino-5-[methoxy(methyl)carbamoyl]phenylboronic acid (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE).

  • Add a mild reducing agent like sodium triacetoxyborohydride (STAB) (1.5 eq.).

  • Stir the reaction at room temperature until the starting materials are consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the crude product by chromatography.

Conclusion

The functionalization of the nitro group on this compound is a key step in the synthesis of complex and biologically active molecules. The protocols detailed in this guide provide robust and reproducible methods for the chemoselective reduction of the nitro group to an aniline, while preserving the integrity of the Weinreb amide and boronic acid functionalities. The resulting 3-amino-5-[methoxy(methyl)carbamoyl]phenylboronic acid is a versatile intermediate that can be further elaborated through a variety of chemical transformations, making it an invaluable tool for researchers in drug discovery and development. The careful selection of reaction conditions, as outlined in these application notes, is paramount to achieving high yields and purities in these synthetic endeavors.

References

Application Notes and Protocols: Bioconjugation with 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Bioconjugation

The field of bioconjugation has paved the way for groundbreaking advancements in therapeutics, diagnostics, and proteomics. The ability to selectively attach molecules to proteins, antibodies, and other biomolecules has enabled the development of antibody-drug conjugates (ADCs), sophisticated imaging agents, and novel research tools.[1] At the heart of these innovations lies the need for robust, selective, and stable chemical linkages.

This guide introduces 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid , a novel reagent for bioconjugation that leverages the unique properties of boronic acids to form stable, reversible covalent bonds with biomolecules. This document will provide a comprehensive overview of the underlying chemical principles, detailed protocols for bioconjugation, and methods for the characterization of the resulting conjugates.

The Power of Boronic Acids in Bioconjugation

Boronic acids have emerged as a versatile tool in the bioconjugation toolbox due to their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are present in many biomolecules, including glycoproteins and certain amino acid side chains.[2] This interaction results in the formation of a boronate ester, a stable five- or six-membered ring.[3]

Key Advantages of this compound

The unique structure of this compound offers several key advantages for bioconjugation:

  • Enhanced Stability at Physiological pH: The presence of two strong electron-withdrawing groups, a nitro group and a Weinreb amide, significantly lowers the pKa of the boronic acid.[4][5] This is a crucial feature, as it promotes the formation of stable boronate esters at or near physiological pH (7.4), a critical requirement for most bioconjugation reactions.

  • The Inert Weinreb Amide: The 3-[methoxy(methyl)carbamoyl] group, a Weinreb amide, is a stable functional group that does not typically participate in the bioconjugation reaction under the conditions described. Its primary role is to modulate the electronic properties of the phenylboronic acid.

  • Reversibility: The boronate ester linkage is reversible, which can be advantageous for applications requiring the release of a payload under specific conditions, such as changes in pH or the presence of competing diols.

The Chemistry of Bioconjugation

The core of this bioconjugation strategy is the reaction between the boronic acid and a cis-diol on the target biomolecule to form a cyclic boronate ester.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Boronic_Acid 3-[Methoxy(methyl)carbamoyl]- 5-nitrophenylboronic acid Reaction + (Aqueous Buffer, pH 7.4-8.5) Boronic_Acid->Reaction Biomolecule Biomolecule with cis-diol Biomolecule->Reaction Bioconjugate Bioconjugate with Boronate Ester Linkage Reaction->Bioconjugate

Figure 1. General workflow for bioconjugation.

The equilibrium of this reaction is pH-dependent. At a pH above the pKa of the boronic acid, the boron atom is in a tetrahedral configuration, which is more favorable for esterification. The electron-withdrawing substituents on this compound lower its pKa, thus favoring the formation of the more stable tetrahedral boronate anion at a neutral pH.[5][6]

Experimental Protocols

The following protocols provide a general framework for the bioconjugation of a protein with this compound. Optimization may be required for specific biomolecules and applications.

Materials and Equipment
  • Reagents:

    • This compound

    • Target protein with accessible cis-diol moieties (e.g., a glycoprotein)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Borate buffer (50 mM, pH 8.5)

    • Dimethyl sulfoxide (DMSO)

    • Size-exclusion chromatography (SEC) column

    • Coomassie Brilliant Blue or other protein stain

  • Equipment:

    • UV-Vis spectrophotometer

    • pH meter

    • Centrifugal filters (with appropriate molecular weight cutoff)

    • Chromatography system (e.g., FPLC or HPLC)

    • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

    • NMR spectrometer with a boron probe (optional)

Protocol 1: Bioconjugation of a Glycoprotein

This protocol describes the general procedure for labeling a glycoprotein containing accessible cis-diol groups.

  • Protein Preparation:

    • Dissolve the glycoprotein in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

    • Ensure the buffer is free of any molecules that contain diols (e.g., glycerol, sugars) as they will compete with the bioconjugation reaction.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Conjugation Reaction:

    • To the protein solution, add the boronic acid stock solution to achieve a final molar excess of 10- to 50-fold over the protein. The optimal ratio should be determined empirically.

    • Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. For some biomolecules, a slightly alkaline pH (e.g., borate buffer pH 8.5) can increase the reaction rate.

  • Purification of the Bioconjugate:

    • Remove the excess, unreacted boronic acid reagent by size-exclusion chromatography (SEC).[7][8]

    • Equilibrate the SEC column with PBS (pH 7.4).

    • Load the reaction mixture onto the column and collect fractions corresponding to the high molecular weight protein conjugate.

    • Alternatively, for smaller scale reactions, use centrifugal filters with an appropriate molecular weight cutoff to exchange the buffer and remove the excess reagent.

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA or Bradford).

    • Analyze the conjugate by SDS-PAGE to confirm the integrity of the protein.

    • Characterize the extent of labeling by mass spectrometry and/or ¹¹B NMR spectroscopy (see below).

ParameterRecommended ConditionRationale
pH 7.4 - 8.5The electron-withdrawing groups on the boronic acid lower its pKa, allowing for efficient conjugation at or near physiological pH. A slightly alkaline pH can further enhance the reaction rate.[5][6]
Temperature 4°C to Room TemperatureMilder temperatures are generally preferred to maintain the stability of the protein.
Reaction Time 2-4 hours to overnightThe optimal time should be determined empirically and will depend on the reactivity of the specific diol on the biomolecule.
Molar Excess of Boronic Acid 10-50 foldA molar excess of the labeling reagent drives the reaction towards the formation of the conjugate.
Purification Method Size-Exclusion ChromatographySEC is a gentle and effective method for separating the high molecular weight protein conjugate from the low molecular weight excess reagent.[7][8]

Table 1. Recommended Reaction Conditions for Bioconjugation.

Characterization of the Bioconjugate

Thorough characterization of the bioconjugate is essential to ensure the success of the conjugation and to understand its properties.

Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the covalent modification of the biomolecule and for determining the drug-to-antibody ratio (DAR) in the case of ADCs.[9][10][11]

  • Intact Mass Analysis: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry of the intact bioconjugate can be used to determine the number of boronic acid molecules attached to the protein. The mass of the conjugate will increase by the mass of the boronic acid for each successful conjugation.

  • Peptide Mapping: For more detailed analysis, the bioconjugate can be proteolytically digested (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS. This allows for the identification of the specific amino acid residues that have been modified.

¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a valuable technique for directly observing the boron center and confirming the formation of the boronate ester.[12][13]

  • Chemical Shift: The ¹¹B chemical shift is sensitive to the coordination environment of the boron atom. Trigonal boronic acids typically have a chemical shift in the range of 27-33 ppm, while tetrahedral boronate esters appear at a higher field, around 5-9 ppm.[14] Observing a signal in the upfield region is a direct indication of boronate ester formation.

TechniqueInformation Obtained
Mass Spectrometry (Intact Mass) Confirms covalent modification and determines the number of attached molecules (e.g., DAR).[9][10][11]
Mass Spectrometry (Peptide Mapping) Identifies the specific sites of modification on the biomolecule.
¹¹B NMR Spectroscopy Directly confirms the formation of the boronate ester linkage.[12][13]
SDS-PAGE Assesses the integrity of the protein after conjugation.
UV-Vis Spectroscopy Can be used to quantify the degree of labeling if the boronic acid reagent has a unique absorbance signature.

Table 2. Techniques for Characterizing the Bioconjugate.

Stability of the Boronate Ester Linkage

The stability of the boronate ester is influenced by several factors, including pH and the presence of competing diols.[3]

  • pH Stability: The boronate ester formed with this compound is expected to be relatively stable at neutral and slightly alkaline pH. However, under acidic conditions, the equilibrium may shift towards the hydrolysis of the ester.

  • Competitive Displacement: The boronate ester linkage can be cleaved by the addition of a high concentration of a competing diol, such as fructose or sorbitol. This property can be exploited for controlled release applications.

A simple stability assay can be performed by incubating the bioconjugate in different buffers (e.g., varying pH) and monitoring the release of the boronic acid over time by HPLC or mass spectrometry.

Experimental Workflow Diagram

G A 1. Protein Preparation (1-5 mg/mL in PBS, pH 7.4) C 3. Conjugation Reaction (10-50x molar excess of reagent, RT for 2-4h or 4°C overnight) A->C B 2. Reagent Preparation (10 mM stock in DMSO) B->C D 4. Purification (Size-Exclusion Chromatography) C->D E 5. Characterization (Mass Spectrometry, ¹¹B NMR, SDS-PAGE) D->E F Purified Bioconjugate E->F

Figure 2. Step-by-step experimental workflow.

Conclusion

This compound represents a valuable addition to the bioconjugation toolkit. Its ability to form stable boronate esters at physiological pH, combined with the potential for reversible cleavage, opens up new possibilities for the design of sophisticated bioconjugates for a wide range of applications in research, diagnostics, and drug development. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the potential of this promising new reagent.

References

Application Notes and Protocols for the Scale-Up Synthesis of Nitrophenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Nitrophenylboronic Acids in Modern Synthesis

Nitrophenylboronic acids are indispensable building blocks in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors. Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[1][2][3] The nitro group imparts unique electronic properties and serves as a versatile synthetic handle for further functionalization, such as reduction to an amine, making these reagents highly valuable in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).[4][5]

However, transitioning the synthesis of nitrophenylboronic acids from the laboratory bench to a pilot or industrial scale presents significant challenges. The most common synthetic route, the nitration of phenylboronic acid, is a notoriously energetic and potentially hazardous reaction.[6][7] Issues such as thermal runaway, the formation of undesired isomers, and the inherent instability of the carbon-boron bond under harsh conditions must be meticulously addressed.[8][9]

This guide, authored from the perspective of a Senior Application Scientist, provides a detailed exploration of the critical parameters, safety protocols, and practical methodologies required for the successful and safe scale-up of nitrophenylboronic acid synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.

The Core Challenge: Managing the Exotherm of Aromatic Nitration

The direct nitration of an aromatic ring is a classic electrophilic substitution reaction. However, it is also one of the most exothermic reactions used in industrial synthesis, with heats of reaction for mono-nitration often in the range of -73 to -253 kJ/mol.[10][11] This substantial heat release, if not properly controlled, can lead to a rapid increase in temperature and pressure, a dangerous situation known as thermal runaway.[6][12] A thermal runaway can result in equipment failure, explosion, and the release of toxic materials.[6]

On a small laboratory scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to the surroundings.[4] As the reaction is scaled up, this ratio decreases dramatically, meaning that the generated heat cannot be removed as effectively.[13] Therefore, a robust strategy for heat management is the cornerstone of a safe and successful scale-up.

Process Safety Management (PSM)

For any process involving highly hazardous chemicals and exothermic reactions, a comprehensive Process Safety Management (PSM) program is essential.[8][10][11][14] PSM is a regulatory framework that aims to prevent catastrophic releases of toxic, reactive, or flammable chemicals.[14] Key elements include conducting a thorough process hazard analysis (PHA), establishing written operating procedures, training personnel on the specific hazards of the process, and maintaining the mechanical integrity of the equipment.

Scale-Up Synthesis of 3-Nitrophenylboronic Acid: A Detailed Protocol

The following protocol details the synthesis of 3-nitrophenylboronic acid on a pilot scale via the nitration of phenylboronic acid. This isomer is often a key intermediate in the synthesis of various pharmaceutical compounds.[5][15]

Key Reaction Parameters and Their Justification
ParameterRecommended Value (Pilot Scale)Justification
Reactant Stoichiometry Phenylboronic Acid (1.0 eq), Fuming Nitric Acid (1.1-1.5 eq)A slight excess of nitric acid ensures complete conversion of the starting material. A large excess should be avoided to minimize side reactions and the formation of dinitrated species.
Solvent Concentrated Sulfuric AcidActs as both a solvent and a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Temperature -5°C to 0°CCrucial for controlling the reaction rate and preventing thermal runaway. Low temperatures also improve the regioselectivity, favoring the meta-isomer.[8]
Addition Rate Slow, controlled addition of nitric acidThe rate of addition directly controls the rate of heat generation. This is the primary means of keeping the reaction under thermal control in a batch process.[16]
Agitation Vigorous and consistentEssential for ensuring uniform temperature distribution and preventing the formation of localized "hot spots" where the reaction could accelerate uncontrollably.[6][17]
Quenching Pouring the reaction mixture onto ice/waterRapidly stops the reaction and dilutes the strong acid, causing the product to precipitate. This is also a highly exothermic step that requires careful execution.[18]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reagents Prepare Reagents: Phenylboronic Acid Fuming Nitric Acid Sulfuric Acid prep_reactor Prepare Jacketed Reactor: - Clean and Dry - Inert with Nitrogen - Start Chiller (-15°C) charge_h2so4 Charge H₂SO₄ to Reactor charge_pba Charge Phenylboronic Acid charge_h2so4->charge_pba cool_reactor Cool Reactor to -5°C charge_pba->cool_reactor add_hno3 Slowly Add Fuming HNO₃ (Maintain T < 0°C) cool_reactor->add_hno3 react Stir at -5°C to 0°C (Monitor by HPLC) add_hno3->react quench Slowly Transfer Reaction Mixture to Quench Vessel react->quench prep_quench Prepare Quench Vessel (Ice and Water) prep_quench->quench filter Filter Precipitated Solid quench->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry final_product final_product dry->final_product 3-Nitrophenylboronic Acid

Caption: High-level workflow for the scale-up synthesis of 3-nitrophenylboronic acid.

Step-by-Step Methodology (1 kg Scale)

Safety First: This process is highly hazardous. It must be conducted in a suitable pilot plant facility with appropriate engineering controls (e.g., jacketed reactor with a robust cooling system, emergency quench vessel, rupture disc, and ventilation).[12] All personnel must be highly trained and equipped with appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, apron, and face shield.

  • Reactor Preparation:

    • Ensure a 20 L glass-lined or Hastelloy jacketed reactor is clean, dry, and inerted with a nitrogen atmosphere.

    • Start the reactor's cooling system and set the jacket temperature to -15°C.

  • Charging Reactants:

    • Charge concentrated sulfuric acid (98%, 5 L) to the reactor.

    • Begin vigorous agitation.

    • Carefully charge phenylboronic acid (1.0 kg, 8.2 mol) to the sulfuric acid in portions, ensuring the temperature does not exceed 20°C.

    • Cool the resulting solution to an internal temperature of -5°C.

  • Nitration (The Critical Step):

    • Prepare the nitrating agent by adding fuming nitric acid (90%, 0.63 L, 9.0 mol, 1.1 eq) to a pre-weighed addition funnel.

    • Begin the slow, dropwise addition of the fuming nitric acid to the stirred solution in the reactor. The addition rate is the primary control parameter. Start with a very slow rate and monitor the internal temperature and the heat flow from the reactor (if a calorimeter is available).[19]

    • Maintain the internal temperature between -5°C and 0°C throughout the addition. If the temperature rises above 0°C, immediately stop the addition and allow the cooling system to bring the temperature back down.[16] The addition process should take no less than 3-4 hours.

    • Contingency Plan: In the event of a cooling failure or an uncontrolled temperature rise, have an emergency plan in place. This may involve quenching the reaction by transferring the reactor contents to a larger vessel containing a large excess of ice and water.[12]

  • Reaction Monitoring:

    • After the addition is complete, continue to stir the mixture at 0°C for an additional 1-2 hours.

    • Monitor the reaction progress by taking small, carefully quenched samples for HPLC analysis to confirm the consumption of the starting material.

  • Work-up and Isolation:

    • In a separate, appropriately sized vessel, prepare a mixture of crushed ice (10 kg) and water (10 L).

    • Once the reaction is complete, slowly transfer the cold reaction mixture into the stirred ice/water slurry via a dip tube. This quenching process is also highly exothermic and must be done at a controlled rate.

    • A solid precipitate of 3-nitrophenylboronic acid will form.

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by filtration using a suitable filter press or large Büchner funnel.

    • Wash the filter cake thoroughly with cold water (3 x 2 L) until the filtrate is neutral to pH paper. This removes residual acids.

    • Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

Expected Yield and Quality
  • Yield: 75-85%

  • Purity (HPLC): >98%

  • Impurity Profile: The primary impurities to monitor for are the undesired 2- and 4-nitrophenylboronic acid isomers and any remaining starting material.[][21][22][23]

Purification at Scale: The Importance of Crystallization

While the precipitation during quenching provides a product of reasonable purity, a final crystallization step is often required to meet the stringent purity requirements for pharmaceutical applications.

Solvent Selection for Crystallization

The choice of solvent is critical and should be guided by several factors:[3][24][25][26]

  • Solubility Profile: The ideal solvent will have high solubility for the nitrophenylboronic acid at an elevated temperature and low solubility at room temperature or below.

  • Impurity Rejection: The solvent should effectively exclude the undesired isomers and other impurities, keeping them in the mother liquor.

  • Safety and Environmental Impact: The solvent should have a favorable safety profile (e.g., high flash point, low toxicity) and be environmentally acceptable.

  • Process Viability: The solvent should be easily recoverable and recyclable to improve the process economics.

Water is often a good starting point for the crystallization of nitrophenylboronic acids. However, mixed solvent systems (e.g., ethanol/water, acetonitrile/water) may be necessary to achieve the desired solubility profile and impurity rejection.[18]

Large-Scale Crystallization Procedure
  • Transfer the crude, dry 3-nitrophenylboronic acid to a clean, appropriately sized reactor equipped with a condenser, agitator, and heating/cooling jacket.

  • Add the chosen solvent (or solvent mixture) and heat the slurry with stirring until all the solid dissolves.

  • Slowly cool the solution to induce crystallization. A controlled cooling profile is essential for obtaining a uniform crystal size distribution.[15][27] Seeding the solution with a small amount of pure product at the appropriate temperature can improve control over the crystallization process.

  • Once the desired temperature is reached, hold the slurry for several hours to maximize the yield.

  • Isolate the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Application in Suzuki-Miyaura Coupling: A Scalable Example

Nitrophenylboronic acids are frequently used in Suzuki-Miyaura couplings to synthesize biaryl compounds. The nitro group can then be reduced to an amine, providing access to a wide range of functionalized molecules.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)L₂-R² pd_complex->pd_intermediate Transmetalation transmetalation Transmetalation pd_intermediate->pd0 Reductive Elimination product Ar-Ar' (R¹-R²) pd_intermediate->product reductive_elimination Reductive Elimination aryl_halide Ar-X (R¹) aryl_halide->pd0 boronic_acid Ar'-B(OH)₂ (R²) + Base boronic_acid->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Scale-Up Considerations for Suzuki-Miyaura Reactions

When scaling up a Suzuki-Miyaura coupling involving a nitrophenylboronic acid, several factors must be considered:[28][29]

  • Catalyst Loading: While lab-scale reactions might use high catalyst loadings (1-5 mol%), industrial processes aim for much lower loadings (<0.1 mol%) to reduce costs and minimize palladium contamination in the final product.

  • Ligand Selection: The choice of phosphine ligand is critical for catalyst stability and activity. Air-stable pre-catalysts are often preferred for large-scale operations.

  • Base Selection: The choice and amount of base (e.g., carbonates, phosphates) can significantly impact the reaction rate and the stability of the boronic acid, which can be prone to protodeboronation under certain conditions.[2][30]

  • Solvent System: Often, a two-phase system (e.g., toluene/water or 2-MeTHF/water) is used to facilitate the separation of the product and the inorganic salts after the reaction.

  • Product Isolation: After the reaction, the palladium catalyst must be removed. This can be achieved through filtration, treatment with a palladium scavenger, or crystallization of the product.

Conclusion

The scale-up synthesis of nitrophenylboronic acids is a challenging yet essential process for the pharmaceutical and chemical industries. A thorough understanding of the reaction thermodynamics, particularly the management of the strong exotherm during nitration, is paramount for ensuring a safe and efficient process. By implementing robust engineering controls, detailed operating procedures, and in-process monitoring, the synthesis can be reliably scaled. Subsequent purification by crystallization and application in well-optimized Suzuki-Miyaura coupling reactions allow these versatile building blocks to be effectively utilized in the large-scale production of valuable complex molecules.

References

Application Notes & Protocols: Boronic Acid Protection Strategies for Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Boronic Acids in Synthesis

Boronic acids and their derivatives have become indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility extends to other powerful transformations, including Chan-Evans-Lam couplings and Petasis reactions, making them vital building blocks in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4]

However, the very reactivity that makes boronic acids so valuable also presents significant challenges. Unprotected boronic acids are often prone to undesirable side reactions such as protodeboronation, oxidation, and the formation of cyclic trimeric anhydrides known as boroxines.[1][5][6] This inherent instability can complicate purification, storage, and, most critically, their survival through multi-step synthetic sequences.[5] Consequently, the boronic acid moiety has traditionally been introduced at a late stage of a synthesis, limiting molecular design and complexity.

The strategic use of protecting groups transforms this limitation into an opportunity. By temporarily masking the boronic acid, chemists can carry this versatile functional group through a wide array of reaction conditions that would otherwise be incompatible.[3][7][8] This guide provides an in-depth analysis of key boronic acid protection strategies, focusing on the underlying chemical principles, field-proven protocols, and a logical framework for selecting the optimal protecting group for your synthetic campaign.

Part 1: The Strategic Selection of a Boronic Acid Protecting Group

The choice of a protecting group is not arbitrary; it is a critical decision that impacts the entire synthetic route. The ideal protecting group should be easily installed, robust enough to withstand subsequent reactions, and cleanly removed under conditions that leave the rest of the molecule intact. The primary factors influencing this decision are the stability of the protecting group under various conditions and the intended application.

Causality Behind Selection: The stability of a boronate ester is dictated by both steric and electronic factors. Sterically hindered diols like pinacol create a crowded environment around the boron atom, physically impeding hydrolysis.[1] Electronically, the Lewis acidity of the boron center can be attenuated by dative bonding from heteroatoms within the protecting group, as seen with N-methyliminodiacetic acid (MIDA) and 1,8-diaminonaphthalene (dan), rendering the boron less susceptible to nucleophilic attack.[1][9]

Below is a decision-making workflow to guide the selection process.

G start Start: Need to protect a boronic acid q1 Will the synthesis involve iterative cross-coupling or require extreme stability and purification by chromatography? start->q1 mida Use MIDA Boronate (N-methyliminodiacetic acid) q1->mida Yes q2 Is the goal to perform a direct Suzuki coupling with the protected boronate, or is moderate stability to chromatography sufficient? q1->q2 No pinacol Use Pinacol Boronate q2->pinacol Yes q3 Is maximum stability required, e.g., for strongly acidic/basic or oxidative/reductive conditions? q2->q3 No dan Use DAN Boronamide (1,8-diaminonaphthalene) q3->dan Yes end_note Note: All groups have specific deprotection protocols that must be compatible with the target molecule. q3->end_note Uncertain

Caption: Decision workflow for selecting a boronic acid protecting group.

Part 2: Key Protecting Groups: Properties and Protocols

Pinacol Boronate Esters: The Workhorse

Pinacol esters are the most widely used protecting group for boronic acids.[1] They are commonly formed via reaction with pinacol or synthesized directly through Miyaura or Hartwig borylation reactions. Their popularity stems from a good balance of stability and reactivity; they are generally stable to silica gel chromatography and many reaction conditions, yet can often participate directly in Suzuki-Miyaura cross-coupling reactions without prior deprotection.[1][10]

  • Mechanism of Stability: The four methyl groups of the pinacol backbone provide significant steric hindrance, which kinetically protects the boron atom from hydrolysis.[10]

  • Advantages: Readily accessible, compatible with many standard synthetic transformations, and can often be used directly in cross-coupling reactions.[1][11]

  • Limitations: Deprotection to the free boronic acid can be challenging, often requiring harsh acidic conditions or oxidative cleavage, which may not be compatible with sensitive functional groups.[1][12][13] Their reactivity in cross-coupling can also be sluggish compared to the corresponding boronic acids.[10][14]

Table 1: Stability and Deprotection of Pinacol Boronates

Condition CategoryStabilityTypical Deprotection ConditionsReference(s)
Chromatography Generally StableN/A[1]
Aqueous Base ModerateMild aqueous base (slow)[9]
Aqueous Acid Moderate to LowStrong acid (e.g., HCl), often with heating.[12][13]
Oxidative VariesNaIO₄, then acid/base hydrolysis to remove pinacol.[12][13]
Transesterification LabileDiethanolamine followed by hydrolysis; or with other boronic acids.[12][13]

Protocol 2.1.1: Protection of a Phenylboronic Acid with Pinacol

This protocol describes a general method for forming a pinacol ester via dehydrative condensation.

Materials:

  • Phenylboronic acid (1.0 eq)

  • Pinacol (1.1 eq)

  • Anhydrous Toluene or Hexane

  • Dean-Stark apparatus or molecular sieves

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the phenylboronic acid and anhydrous toluene.

  • Add pinacol (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap, driving the reaction to completion.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed (typically 2-4 hours).

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude pinacol boronate can often be used directly. If necessary, purification can be achieved by silica gel chromatography.

Protocol 2.1.2: Deprotection of a Pinacol Boronate via Transesterification

This two-step method avoids harsh conditions by first forming a diethanolamine (DEA) adduct.[12][13]

Materials:

  • Alkyl/Aryl Pinacol Boronate (1.0 eq)

  • Diethanolamine (1.2 eq)

  • Anhydrous THF or Ether

  • Hexanes

  • Aqueous HCl (e.g., 1 M)

Procedure:

  • Step 1: Transesterification: Dissolve the pinacol boronate in anhydrous THF or ether. Add diethanolamine and stir at room temperature for 1-2 hours. The DEA-boronate adduct often precipitates and can be isolated by filtration.

  • Step 2: Hydrolysis: Suspend the isolated DEA-boronate in a biphasic mixture of hexanes and aqueous HCl (1 M). Stir vigorously at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the DEA-boronate is consumed.

  • Separate the aqueous layer containing the free boronic acid. The product can be extracted with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude boronic acid.

N-Methyliminodiacetic Acid (MIDA) Boronates: The Champion of Stability

The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group revolutionized multi-step synthesis involving boronic acids. MIDA boronates are exceptionally stable, crystalline, free-flowing solids that are compatible with a vast range of reagents and, crucially, silica gel chromatography.[7][8][15] This stability allows for the reliable synthesis and purification of complex boronic acid precursors that were previously inaccessible.[16][17]

  • Mechanism of Stability: The MIDA ligand protects the boronic acid through a tridentate binding motif. A dative covalent bond between the nitrogen atom's lone pair and the boron's empty p-orbital coordinatively saturates the boron center, dramatically reducing its Lewis acidity and protecting it from unwanted reactions.[9][17]

  • Advantages: Exceptional stability to air, moisture, and chromatography.[8][15] Compatible with a wide range of synthetic conditions including oxidation, reduction, and many cross-coupling reactions.[7] Enables iterative cross-coupling (ICC) for the programmed assembly of complex molecules.[15] Can undergo "slow release" of the boronic acid under specific basic conditions, which is advantageous for coupling unstable boronic acids.[5][9]

  • Limitations: The protection step can require vigorous dehydrative conditions.[1] While deprotection is generally mild, it requires specific aqueous basic conditions.

G cluster_0 MIDA Boronate Cycle cluster_1 Synthetic Utility BoronicAcid R-B(OH)₂ (Free Boronic Acid) MIDABoronate R-B(MIDA) (Protected, Stable) BoronicAcid->MIDABoronate Protection MIDA, DMSO, heat Coupling Suzuki-Miyaura Cross-Coupling BoronicAcid->Coupling Reactive Species MIDABoronate->BoronicAcid Deprotection aq. NaOH or K₃PO₄ Reaction Multi-Step Synthesis (Chromatography, Oxidation, Grignard, etc.) MIDABoronate->Reaction Stable Intermediate Reaction->MIDABoronate Modified Intermediate

Caption: The MIDA boronate protection/deprotection cycle and its role in synthesis.

Protocol 2.2.1: Protection of a Boronic Acid with MIDA

This protocol uses MIDA anhydride for a simplified and efficient protection.[18]

Materials:

  • Boronic Acid (1.0 eq)

  • N-Methyliminodiacetic anhydride (MIDA anhydride, 1.1 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Magnetic stirrer and heating plate

Procedure:

  • To a flask, add the boronic acid and MIDA anhydride.

  • Add anhydrous DMSO and stir the suspension at 80 °C.

  • The reaction mixture will typically become a clear solution as the reaction progresses. Monitor by TLC or LC-MS (typically 1-3 hours).

  • Upon completion, cool the reaction to room temperature.

  • The MIDA boronate product can often be precipitated by adding a non-polar solvent like diethyl ether.

  • Isolate the crystalline MIDA boronate by filtration, wash with the non-polar solvent, and dry under vacuum.[18] The product is typically pure enough for subsequent steps without chromatography.

Protocol 2.2.2: Deprotection of a MIDA Boronate

This protocol uses mild aqueous base to release the free boronic acid.[1][15]

Materials:

  • MIDA Boronate (1.0 eq)

  • Aqueous Sodium Hydroxide (NaOH, 1 M) or Potassium Phosphate (K₃PO₄)

  • Tetrahydrofuran (THF) or Dioxane

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolve or suspend the MIDA boronate in THF or dioxane.

  • Add an aqueous solution of NaOH (1 M, ~3 equivalents).

  • Stir the biphasic mixture vigorously at room temperature. The deprotection is often complete in less than 30 minutes.[5]

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, acidify the mixture to a pH of ~7 with aqueous HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free boronic acid. The MIDA ligand remains in the aqueous layer.

Part 3: Advanced Strategies

Iterative Cross-Coupling (ICC)

The remarkable stability of MIDA boronates has enabled the development of automated, iterative cross-coupling (ICC). This strategy utilizes bifunctional building blocks, such as a halo-aryl MIDA boronate. In each cycle, the halide undergoes a Suzuki-Miyaura coupling, while the MIDA boronate remains inert. A subsequent deprotection step unmasks the boronic acid, readying the molecule for the next coupling cycle. This powerful technique allows for the programmed, Lego-like construction of complex oligomers and natural products from a small set of building blocks.[15]

Orthogonal Chemoselectivity

By leveraging the differential stability of various protecting groups, chemists can achieve selective reactions on molecules containing multiple boron sites. For instance, a molecule bearing both a pinacol boronate and a MIDA boronate can undergo selective Suzuki-Miyaura coupling at the pinacol boronate position under anhydrous conditions, leaving the MIDA boronate untouched.[3][19] Subsequent deprotection of the MIDA group can then enable a second, distinct transformation at that site. This orthogonal reactivity is a powerful tool for creating complex, multifunctionalized molecules.[20]

Conclusion

The strategic protection of boronic acids is a cornerstone of modern synthetic chemistry, transforming a traditionally sensitive functional group into a robust and versatile building block. Pinacol esters serve as the readily available workhorse for many applications, while MIDA boronates offer unparalleled stability, enabling complex, multi-step syntheses and iterative bond-forming strategies that were previously unimaginable. By understanding the chemical principles behind each protecting group and employing the robust protocols detailed here, researchers can confidently incorporate boronic acids into their synthetic planning, unlocking new pathways to novel molecules for science and medicine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with Nitrophenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists and researchers navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving nitrophenylboronic acids. The presence of a nitro group, a strong electron-withdrawing functionality, introduces unique challenges that can often lead to diminished reaction yields. This guide is designed to provide in-depth troubleshooting strategies and practical advice to help you overcome these hurdles and achieve your desired synthetic outcomes.

Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address common problems encountered during experimentation.

Q1: My Suzuki coupling with a nitrophenylboronic acid is giving a low yield. What are the most likely causes?

Low yields in Suzuki reactions with nitrophenylboronic acids are a frequent issue and can typically be attributed to one or more of the following factors:

  • Protodeboronation: The electron-withdrawing nature of the nitro group makes the carbon-boron bond more susceptible to cleavage by a proton source, a side reaction known as protodeboronation.[1][2][3] This is often exacerbated by the presence of water and elevated temperatures.[1]

  • Suboptimal Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so harsh as to promote significant protodeboronation or other side reactions.[1][4]

  • Inefficient Catalyst System: The combination of the palladium source and the ligand may not be optimal for the sterically hindered and electronically demanding nature of nitrophenylboronic acids.[5][6]

  • Catalyst Deactivation: The nitro group itself can coordinate with the palladium center, leading to catalyst deactivation.[1]

  • Poor Reagent Purity or Degassing: As with any cross-coupling reaction, impurities in the starting materials or the presence of oxygen can lead to unwanted side reactions like homocoupling and degradation of the catalyst.[1][7]

Q2: I'm observing significant formation of nitrobenzene, indicating protodeboronation. How can I minimize this?

Protodeboronation is a major competing reaction pathway with electron-deficient boronic acids.[1][2] To mitigate this, consider the following strategies:

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA boronate, or a potassium trifluoroborate salt, can suppress protodeboronation by providing a slow release of the active boronic acid into the reaction mixture.[1][3]

  • Careful Selection of Base and Solvent: Using milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) can be beneficial.[1] Anhydrous or minimally aqueous solvent systems can also reduce the rate of protodeboronation.[1]

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest time necessary can help to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for Suzuki couplings with nitrophenylboronic acids?

While the optimal base is substrate-dependent, a good starting point is a moderately strong inorganic base.[1] The following table provides a comparison of commonly used bases:

BaseTypical EquivalentsCommon Solvent SystemsTemperature Range (°C)Notes
K₃PO₄ 2.0 - 3.01,4-Dioxane/H₂O (4:1), Toluene/H₂O60 - 100Often a reliable choice for challenging substrates, balancing reactivity while minimizing side reactions.[1]
K₂CO₃ 2.0 - 3.0Toluene/EtOH/H₂O, THF/H₂O80 - 110A standard, milder base, often used in aqueous solvent mixtures.[1]
Cs₂CO₃ 2.0 - 3.01,4-Dioxane/H₂O, DMF80 - 110More soluble and stronger than K₂CO₃; can increase reaction rates.[1]
KF 3.0THF (anhydrous), Dioxane60 - 80A milder option, particularly useful for substrates with base-sensitive functional groups.[1][8]
Q2: Which palladium catalyst and ligand combination is most effective for these challenging substrates?

The steric bulk and electronic properties of the ligand are crucial for achieving high yields.[5] For nitrophenylboronic acids, especially ortho-substituted ones, bulky and electron-rich ligands are generally preferred.[5][6]

  • Buchwald Ligands: Biaryl phosphine ligands such as SPhos and XPhos are highly effective for sterically demanding couplings.[5] Their bulk and electron-donating nature facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and possess significant steric bulk, which can enhance catalytic activity and stability, often leading to excellent yields even at low catalyst loadings.[5]

  • Triphenylphosphine (PPh₃): While a common ligand, PPh₃ may be less effective for highly hindered substrates like 2-nitrophenylboronic acid, often requiring higher temperatures and resulting in lower yields compared to more specialized ligands.[5]

A logical approach to ligand selection is summarized in the flowchart below:

LigandSelection Start Start: Assess Coupling Partners Substrate Nitrophenylboronic Acid (Sterically Hindered, Electron-Withdrawing) Start->Substrate ArylHalide Aryl Halide Partner HinderedPartner High Steric Hindrance (e.g., ortho-substituted) ArylHalide->HinderedPartner Sterically Demanding? LessHinderedPartner Less Hindered Partner ArylHalide->LessHinderedPartner Less Demanding? Buchwald_NHC Recommended: Buchwald Ligands (SPhos, XPhos) or NHCs HinderedPartner->Buchwald_NHC StandardLigand Consider: Standard Phosphine Ligands (e.g., PPh₃, but monitor closely) LessHinderedPartner->StandardLigand

Caption: Ligand selection flowchart for nitrophenylboronic acid couplings.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Nitrophenylboronic Acid

This protocol provides a generalized procedure for the coupling of a nitrophenylboronic acid with an aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Nitrophenylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask, add the aryl bromide, nitrophenylboronic acid derivative, and base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The workflow for this experimental setup can be visualized as follows:

SuzukiWorkflow Setup 1. Reaction Setup (Add solids: Aryl Halide, Boronic Acid, Base) Inert 2. Inert Atmosphere (3x Evacuate/Backfill with Ar or N₂) Setup->Inert Catalyst 3. Catalyst Addition (Under positive pressure) Inert->Catalyst Solvent 4. Solvent Addition (Degassed solvents) Catalyst->Solvent Reaction 5. Reaction (Heat and stir) Solvent->Reaction Workup 6. Work-up (Quench, extract) Reaction->Workup Purify 7. Purification (Column chromatography) Workup->Purify Product Final Product Purify->Product SuzukiCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd L₂Pd(II)(Ar¹)(X) Pd0->OxAdd Oxidative Addition (Ar¹-X) Transmetal L₂Pd(II)(Ar¹)(Ar²) OxAdd->Transmetal Transmetalation (Ar²-B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar¹-Ar² Transmetal->Product Product Release

References

How to prevent boronic acid homocoupling in Suzuki reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Proactive Strategies to Prevent Boronic Acid Homocoupling in Suzuki Reactions

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to diagnose and prevent the common side reaction of boronic acid homocoupling. The following resources provide in-depth explanations, troubleshooting workflows, and validated protocols to enhance the yield and purity of your desired cross-coupled products.

Frequently Asked Questions (FAQs)

Q1: What exactly is boronic acid homocoupling, and why is it a significant problem?

Boronic acid homocoupling is a detrimental side reaction in Suzuki-Miyaura coupling where two molecules of the organoboron reagent react with each other to form a symmetrical biaryl byproduct. This process is problematic for three primary reasons:

  • Reduced Yield: It directly consumes the boronic acid, which is often the more valuable or synthetically complex coupling partner, thereby lowering the maximum achievable yield of the desired hetero-biaryl product.

  • Stoichiometric Imbalance: The consumption of the nucleophile disrupts the optimal stoichiometric ratio between the aryl halide and the boronic acid, further impeding the main reaction progress.

  • Purification Challenges: The homocoupled byproduct is often structurally similar to the target molecule, sharing comparable polarity and physical properties. This similarity can make separation by standard techniques like column chromatography or crystallization exceedingly difficult and resource-intensive.[1][2]

Q2: What are the primary mechanistic pathways that lead to boronic acid homocoupling?

Understanding the root causes of homocoupling is the first step toward prevention. There are two principal mechanisms that researchers must control.

  • Oxygen-Mediated Homocoupling: This is the most common pathway. Dissolved molecular oxygen (O₂) in the reaction solvent can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][3] This process often involves the formation of a palladium peroxo complex (η²-O₂)PdL₂ from the reaction between Pd(0) and O₂.[4][5][6] This peroxo complex is highly reactive toward the boronic acid. It can undergo a sequence of reactions involving two boronic acid molecules, ultimately leading to reductive elimination of the homocoupled biaryl and regenerating a palladium species.[4][5] This entire process occurs outside the main catalytic cycle and directly competes with it.

  • Palladium(II)-Mediated Homocoupling: This pathway is particularly relevant when using a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂). Before the precatalyst is reduced to the active Pd(0) state required for oxidative addition with the aryl halide, it can react directly with two molecules of the boronic acid.[1][7][8] This reaction serves as an in situ reduction method for the precatalyst, but it does so at the expense of your boronic acid, generating the homocoupled byproduct and the active Pd(0) catalyst.[3] This is especially problematic at the beginning of the reaction before the main catalytic cycle is fully established.[1]

A third, less common mechanism involving a protonolysis/second transmetalation event has also been identified, particularly with electron-deficient arylboronic acids.[9][10]

Troubleshooting Guides & Proactive Solutions

Q3: My primary suspect is dissolved oxygen. What are the most robust methods for deoxygenating my reaction?

Rigorous exclusion of oxygen is the single most critical factor in preventing homocoupling.[3][11] Standard inert gas purging is often insufficient. We recommend two highly effective methods:

  • Inert Gas Sparging (Subsurface Purging): This technique involves bubbling an inert gas (high-purity Argon or Nitrogen) directly through the reaction solvent for an extended period (20–30 minutes) before adding the catalyst.[1] A long needle or tube should be placed below the solvent's surface to maximize gas exchange and displace dissolved oxygen.[12] After sparging the solvent, all reagents (except the catalyst) can be added, and the assembled reaction mixture should be sparged for another 10-15 minutes.[1]

  • Freeze-Pump-Thaw Cycles: For reactions that are particularly sensitive to oxygen, this is the gold-standard method. It is highly effective at removing all dissolved gases.[1]

    • Freeze: The flask containing the solvent or reaction mixture is frozen solid using a liquid nitrogen bath.

    • Pump: A high vacuum is applied to the frozen flask to remove the gases from the headspace and the surface of the frozen solid.

    • Thaw: The flask is allowed to thaw. As it thaws, dissolved gases trapped in the solid matrix are released into the headspace.

    • This cycle is repeated 3-5 times to ensure complete removal of dissolved oxygen.

After degassing, it is crucial to maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[8][13]

Q4: How does my choice of catalyst, ligand, and base impact the formation of homocoupled byproducts?

The selection of your catalyst system and base is not just about promoting the desired reaction, but also about kinetically disfavoring the undesired ones.

The goal is to choose a system where the rate of the desired Suzuki catalytic cycle is significantly faster than the rate of homocoupling.

  • Palladium Precatalyst: While Pd(II) sources are common, they can directly promote homocoupling as described in Q2.[1] Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this initial side reaction. However, even Pd(0) catalysts can be oxidized by trace oxygen. Therefore, the most effective strategy is to pair a robust precatalyst with a highly efficient ligand.

  • Ligand Choice: Modern ligands are designed to accelerate the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphine ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are industry standards for challenging couplings.[13] These ligands promote rapid oxidative addition and reductive elimination, causing the main Suzuki cycle to turn over so quickly that the competing, slower homocoupling reaction is effectively suppressed.[1][7][9][13] For instance, BINAP has also been shown to be effective in suppressing homocoupling products.[14][15]

The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is essential for the transmetalation step.[16][17][18][19] While the base does not directly cause homocoupling, an improper choice can hinder the reaction and allow side reactions to become more prominent. For difficult couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to facilitate efficient transmetalation.[13]

The interplay between the base, boronic acid pKa, and transmetalation rate is complex. The reaction selectivity can depend on the amount of base used, confirming that the formation of the borate anion is a key step.[18]

Q5: Beyond degassing and catalyst choice, what other experimental parameters can I adjust?

Fine-tuning your reaction conditions can provide an additional layer of control against side reactions.

  • Use of Additives: The addition of a mild reducing agent, such as potassium formate (HCO₂K), can help suppress homocoupling.[12] These agents help to maintain the palladium catalyst in its active Pd(0) oxidation state, counteracting the effects of trace oxidants and minimizing the concentration of Pd(II) species that drive homocoupling.[3]

  • Reagent Addition Order: Consider pre-heating the mixture of the aryl halide, base, ligand, and solvent under an inert atmosphere for 10-15 minutes before introducing the palladium catalyst. After adding the catalyst, allow another few minutes for the oxidative addition to occur before finally adding the boronic acid.[11] This ensures the catalyst enters the primary catalytic cycle with the aryl halide first, minimizing its idle time where it could react with the boronic acid.

  • Use of Boronate Esters: While not a direct solution for homocoupling, if you are also experiencing issues with protodeboronation (hydrolysis of the C-B bond), consider using a more stable boronic acid surrogate.[20] Pinacol boronate esters or MIDA boronates are more robust and release the boronic acid slowly under the reaction conditions, which can help minimize degradation.[7][20]

Visualized Workflows and Mechanisms

Catalytic Cycles: Desired vs. Undesired Pathways

The following diagrams illustrate the intended Suzuki-Miyaura cycle and the competing homocoupling pathway.

Suzuki_Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar¹-X) Pd(0)L2->OxAdd Ar1PdL2X Ar¹-Pd(II)L₂-X OxAdd->Ar1PdL2X Transmetalation Transmetalation (Ar²-B(OH)₂ + Base) Ar1PdL2X->Transmetalation Ar1PdL2Ar2 Ar¹-Pd(II)L₂-Ar² Transmetalation->Ar1PdL2Ar2 RedElim Reductive Elimination Ar1PdL2Ar2->RedElim RedElim->Pd(0)L2 Product Ar¹-Ar² (Product) RedElim->Product

Caption: The desired Suzuki-Miyaura catalytic cycle.

Homocoupling_Cycle cluster_homocoupling Oxygen-Mediated Homocoupling Pathway Pd(0)L2 Pd(0)L₂ O2 O₂ (Dissolved Oxygen) Pd(0)L2->O2 Peroxo (η²-O₂)Pd(II)L₂ O2->Peroxo Boronic1 + Ar²-B(OH)₂ Peroxo->Boronic1 Intermediate Pd-Peroxo-Boron Adduct Boronic1->Intermediate Boronic2 + Ar²-B(OH)₂ Intermediate->Boronic2 Ar2PdAr2 Ar²-Pd(II)L₂-Ar² Boronic2->Ar2PdAr2 RedElim Reductive Elimination Ar2PdAr2->RedElim Homocoupled Ar²-Ar² (Homocoupled Product) RedElim->Homocoupled

Caption: The competing oxygen-mediated homocoupling pathway.

Troubleshooting Decision Tree

If you observe significant homocoupling, follow this logical workflow to diagnose and solve the issue.

Troubleshooting_Tree start Significant Homocoupling Observed q1 Was rigorous degassing performed? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes sol1 Implement Subsurface Sparging or Freeze-Pump-Thaw Cycles. Maintain inert atmosphere. a1_no->sol1 q2 What Pd precatalyst was used? a1_yes->q2 end Re-run optimized reaction sol1->end a2_pdii Pd(II) (e.g., Pd(OAc)₂) q2->a2_pdii a2_pd0 Pd(0) q2->a2_pd0 sol2 Add a mild reducing agent (e.g., HCO₂K). Consider switching to a Pd(0) source. Optimize reagent addition order. a2_pdii->sol2 q3 What ligand was used? a2_pd0->q3 sol2->end a3_standard Standard (e.g., PPh₃) q3->a3_standard a3_buchwald Bulky / Electron-Rich q3->a3_buchwald sol3 Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) to accelerate the main catalytic cycle. a3_standard->sol3 a3_buchwald->end sol3->end

Caption: A decision tree for troubleshooting boronic acid homocoupling.

Recommended Experimental Protocol

This general procedure incorporates best practices to minimize homocoupling for a typical Suzuki-Miyaura reaction.

1. Reagent and Glassware Preparation:

  • Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Use high-purity, anhydrous solvents.

2. Solvent Degassing:

  • In a dry Schlenk flask equipped with a magnetic stir bar, add the required volume of solvent (e.g., 1,4-dioxane/water mixture).

  • Insert a long needle connected to an inert gas line, ensuring the tip is below the solvent surface.

  • Bubble the inert gas through the solvent vigorously for 20-30 minutes.

3. Reaction Setup (under Inert Atmosphere):

  • To a separate, dry Schlenk flask equipped with a stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.1–1.5 equiv.), the base (e.g., K₃PO₄, 2.0–3.0 equiv.), and the ligand (typically 1-5 mol %).[8]

  • Seal the flask with a septum. Evacuate and backfill the flask with inert gas three times to establish an inert atmosphere.[13]

  • Using a gas-tight syringe, add the previously degassed solvent to the flask containing the solid reagents.

  • Continue to bubble inert gas through the reaction mixture for an additional 10-15 minutes.

4. Catalyst Addition and Reaction Execution:

  • Under a positive pressure of inert gas, add the palladium precatalyst (typically 0.5–2 mol %) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[13]

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

5. Work-up and Purification:

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

By implementing these rigorous, proactive measures, researchers can significantly suppress the formation of homocoupled byproducts, leading to higher yields, cleaner reaction profiles, and simplified purification.

References

Technical Support Center: Managing Protodeboronation of Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, manage, and mitigate protodeboronation, a critical side reaction that often compromises the efficiency of cross-coupling reactions involving electron-deficient and heteroaromatic boronic acids.

Section 1: Foundational FAQs

This section addresses the fundamental concepts of protodeboronation, providing the core knowledge needed to understand and tackle this common synthetic challenge.

Q1: What is protodeboronation and why is it a significant problem?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C–B) bond of an organoboron compound, such as a boronic acid, is cleaved and replaced by a carbon-hydrogen (C–H) bond.[1][2] This process consumes your valuable starting material, converting it into a simple arene or heteroarene byproduct. In the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, this leads directly to reduced yields of the desired product and introduces byproducts that can complicate purification.[3][4]

Q2: Why are electron-deficient and heteroaromatic boronic acids particularly susceptible to this reaction?

A2: The susceptibility of a boronic acid to protodeboronation is highly dependent on its electronic and structural properties.

  • Electron-Deficient Boronic Acids: For aromatic boronic acids bearing strong electron-withdrawing groups (e.g., fluoro-, nitro-, cyano- groups), the carbon atom of the C–B bond is more electrophilic. Under basic conditions, which are typical for Suzuki-Miyaura coupling, these substrates can undergo protodeboronation through a mechanism involving the formation of a transient, relatively stable aryl anion after C–B bond cleavage.[5][6][7] This pathway makes them inherently unstable in the basic aqueous media required for the catalytic cycle.[7][8]

  • Heteroaromatic Boronic Acids: Many heteroaromatic boronic acids, especially those containing a basic nitrogen atom like 2-pyridyl boronic acid, present a unique challenge.[9] Under neutral pH conditions, they can form a zwitterionic species that is highly prone to rapid, unimolecular protodeboronation.[6] This intrinsic instability is a well-documented issue, often referred to as the "2-pyridyl problem," and requires specialized strategies to overcome.[9][10]

Q3: What are the tell-tale signs of protodeboronation in my reaction mixture?

A3: The primary indicator of protodeboronation is a lower-than-expected yield of your desired cross-coupled product, accompanied by the formation of the corresponding arene or heteroarene byproduct (Ar-H from your Ar-B(OH)₂). You can confirm this by:

  • Chromatographic Analysis (TLC, LC-MS, GC-MS): Compare your reaction mixture to an authentic sample of the potential byproduct. A new spot or peak corresponding to the mass of the protodeboronated compound is a strong indicator.

  • ¹H NMR Spectroscopy: The appearance of a new aromatic proton signal in a region where you wouldn't expect one for your product or starting materials often points to the formation of the Ar-H byproduct.

Q4: What is the fundamental mechanism of base-catalyzed protodeboronation?

A4: While multiple pathways exist depending on the substrate and pH, the most relevant mechanism in Suzuki-Miyaura coupling is base-catalyzed.[3] The process is initiated by the reaction of the boronic acid with a base (e.g., hydroxide) to form a more reactive tetrahedral boronate species, [ArB(OH)₃]⁻.[6][11] For typical boronic acids, this is followed by a rate-limiting reaction with a proton source, like water, to cleave the C-B bond. For highly electron-deficient systems, the mechanism can shift towards the liberation of a transient aryl anion.[5][7]

G cluster_0 Base-Catalyzed Protodeboronation Pathway A Ar-B(OH)₂ (Aryl Boronic Acid) B [Ar-B(OH)₃]⁻ (Tetrahedral Boronate) A->B + OH⁻ C [Ar...B(OH)₃]⁻ (Transition State) B->C + H₂O (Proton Source) D Ar-H + B(OH)₄⁻ (Products) C->D C-B Bond Cleavage

Mechanism of base-catalyzed protodeboronation.

Section 2: Troubleshooting Guide & Mitigation Protocols

This section provides actionable solutions to common experimental problems encountered when working with sensitive boronic acids.

Problem 1: My yield is low and LC-MS confirms the presence of the protodeboronated byproduct. How do I adjust my standard Suzuki conditions?

This is the most common scenario. The goal is to accelerate the rate of the productive cross-coupling reaction so that it outcompetes the undesired protodeboronation.[6]

Analysis: Standard Suzuki-Miyaura conditions often involve a combination of factors—strong bases, high temperatures, and protic solvents—that actively promote protodeboronation.[12] The key is to modify these parameters to disfavor the decomposition pathway.

Solutions & Step-by-Step Protocol:

  • Lower the Reaction Temperature: Protodeboronation is often accelerated at higher temperatures.

    • Action: Attempt the reaction at a lower temperature (e.g., 60-80 °C instead of 100-110 °C). You may need to screen temperatures to find a balance where the coupling proceeds but the side reaction is minimized.

  • Select a Milder Base: Strong bases like NaOH or KOH create a high concentration of the reactive boronate species, accelerating protodeboronation.[8][13][14]

    • Action: Switch to a milder inorganic base like K₂CO₃ or K₃PO₄, or an organic base like triethylamine (TEA). Cesium carbonate (Cs₂CO₃) is often effective for challenging couplings.[9]

  • Use Anhydrous/Aprotic Solvents: Water is a proton source for the final step of protodeboronation.

    • Action: Switch from solvent systems like dioxane/water to anhydrous solvents such as toluene, THF, or DME. Ensure all reagents and glassware are thoroughly dried.

Optimized Protocol for a Base-Sensitive Coupling:

  • Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add your aryl halide (1.0 equiv), the electron-deficient boronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add a high-activity palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a biarylphosphine ligand like SPhos or XPhos, 2 mol %).

  • Solvent: Add degassed, anhydrous toluene or THF via syringe.

  • Reaction: Heat the mixture to 80 °C and monitor closely by LC-MS.

  • Workup: Once the aryl halide is consumed, cool the reaction to room temperature, filter through a pad of celite, and proceed with standard aqueous workup and purification.

Problem 2: My heteroaromatic boronic acid (e.g., 2-pyridyl, 5-thiazolyl) decomposes before coupling even begins. What specialized strategies can I use?

This indicates extreme instability, where standard condition optimization is insufficient. The solution lies in using a more stable boronic acid surrogate that participates in a "slow-release" mechanism.[3][6]

Analysis: The free boronic acid is too unstable to exist in the reaction medium at a high concentration. By "masking" the boronic acid as a more stable derivative, you can generate it in situ at a very low concentration, ensuring it is consumed by the palladium catalyst for cross-coupling before it has a chance to decompose.[4]

Solutions & Recommended Reagents:

  • Potassium Organotrifluoroborates (Ar-BF₃K): These are crystalline, air-stable solids that are significantly more resistant to protodeboronation than their boronic acid counterparts.[15] They slowly hydrolyze under the reaction conditions to release the active boronic acid.[16]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be purified by chromatography. They require specific conditions (often mild aqueous base) to slowly hydrolyze and release the boronic acid for coupling.[6][13]

  • Pinacol Boronic Esters (Ar-Bpin): While commonly used, it's a misconception that esters are always more stable.[13][17] Their stability is highly dependent on the aryl group and reaction conditions.[13][18] However, for many unstable systems like 2-pyridyl boronic acid, the pinacol ester provides sufficient stability to enable successful coupling, often in anhydrous conditions.[3]

Protocol for Slow-Release Coupling using a Potassium Trifluoroborate:

  • Preparation: In a resealable Schlenk tube, combine the aryl halide (1.0 equiv), the potassium heteroaryltrifluoroborate (1.1 equiv), Cs₂CO₃ (3.0 equiv), Pd(OAc)₂ (3 mol %), and a suitable ligand (e.g., RuPhos, 6 mol %).[9]

  • Solvent: Evacuate and backfill the tube with argon. Add a degassed mixture of THF and water (e.g., 4:1 ratio).[9]

  • Reaction: Seal the tube and heat to 80 °C. Monitor the reaction for 12-24 hours.

  • Workup: Cool to room temperature and perform a standard extractive workup.

G cluster_1 Troubleshooting Workflow Start Low Yield & Protodeboronation Detected? Moderate Moderate Instability Start->Moderate Yes (e.g., EWG-Aryl) Extreme Extreme Instability (e.g., 2-pyridyl) Start->Extreme Yes (e.g., Heteroaryl) Optimize Optimize Conditions: - Lower Temperature - Milder Base (K₃PO₄) - Anhydrous Solvent Moderate->Optimize Surrogate Use Stable Surrogate: - MIDA Boronate - Trifluoroborate (BF₃K) - Pinacol Ester (Bpin) Extreme->Surrogate Success Successful Coupling Optimize->Success Surrogate->Success

Decision tree for managing protodeboronation.

Section 3: Data Summary & Parameter Influence

The choice of reaction parameters has a predictable, albeit interconnected, effect on the competition between Suzuki-Miyaura Coupling (SMC) and protodeboronation (PDB).

ParameterCondition Favoring SMCCondition Favoring PDBRationale
Base Weak (K₃PO₄, K₂CO₃, Cs₂CO₃)Strong (NaOH, KOH, alkoxides)Strong bases create a high concentration of the reactive boronate, accelerating PDB.[13][14]
Temperature Lower (e.g., ≤ 80 °C)Higher (e.g., > 100 °C)PDB, like most side reactions, has a high activation energy and is accelerated by heat.
Solvent Anhydrous, Aprotic (Toluene, THF)Protic, Aqueous (Water, Alcohols)Protic solvents provide the proton source needed to complete the PDB mechanism.[15]
Catalyst High Turnover (e.g., Pd/Biarylphosphine)Low Activity / DeactivatedA fast, efficient catalyst consumes the boronic acid in the productive cycle faster than it can decompose.[6]
Boron Reagent Stable Surrogate (MIDA, BF₃K)Free Boronic Acid"Slow-release" from a stable precursor keeps the free boronic acid concentration low, minimizing PDB.[3][4][6]

References

Technical Support Center: Purification of Crude Products from Boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purifying crude products from boronic acid coupling reactions, such as the Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth answers to common and complex purification challenges, moving beyond simple protocols to explain the "why" behind each technique.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers often have when first approaching the purification of a crude reaction mixture from a boronic acid coupling.

Q1: What is the very first step I should take to purify my crude product after a Suzuki-Miyaura reaction?

A1: The first and most critical step is to perform a preliminary analysis of your crude reaction mixture, typically using Thin Layer Chromatography (TLC).[1][2] Before any workup, spot the crude mixture on a TLC plate alongside your starting materials (the aryl halide and the boronic acid). This initial analysis provides a qualitative snapshot of the reaction's outcome.[3]

  • Why is this important? This simple diagnostic tells you if your starting material has been consumed, if the desired product has formed, and reveals the presence of major byproducts.[1] Knowing which impurities are present dictates your entire purification strategy. For instance, a large amount of unreacted boronic acid requires a different approach than dealing with homocoupling byproducts.

Q2: My TLC shows a complex mixture of spots. Where do I begin the purification process?

A2: When faced with a complex mixture, a systematic liquid-liquid extraction (workup) is the most effective starting point.[4] The goal of the workup is to remove the most polar and most ionic impurities before attempting more demanding techniques like column chromatography. A standard workup for a Suzuki reaction involves diluting the reaction mixture with an organic solvent (like ethyl acetate) and washing it sequentially with an aqueous base, water, and finally brine.[4]

  • Causality: The aqueous base wash (e.g., 1M NaOH or Na₂CO₃) is crucial for removing unreacted boronic acid.[5][6] Boronic acids are weakly acidic and are deprotonated by the base to form water-soluble boronate salts, which partition into the aqueous layer.[5] The subsequent water and brine washes remove residual base and inorganic salts.

Q3: How do I choose between purification by column chromatography, crystallization, or extraction?

A3: The choice of purification technique depends on the nature of your product and the impurities present.

  • Liquid-Liquid Extraction: This is your first line of defense, ideal for removing highly polar or ionic impurities like boronic acids and inorganic salts.[6]

  • Flash Column Chromatography: This is the workhorse technique for separating compounds with different polarities, such as your desired product from starting materials or homocoupling byproducts.[7] It is highly versatile but can be time-consuming.[8]

  • Crystallization: If your product is a solid and you can find a suitable solvent system, crystallization is a powerful technique for achieving high purity, often superior to chromatography.[9] It is particularly effective at removing trace impurities.

A logical workflow often involves an initial extraction, followed by column chromatography to isolate the product, and then potentially a final crystallization step to obtain analytically pure material.

Section 2: Troubleshooting Guide: Specific Purification Challenges

This section provides detailed solutions to specific problems you may encounter during the purification process.

Problem 1: Residual Boronic Acid or Boronic Esters in the Product

Excess boronic acid is a very common impurity. While a standard basic wash is often effective, some boronic acids or their ester byproducts (like those from pinacol borane) can be stubborn.

Why does this happen?

Boronic acids can have varying pKa values and solubilities. Some may not be fully extracted by a weak base, or they may form boroxines (anhydrides of boronic acids) which have different solubility profiles. Pinacol esters are generally not removed by a basic wash.[10]

Solutions & Protocols

1. Optimized Basic Wash: If a standard wash fails, try a stronger base or multiple extractions. Using a 1-2 M aqueous solution of NaOH can be more effective for less acidic boronic acids.[6]

dot

G cluster_0 Optimized Basic Wash Workflow start Crude Reaction Mixture (in Organic Solvent, e.g., EtOAc) wash1 Wash with 1-2M NaOH (aq) (Repeat 2-3 times) start->wash1 separate1 Separate Layers wash1->separate1 aqueous_layer Aqueous Layer (Contains Boronate Salt) separate1->aqueous_layer Discard organic_layer Organic Layer separate1->organic_layer wash2 Wash with Water organic_layer->wash2 wash3 Wash with Brine wash2->wash3 dry Dry (Na₂SO₄ or MgSO₄) wash3->dry concentrate Concentrate in vacuo dry->concentrate product Product (Reduced Boronic Acid Impurity) concentrate->product

Caption: Workflow for removing boronic acid via basic extraction.

2. Scavenger Resins: For particularly challenging cases, or when the desired product is base-sensitive, scavenger resins are highly effective. Resins with diol or N-methylglucamine functionalities (like SiliaBond Diol or DEAM) can selectively bind to boronic acids.[11]

  • Protocol: Boronic Acid Scavenging

    • Dissolve the crude product in a suitable organic solvent (e.g., DCM or THF).

    • Add the scavenger resin (typically 3-5 equivalents relative to the excess boronic acid).

    • Stir the mixture at room temperature for 1-4 hours.

    • Filter off the resin and wash it with the solvent.

    • Combine the filtrates and concentrate under reduced pressure.

Problem 2: Contamination with Homocoupling Byproducts

Homocoupling of the boronic acid starting material can lead to biaryl byproducts that are often structurally similar to the desired product, making them difficult to separate.[12]

Why does this happen?

Homocoupling is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[12] If the Pd(0) catalyst is not generated efficiently or if the reaction is exposed to air, these side reactions become more prevalent.

Solutions & Protocols

1. Optimized Flash Chromatography: This is the most common method for separating homocoupling byproducts. The key is to find a solvent system that provides maximum separation (ΔRf) on TLC.[13]

  • Tip for Method Development: Start with a standard solvent system like Hexane/Ethyl Acetate. If separation is poor, systematically try other solvent combinations. Adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane can significantly alter selectivity.[14] For example, a switch from Hexane/EtOAc to a CH₂Cl₂/MeOH system can be effective for polar compounds.[6]

  • Achieving Optimal Separation: Aim for an Rf value of 0.1-0.4 for your target compound to ensure good separation during the column run.[13]

Compound Polarity Starting Solvent System (TLC) Alternative Systems for Better Selectivity
Non-polarHexane / Ethyl AcetateHexane / Dichloromethane, Hexane / Toluene
Mid-polarHexane / Ethyl AcetateDichloromethane / Methanol, Ethyl Acetate / Methanol
PolarDichloromethane / MethanolEthyl Acetate / Methanol (with trace acetic acid or triethylamine if needed)[14][15]

2. Crystallization: If the product and byproduct have different solubilities, crystallization can be highly effective. Experiment with different solvents to find one in which your desired product is sparingly soluble at low temperatures but soluble at higher temperatures, while the impurity remains in solution.[9]

Problem 3: Residual Palladium Catalyst in the Final Product

For applications in drug development, removing the palladium catalyst to parts-per-million (ppm) levels is a regulatory requirement.[16] Residual palladium can also interfere with subsequent reactions.

Why does this happen?

Homogeneous palladium catalysts remain dissolved in the reaction mixture. While some may precipitate during workup, a significant amount can remain coordinated to the product or other species in solution.[17]

Solutions & Protocols

1. Scavenger Resins: This is the most targeted and effective method. Silica- or polymer-based resins functionalized with thiol (SH) or amino groups have a high affinity for palladium.[16]

  • Protocol: Palladium Scavenging

    • After the initial workup, dissolve the crude product in a solvent like THF, acetonitrile, or DCM.

    • Add a thiol-functionalized silica resin (e.g., SiliaMetS Thiol) or a similar scavenger (0.05 - 0.2 weight equivalents).[16][17]

    • Stir the mixture, sometimes with gentle heating (e.g., 40-50 °C), for a few hours to overnight.[16]

    • Filter the mixture through a pad of celite to remove the resin.

    • Rinse the celite pad with fresh solvent and concentrate the combined filtrates.

2. Activated Carbon Treatment: Treatment with activated carbon is a cost-effective method to reduce palladium levels.[18][19] It works by adsorbing the metal onto its high-surface-area structure.

  • Considerations: Activated carbon can sometimes adsorb the desired product as well, leading to a loss of yield.[16] It is crucial to perform a small-scale test first to evaluate its effectiveness and potential for product loss. Different grades of activated carbon can also have different efficiencies for palladium removal.[18]

dot

G cluster_1 Palladium Removal Decision Tree crude Crude Product (Post-Workup) ppm_check Is Pd level critical? (<10 ppm required) crude->ppm_check scavenger Use Thiol-Based Scavenger Resin ppm_check->scavenger Yes carbon Treat with Activated Carbon ppm_check->carbon No filter_concentrate_scavenger Filter & Concentrate scavenger->filter_concentrate_scavenger filter_concentrate_carbon Filter & Concentrate carbon->filter_concentrate_carbon final_product_scavenger Highly Pure Product (Low Pd) filter_concentrate_scavenger->final_product_scavenger final_product_carbon Purer Product (Reduced Pd) filter_concentrate_carbon->final_product_carbon

Caption: Decision tree for selecting a palladium removal method.

Section 3: Final Checklist for Purification

  • Analyze the Crude: Always run a TLC or LCMS of the crude reaction mixture before workup.

  • Perform a Workup: Use a standard aqueous workup to remove the bulk of inorganic salts and boronic acid.

  • Choose the Right Primary Method: Select column chromatography for separating similarly-polar compounds or crystallization for high-purity solids.

  • Address Specific Impurities: If boronic acid, homocoupling products, or palladium persist, use targeted methods like scavenger resins.

  • Confirm Purity: After purification, always confirm the purity of your final product using appropriate analytical techniques (NMR, LCMS, etc.).

References

Technical Support Center: Improving Boronic Acid Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of boronic acids and their derivatives in reaction media. Our goal is to equip you with the foundational knowledge and practical protocols to overcome one of the most common hurdles in modern synthetic chemistry.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing the solubility of boronic acids. Understanding these fundamentals is the first step toward effective troubleshooting.

Q1: Why are many of my boronic acids poorly soluble in common organic solvents?

A: The low solubility of boronic acids is not attributable to a single factor but rather a combination of their unique physical and chemical properties:

  • High Polarity and Hydrogen Bonding: The –B(OH)₂ functional group is highly polar and capable of forming strong intermolecular hydrogen bonds. This creates a stable, high-energy crystal lattice that is difficult for less polar organic solvents (like toluene or THF) to break apart.

  • Dehydration to Boroxines: Boronic acids can easily undergo intermolecular dehydration to form cyclic trimers known as boroxines.[1][2][3] These anhydrides are often even less soluble than their parent acids due to their rigid, planar structure and strong crystal packing. This equilibrium between the acid and the boroxine can complicate solubility behavior.[2]

  • Amphiphilic Character: The presence of both a nonpolar organic substituent (R) and a highly polar boronic acid group (–B(OH)₂) gives the molecule an amphiphilic character, which can lead to troublesome isolation and purification.[4]

Q2: My boronic acid won't dissolve. What is the first and simplest thing I should try?

A: Before resorting to more complex derivatization strategies, the first step should always be to optimize the reaction solvent system.

  • Introduce a Co-solvent: For many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, using a biphasic system or a mixture of solvents is standard practice. Adding a polar, protic co-solvent like water, ethanol, or isopropanol can dramatically improve the solubility of the boronic acid and its corresponding boronate salt, which is the active nucleophile in the catalytic cycle. A common starting point is a mixture of an organic solvent like toluene, dioxane, or THF with water.[5]

  • Gentle Heating: Increasing the temperature of the reaction mixture will increase the solubility of most compounds. However, exercise caution. Many boronic acids are susceptible to thermal decomposition or an undesired side reaction called protodeboronation, where the C–B bond is cleaved and replaced by a C–H bond.[6][7][8][9][10] This is especially problematic with electron-rich or heteroaromatic boronic acids. Always run a small-scale test reaction to check for stability at elevated temperatures.

Q3: How does the choice of base affect the solubility of my boronic acid?

A: The base is not just a simple activator; it plays a critical role in solubility. In Suzuki-Miyaura coupling, the base reacts with the boronic acid to form a more nucleophilic boronate salt (e.g., [R-B(OH)₃]⁻). This anionic species often has significantly different solubility properties than the neutral boronic acid.

  • Inorganic Bases: Aqueous solutions of inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. They react with the boronic acid at the liquid-liquid interface or in the aqueous phase to form the boronate, which must then interact with the palladium catalyst. The solubility of this boronate salt in the organic phase is often a rate-limiting factor.

  • Organic Bases: In anhydrous reactions, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be used, but they are generally less effective at promoting the formation of the active boronate species compared to inorganic bases in aqueous systems.

Section 2: Troubleshooting Guide - Practical Solutions & Advanced Strategies

When simple solvent adjustments are insufficient, the next step is to consider more advanced strategies, including phase-transfer catalysis or chemical modification of the boronic acid itself.

Problem: My reaction is biphasic (e.g., Toluene/Water), but the reaction is slow or fails. My boronic acid appears to be staying in the aqueous layer.

  • Underlying Cause: The boronate anion, formed by the reaction of the boronic acid with an aqueous base, is highly polar and has very low solubility in the organic solvent where the palladium catalyst resides. The reaction rate is limited by the slow diffusion of the boronate across the phase boundary.

  • Solution: Employ a Phase-Transfer Catalyst (PTC). A phase-transfer catalyst is a molecule with both hydrophilic and lipophilic properties that can transport an ion from the aqueous phase into the organic phase. For Suzuki-Miyaura couplings, quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are commonly used.[11][12][13]

    • Mechanism of Action: The positively charged quaternary ammonium cation (Q⁺) pairs with the negatively charged boronate anion ([R-B(OH)₃]⁻) in the aqueous phase. This new ion pair ([Q]⁺[R-B(OH)₃]⁻) has bulky, lipophilic alkyl groups, allowing it to dissolve in the organic phase. Once in the organic phase, the boronate is delivered to the palladium catalyst, accelerating the transmetalation step and the overall reaction rate.[11][12]

    Diagram: Mechanism of Phase-Transfer Catalysis

    PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase BA R-B(OH)₂ Boronate [R-B(OH)₃]⁻ BA->Boronate + OH⁻ IonPair [Q]⁺[R-B(OH)₃]⁻ Boronate->IonPair Phase Transfer Base OH⁻ Q_aq Q⁺X⁻ (PTC) X_anion X⁻ Q_aq->X_anion Q_plus_aq Q⁺ Q_aq->Q_plus_aq Pd_cat Ar-Pd(II)-L₂-X IonPair->Pd_cat Transmetalation Product Ar-R Pd_cat->Product Reductive Elimination Q_org Q⁺X⁻ Pd_cat->Q_org Reforms PTC Q_org->Q_aq PTC Cycle

    Caption: A phase-transfer catalyst (PTC) shuttles the boronate anion into the organic phase.

Problem: My boronic acid is not only insoluble but also unstable, leading to significant protodeboronation and low yields.

  • Underlying Cause: Certain boronic acids, particularly those with electron-donating groups or specific heteroatoms, are prone to cleavage of the C-B bond under reaction conditions (especially basic or high-temperature conditions).[6][7] Esterification of the boronic acid does not always prevent this, as the ester can hydrolyze back to the acid during the reaction.[6]

  • Solution: Convert the Boronic Acid to a More Stable and Soluble Derivative. Protecting the boronic acid functional group can dramatically improve its stability, handling, and sometimes solubility. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions.[6]

Diagram: Decision Tree for Boronic Acid Modification

Boronic_Acid_Strategy Start Solubility/Stability Issue with Boronic Acid Q1 Is the main issue poor solubility in organic solvents? Start->Q1 Q2 Is the main issue stability (e.g., protodeboronation)? Q1->Q2 No Sol_A Convert to Pinacol Boronate Ester (Increases lipophilicity) Q1->Sol_A Yes Q2->Sol_A No, but solubility is still a concern Stab_A Convert to Potassium Organotrifluoroborate (R-BF₃K) (Air- and moisture-stable solid) Q2->Stab_A Yes Stab_B Convert to MIDA Boronate (Highly stable, requires specific deprotection) Q2->Stab_B Yes Both Consider R-BF₃K or MIDA Boronates, as they often improve both solubility and stability. Stab_A->Both Stab_B->Both

Caption: Decision guide for choosing a suitable boronic acid derivative.

Strategy 1: Conversion to Potassium Organotrifluoroborates (R-BF₃K)

Potassium organotrifluoroborates are highly crystalline, air- and moisture-stable solids that are easy to handle and purify.[14][15][16][17] They serve as excellent surrogates for boronic acids in Suzuki-Miyaura couplings and other transformations.[14][15]

PropertyBoronic Acid (R-B(OH)₂)Potassium Trifluoroborate (R-BF₃K)
Stability Variable; prone to dehydration and protodeboronation.[6][7]High; air- and moisture-stable crystalline solids.[15][16]
Handling Can be difficult to purify; often amorphous or waxy.[4][18]Typically free-flowing, crystalline solids; easy to purify.[14]
Solubility Often poor in organic solvents, moderate in aqueous base.Varies; generally more soluble in polar aprotic solvents.
Activation Requires base to form boronate.Requires base (often aqueous) for slow hydrolysis to release the boronic acid/boronate.[19]
Strategy 2: Conversion to N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates are exceptionally stable derivatives that can withstand a wide range of reaction conditions, including anhydrous cross-coupling and silica gel chromatography.[20][21] This stability makes them ideal for multi-step synthesis where the boron functionality needs to be carried through several transformations.[21][22] The boronic acid can be released as needed by treatment with a mild aqueous base.[20]

PropertyBoronic Acid (R-B(OH)₂)MIDA Boronate
Stability Variable; sensitive to many reagents.Exceptionally stable to a wide range of reagents and chromatography.[20][21]
Handling Difficult to purify.Crystalline solids, easily purified by chromatography or recrystallization.[20][21]
Solubility Often poor in organic solvents.Generally good solubility in solvents like EtOAc, THF, and acetone.[20]
Activation Requires base.Stable to anhydrous coupling conditions; requires aqueous base for slow release.[20][21]

Section 3: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for the key chemical modifications discussed above.

Protocol 1: General Procedure for Preparing a Potassium Organotrifluoroborate from a Boronic Acid

This protocol is adapted from procedures described by Vedejs et al. and Molander et al.[14][23]

  • Dissolution: In a polyethylene or polypropylene flask (to avoid etching of glass by KHF₂), dissolve the boronic acid (1.0 equiv) in methanol (approx. 0.5 M).

  • Fluorination: Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, 3-4 equiv). Caution: KHF₂ is corrosive and toxic; handle with appropriate personal protective equipment.

  • Precipitation: Stir the mixture at room temperature for 30-60 minutes. A white crystalline precipitate of the potassium organotrifluoroborate should form.

  • Isolation: Cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold methanol and then diethyl ether to remove any unreacted starting material and impurities.

  • Drying: Dry the resulting white solid under high vacuum to yield the pure potassium organotrifluoroborate.

Protocol 2: Synthesis of a Pinacol Boronate Ester from a Boronic Acid

This is a standard esterification procedure to enhance solubility in organic solvents and improve stability.[2][24]

  • Setup: To a round-bottom flask, add the boronic acid (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Add a solvent capable of forming an azeotrope with water, such as toluene or hexane (approx. 0.2 M).

  • Dehydration: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will be removed from the reaction as an azeotrope, driving the equilibrium towards the ester product.

  • Monitoring: Continue refluxing until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can often be used directly or purified by silica gel chromatography or recrystallization.

References

Technical Support Center: The Effect of Water on Suzuki Coupling with Hydrophobic Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of performing Suzuki-Miyaura coupling reactions with hydrophobic boronic acids, particularly concerning the role of water. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success with this powerful C-C bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: Is water detrimental to Suzuki coupling reactions involving hydrophobic boronic acids?

A1: Not necessarily. While it may seem counterintuitive to use water with hydrophobic reagents, water can be a crucial component for a successful Suzuki coupling. The reaction often occurs in a biphasic system, where the water dissolves the inorganic base (like K₂CO₃ or K₃PO₄) and facilitates the formation of the boronate species, which is essential for the transmetalation step.[1][2] The key is to manage the biphasic nature of the reaction to ensure efficient interaction between the aqueous and organic phases.

Q2: What is the primary role of water in the Suzuki coupling catalytic cycle?

A2: Water plays multiple roles. Primarily, it dissolves the inorganic base required to activate the boronic acid, forming a boronate intermediate.[3] This negatively charged boronate is more nucleophilic and readily undergoes transmetalation with the palladium(II) complex.[2][4] Additionally, water can influence ligand exchange at the palladium center. Some mechanistic pathways even suggest the involvement of a μ-bridging hydroxy group between the palladium and boron atoms during transmetalation.[2]

Q3: How does the hydrophobicity of my boronic acid affect the reaction in an aqueous system?

A3: Highly hydrophobic boronic acids will have poor solubility in the aqueous phase. This can lead to a slow or incomplete reaction because the boronic acid cannot efficiently interact with the dissolved base to form the active boronate species. This is a common cause of low yields.[5] To overcome this, strategies like using phase-transfer catalysts, surfactants, or co-solvents are often employed to shuttle the boronic acid or the base between the two phases.[4][6][7]

Q4: Can I run a Suzuki coupling under completely anhydrous conditions to avoid issues with my hydrophobic boronic acid?

A4: While possible, running completely anhydrous Suzuki couplings can be challenging and may not always be advantageous. Anhydrous conditions with bases like K₃PO₄ might still require a small amount of water to be effective.[8] Furthermore, water is the proton source for the common side reaction of protodeboronation.[9] Therefore, switching to anhydrous conditions can sometimes reduce this unwanted side reaction.[9] However, for many systems, a carefully controlled biphasic aqueous system is more practical and efficient.

Troubleshooting Guide

Issue 1: Low to No Yield

Q: My Suzuki coupling with a hydrophobic boronic acid in a biphasic system (e.g., Toluene/Water) is giving me a very low yield. What are the likely causes and how can I fix it?

A: Low yields in this scenario often stem from poor phase mixing or inefficient transfer of reactants between the aqueous and organic phases. Here’s a systematic approach to troubleshooting:

Initial Checks:
  • Catalyst and Ligand Integrity: Ensure your palladium precatalyst and phosphine ligands are not degraded.[9] Many phosphine ligands are air-sensitive. Consider using a fresh batch or employing more robust, air-stable precatalysts like palladacycles.[9][10]

  • Oxygen Contamination: Thoroughly degas your solvents and reaction mixture. Oxygen can lead to the oxidative homocoupling of your boronic acid and can deactivate your palladium catalyst.[2][9]

  • Reagent Purity: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, especially through protodeboronation.[9]

Optimizing the Biphasic System:
  • Vigorous Stirring: In a biphasic reaction, the reaction rate can be highly dependent on the interfacial area between the two phases. Ensure you are stirring the reaction mixture vigorously to create a fine emulsion.[1]

  • Phase-Transfer Catalysts (PTCs): The addition of a phase-transfer catalyst is a highly effective strategy. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or Aliquat 336 can shuttle the boronate anion from the aqueous phase to the organic phase where the palladium catalyst resides.[4][11][12] This can lead to a significant rate enhancement.[4][13]

  • Surfactants: Non-ionic surfactants can form micelles that encapsulate the hydrophobic reactants, effectively creating microreactors within the aqueous phase where the coupling can occur.[6][14][15] This approach is particularly useful when aiming for a greener reaction in predominantly aqueous media.

Issue 2: Significant Protodeboronation

Q: I'm observing a significant amount of the arene byproduct from the protodeboronation of my boronic acid. How can I minimize this side reaction?

A: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. Water is the proton source for this reaction, which is often accelerated by strong bases and high temperatures.[9]

Strategies to Mitigate Protodeboronation:
  • Choice of Base: Switch to a milder base. For instance, if you are using a strong base like NaOH or K₃PO₄, consider using a weaker base like K₂CO₃ or KF.[9][16]

  • Anhydrous Conditions: If protodeboronation is severe, switching to anhydrous conditions with a suitable organic solvent (e.g., dioxane, THF) can be beneficial.[9]

  • Boronic Esters: Convert your boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester. These are generally more resistant to protodeboronation and release the boronic acid in situ under the reaction conditions.[5]

  • Control Water Content: A study on biphasic Suzuki-Miyaura couplings found that reducing the proportion of the aqueous phase can increase the reaction rate, which may help the desired coupling outcompete the protodeboronation side reaction.[4][13]

Issue 3: Reaction Stalls or is Sluggish

Q: My reaction starts but then stalls, or is extremely slow. I've confirmed my reagents are good. What's happening?

A: A sluggish or stalled reaction, especially with hydrophobic substrates in an aqueous system, often points to a problem with the catalytic cycle.

Investigating the Catalytic Cycle:

The Suzuki coupling catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[10] Water and the biphasic nature of the reaction primarily impact the transmetalation step.

Suzuki_Cycle_Troubleshooting

Caption: Troubleshooting workflow for Suzuki couplings with hydrophobic boronic acids.

  • Inefficient Transmetalation: This is the most likely bottleneck. The activated boronate, which is in the aqueous phase, needs to interact with the Ar-Pd(II)-X complex, which is in the organic phase. As discussed, PTCs or surfactants are key to bridging this gap.[4][7][12]

  • Ligand Choice: The ligand on the palladium catalyst plays a crucial role. For challenging couplings, especially with sterically hindered or electron-rich partners, consider switching to more advanced ligands.

    • Bulky, Electron-Rich Phosphines: Ligands like those from the Buchwald group (e.g., SPhos, XPhos) can accelerate both oxidative addition and reductive elimination.[8][10]

    • Water-Soluble Ligands: Specialized water-soluble ligands have been designed to facilitate Suzuki couplings in aqueous media, sometimes eliminating the need for organic co-solvents.[17]

Quantitative Comparison of Strategies:
StrategyMechanism of ActionTypical ReagentsImpact on Yield
Phase-Transfer Catalysis Shuttles boronate from aqueous to organic phase.TBAB, Aliquat 336Significant rate and yield increase.[4][13]
Surfactant Micellar Catalysis Forms micelles to solubilize hydrophobic reagents in the aqueous phase.SDS, TPGS-750-MEnables reaction in neat water, good to high yields.[6][14]
Water-Soluble Ligands Creates a water-soluble catalyst, promoting a homogeneous reaction.Benzooxaphosphole-based ligandsHigh yields, even with sterically hindered substrates.[17]
Co-Solvent Addition Improves miscibility of the two phases.THF, Dioxane, AlcoholsCan improve reaction rates but may increase protodeboronation.[8]

Experimental Protocols

Protocol 1: Suzuki Coupling of a Hydrophobic Boronic Acid using a Phase-Transfer Catalyst

This protocol is a general starting point for a Suzuki coupling of an aryl bromide with a hydrophobic arylboronic acid in a biphasic system.

  • Reagent Preparation: In a reaction vessel equipped with a stir bar and reflux condenser, add the aryl bromide (1.0 equiv), the hydrophobic boronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the phase-transfer catalyst (e.g., TBAB, 0.1 equiv).

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Under the inert atmosphere, add the degassed solvents via syringe. A common ratio is a 4:1 mixture of an organic solvent (e.g., Toluene) and water.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., PPh₃, 2-4 mol% relative to Pd).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.[5][9]

Protocol 2: Protecting a Boronic Acid as a MIDA Ester

For substrates prone to protodeboronation, conversion to a MIDA (N-methyliminodiacetic acid) boronate ester can enhance stability.

  • Dissolution: In a suitable flask, dissolve the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a 10:1 mixture of DMSO and water.

  • Heating: Heat the mixture to 80 °C with stirring.

  • Isolation: After a clear solution is formed (typically 1-2 hours), cool the reaction to room temperature. The MIDA boronate will often precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water and then a non-polar solvent like ether, and dry under vacuum. The resulting MIDA boronate is now ready for use in your Suzuki coupling.

PTC_Mechanism

Caption: Role of a Phase-Transfer Catalyst (PTC) in biphasic Suzuki coupling.

References

Technical Support Center: Minimizing Byproducts in Weinreb Amide Synthesis from Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Weinreb amides from boronic acids via palladium-catalyzed carbonylative coupling. Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, particularly the formation of unwanted byproducts.

Introduction: The Challenge of Selectivity

The palladium-catalyzed carbonylative coupling of boronic acids with N,O-dimethylhydroxylamine offers a powerful and direct route to Weinreb amides, which are invaluable precursors for the synthesis of ketones and aldehydes.[1][2] However, achieving high yields and purity can be challenging due to competing side reactions inherent to the catalytic cycle. This guide will delve into the mechanistic origins of common byproducts and provide actionable, field-proven strategies to optimize your reaction outcomes.

Core Reaction and Competing Pathways

To effectively troubleshoot, it's essential to understand the desired reaction pathway and the common side reactions that can divert your starting materials and reduce your yield.

G cluster_main Desired Weinreb Amide Synthesis Pathway cluster_byproducts Common Byproduct Pathways cluster_proto Protodeboronation cluster_homo Homocoupling Boronic_Acid Ar-B(OH)₂ OxAdd Ar-Pd(II)-X-L₂ (Oxidative Addition) Proto_Start Ar-B(OH)₂ Homo_Start Ar-B(OH)₂ Pd0 Pd(0)L₂ Pd0->OxAdd Ar-X (trace) or Pre-catalyst Activation CO_ins Ar-C(O)-Pd(II)-X-L₂ (CO Insertion) OxAdd->CO_ins CO Amine_add [Ar-C(O)-Pd(II)(NH(OMe)Me)-L₂]⁺X⁻ (Amine Coordination) CO_ins->Amine_add HN(OMe)Me RedElim Weinreb Amide Ar-C(O)N(OMe)Me Amine_add->RedElim Reductive Elimination RedElim->Pd0 Regenerates Catalyst Proto_Product Ar-H (Arene Byproduct) Proto_Start->Proto_Product Base, H₂O, Bulky Ligands Homo_Product Ar-Ar (Biaryl Byproduct) Homo_Start->Homo_Product O₂, Base

Figure 1: Desired reaction pathway for Weinreb amide synthesis and competing byproduct formations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction has a low yield of the desired Weinreb amide, and I'm isolating a significant amount of the corresponding arene (Ar-H). What is happening and how can I fix it?

A1: The likely culprit is protodeboronation.

This is a common side reaction where the boronic acid is replaced by a proton from a proton source in the reaction mixture, leading to the formation of an arene byproduct.[3][4] This process consumes your starting material and is often promoted by the very conditions required for the cross-coupling reaction.

Troubleshooting Protodeboronation:

  • Re-evaluate Your Ligand Choice: While bulky phosphine ligands are often used to promote challenging cross-couplings, they have been shown to accelerate palladium-catalyzed protodeboronation.[3][5] If you are using a sterically hindered ligand, consider switching to a less bulky one.

    Ligand TypeObservationRecommendation
    Bulky Phosphines (e.g., t-Bu₃P)Can accelerate protodeboronation.[4]Switch to less bulky phosphines (e.g., PPh₃) or N-heterocyclic carbenes (NHCs).
    Electron-Rich LigandsGenerally promote oxidative addition and reductive elimination.A good starting point for optimization.
  • Optimize the Base: The presence of a base is known to catalyze protodeboronation.[3]

    • Use a Weaker Base: Strong bases can accelerate the decomposition of the boronic acid. Consider switching from strong inorganic bases like hydroxides to milder options like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).

    • Consider Base-Free Conditions: Some protocols for carbonylative Suzuki couplings have been developed under base-free conditions, which can significantly suppress protodeboronation.[6][7] This often involves the use of boronic acid derivatives like trihydroxyborates or DABO boronates.[6]

  • Ensure Anhydrous Conditions: Water is the proton source for protodeboronation. Ensure all your solvents and reagents are rigorously dried. Using molecular sieves can be beneficial.

  • Control the Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature for a longer period.

Q2: I am observing a significant amount of a biaryl byproduct (Ar-Ar) in my reaction mixture. What causes this and how can I prevent it?

A2: You are likely observing boronic acid homocoupling.

This side reaction involves the palladium-catalyzed coupling of two molecules of your boronic acid starting material to form a symmetrical biaryl.[8] This is a common issue in Suzuki-Miyaura type reactions and can be influenced by several factors.

Troubleshooting Homocoupling:

  • Strictly Exclude Oxygen: The presence of oxygen can promote the homocoupling of boronic acids. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.

  • Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

    • Electron-rich and sterically hindered ligands can sometimes favor the desired reaction pathway over homocoupling. Experiment with different ligands, such as SPhos or other Buchwald-type ligands, which have been shown to be effective in suppressing homocoupling in some systems.[8]

  • Control Stoichiometry: Ensure that the stoichiometry of your reactants is carefully controlled. Using a slight excess of the boronic acid is common, but a large excess may increase the likelihood of homocoupling.

Q3: My reaction is sluggish, and I'm getting a mixture of products, including what appears to be a ketone. What could be the issue?

A3: This could be due to several factors, including inefficient carbonylation or a competing ketone synthesis pathway.

The formation of a ketone (Ar-C(O)-Ar') could arise from a carbonylative Suzuki coupling if there is another aryl source present, or potentially from the decomposition of the desired Weinreb amide under harsh conditions. More commonly, a sluggish reaction points to issues with the catalytic cycle.

Troubleshooting Sluggish Reactions and Mixed Products:

  • CO Pressure and Delivery: Inadequate carbon monoxide (CO) pressure or inefficient delivery can stall the catalytic cycle after oxidative addition, leading to side reactions.

    • Ensure a sealed system: Maintain a positive pressure of CO throughout the reaction. A balloon of CO is often sufficient for small-scale reactions, but for larger scales or more challenging substrates, a reactor with a constant CO pressure is recommended.

    • Use a CO Surrogate: For ease of handling, consider using a CO surrogate that releases CO in situ.[6][7]

  • Catalyst and Ligand Choice: The efficiency of the catalytic system is paramount.

    • Palladium Source: Ensure you are using an appropriate palladium precursor. Pd(OAc)₂ and PdCl₂(PPh₃)₂ are common choices.[9]

    • Ligand-to-Metal Ratio: The ratio of ligand to palladium can be crucial. A 2:1 or 4:1 ratio is often a good starting point, but this may require optimization.

  • Solvent and Temperature: The choice of solvent can impact the solubility of the catalyst and reagents, as well as the reaction rate.

    • Common solvents include toluene, dioxane, and THF.

    • Gently heating the reaction (e.g., 60-80 °C) is often necessary to drive the reaction to completion.[9]

Recommended Experimental Protocol

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Arylboronic acid (1.0 equiv)

  • N,O-dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Carbon monoxide (balloon or from a cylinder)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the arylboronic acid, N,O-dimethylhydroxylamine hydrochloride, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Evacuate and backfill the flask with carbon monoxide (1 atm) three times, leaving a balloon of CO attached.

  • Stir the reaction mixture at 65-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add solids to dry flask under inert gas: - Arylboronic acid - HN(OMe)Me·HCl - Pd Catalyst - Base B 2. Evacuate and backfill with inert gas (3x) A->B C 3. Add anhydrous, degassed solvent B->C D 4. Evacuate and backfill with CO (3x) C->D E 5. Heat and stir under CO atmosphere D->E F 6. Monitor reaction by TLC or LC-MS E->F G 7. Cool to room temperature F->G H 8. Filter through celite G->H I 9. Concentrate filtrate H->I J 10. Purify by column chromatography I->J

Figure 2: Experimental workflow for Weinreb amide synthesis from boronic acids.

References

Technical Support Center: Monitoring Suzuki-Miyaura Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical monitoring of Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-tested insights into overcoming common challenges in reaction analysis. The structure of this guide is fluid, designed to address problems as they arise in the laboratory, rather than adhering to a rigid format.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2] However, ensuring its success and optimizing yield requires careful monitoring of the reaction's progress. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the most common analytical techniques employed for this purpose.

Core Concept: Why is Reaction Monitoring Crucial?

Temporal profiling, or the tracking of chemical species over time, is the gold standard for understanding reaction mechanisms.[3] For the Suzuki-Miyaura reaction, this is critical for several reasons:

  • Optimization: Identifying the point of reaction completion prevents unnecessary heating or prolonged reaction times, which can lead to byproduct formation.

  • Troubleshooting: If a reaction stalls or proceeds slowly, real-time data can help diagnose the issue, whether it's catalyst deactivation, reagent degradation, or suboptimal conditions.

  • Kinetic and Mechanistic Studies: Detailed reaction profiles provide invaluable data for understanding the underlying chemical processes, which can inform process development and optimization.[3]

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5] Monitoring the consumption of starting materials and the formation of the product provides a window into the efficiency of this cycle.

Method Selection Workflow

Choosing the right analytical tool is the first step toward successful reaction monitoring. The following diagram outlines a decision-making workflow.

MethodSelection Start Reaction Monitoring Requirement Volatile Are reactants/products volatile and thermally stable? Start->Volatile Chromophores Do reactants/products have UV chromophores? Volatile->Chromophores No GC Gas Chromatography (GC) Volatile->GC Yes ComplexMixture Is the reaction mixture complex? Chromophores->ComplexMixture No HPLC High-Performance Liquid Chromatography (HPLC) Chromophores->HPLC Yes Qualitative Need quick qualitative check? ComplexMixture->Qualitative No LCMS LC-Mass Spectrometry ComplexMixture->LCMS Yes Structural Need detailed structural information? Qualitative->Structural No TLC Thin-Layer Chromatography (TLC) Qualitative->TLC Yes NMR Nuclear Magnetic Resonance (NMR) Structural->NMR Yes

Caption: Decision workflow for selecting an analytical method.

Troubleshooting & FAQs by Analytical Technique

Gas Chromatography (GC)

GC is a powerful technique for monitoring Suzuki-Miyaura reactions, particularly when the reactants and products are volatile and thermally stable.[6]

FAQs & Troubleshooting Guide:

  • Q1: My peaks are broad. What could be the cause?

    • A1: Broad peaks in GC can stem from several issues.[7] High dead volume in the system, low flow rates, or a thick column film can all contribute.[7] Ensure proper column installation and check for leaks.[7][8] Also, consider increasing the GC oven programming rate.[7]

  • Q2: I'm not seeing any peaks for my product. What should I check first?

    • A2: The absence of peaks can be due to injection problems, such as a blocked syringe, or issues with the carrier gas flow.[7] First, verify that your sample is being injected correctly and that the carrier gas is flowing. If the issue persists, your compound may be degrading in the hot injector. Try lowering the injector temperature.

  • Q3: My retention times are shifting between runs. Why is this happening?

    • A3: Retention time variability is often caused by unstable oven temperatures or fluctuations in carrier gas flow.[8] Check for leaks in the gas lines and verify that the oven temperature is stable and reproducible.

  • Q4: How do I choose an internal standard for quantitative GC analysis?

    • A4: An ideal internal standard should be chemically inert to the reaction conditions, have a retention time that does not overlap with any reactants or products, and be structurally similar to the analyte of interest to ensure a similar response factor. n-Tetradecane is an example of an internal standard that has been used for GC analysis of Suzuki-Miyaura reactions.[9]

Experimental Protocol: Sample Preparation for GC Analysis

  • Quenching: At specified time points, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Immediately quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and a small amount of water to stop the catalytic cycle.

  • Extraction: Vortex the vial to mix the aqueous and organic layers. The product will typically be in the organic layer.

  • Internal Standard: Add a known concentration of an internal standard to the vial.

  • Drying: Add a small amount of a drying agent like anhydrous sodium sulfate to remove any residual water.

  • Analysis: Inject the organic layer into the GC.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for monitoring a wide range of Suzuki-Miyaura reactions, especially for non-volatile or thermally sensitive compounds.[4][10]

FAQs & Troubleshooting Guide:

  • Q1: I'm observing a noisy baseline. What are the likely causes?

    • A1: A noisy baseline in HPLC can be due to air bubbles in the system, a leak, or issues with the detector.[11] Degas your mobile phase thoroughly and check all fittings for leaks. If the problem persists, the issue may be with the detector lamp or electronics.[11]

  • Q2: My peak shapes are poor (tailing or fronting). How can I improve them?

    • A2: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, or by dead volume in the system. Try adjusting the mobile phase pH or using a different column. Peak fronting is often a sign of column overload; try injecting a smaller sample volume or diluting your sample.

  • Q3: The retention times of my compounds are drifting. What should I investigate?

    • A3: Drifting retention times can be caused by changes in mobile phase composition, temperature fluctuations, or column degradation. Ensure your mobile phase is well-mixed and that the column temperature is stable. If the problem continues, the column may need to be replaced.

  • Q4: How do I handle biphasic Suzuki-Miyaura reactions for HPLC analysis?

    • A4: Monitoring biphasic reactions presents a challenge.[10] A novel sampling technology has been developed that circulates a single phase of the biphasic mixture for online HPLC analysis, allowing for accurate reaction monitoring.[10] For offline analysis, ensure vigorous mixing before taking an aliquot to get a representative sample.

Workflow for HPLC Sample Preparation and Analysis

HPLCSamplePrep Start Aliquot Reaction Mixture Quench Quench Reaction (e.g., with acetonitrile) Start->Quench Filter Filter Sample (e.g., 0.45 µm syringe filter) Quench->Filter Dilute Dilute with Mobile Phase Filter->Dilute Inject Inject into HPLC Dilute->Inject

Caption: Standard workflow for HPLC sample preparation.

Thin-Layer Chromatography (TLC)

TLC is a simple, cost-effective, and rapid technique for qualitative monitoring of Suzuki-Miyaura reactions.[12] It provides a quick visual assessment of the consumption of starting materials and the formation of the product.[5]

FAQs & Troubleshooting Guide:

  • Q1: My spots are streaking on the TLC plate. What can I do?

    • A1: Streaking is often caused by applying too much sample to the plate or by a highly polar solvent system. Try spotting a smaller amount or using a less polar developing solvent.

  • Q2: I can't get good separation between my starting material and product spots. What should I try?

    • A2: To improve separation, you can try different solvent systems. A common approach is to use a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), and systematically vary the ratio.

  • Q3: How can I get more information from my TLC plate than just Rf values?

    • A3: You can couple TLC with mass spectrometry (TLC-MS).[12][13] This allows for the direct structural identification of the spots on the TLC plate without the need for extensive sample preparation.[12]

Experimental Protocol: TLC Monitoring

  • Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also spot the starting materials as references.

  • Developing: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., 50% ethyl acetate in hexanes).[5]

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.[12] You can also use a potassium permanganate stain.[5]

  • Analysis: Compare the spots from the reaction mixture to the reference spots to determine the extent of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful quantitative technique for monitoring reaction progress and for structural elucidation of reactants, products, and intermediates.[14] Both ¹H and ¹⁹F NMR (if applicable) can be used.

FAQs & Troubleshooting Guide:

  • Q1: Can I analyze my reaction mixture directly by NMR without any workup?

    • A1: Yes, benchtop NMR spectrometers can often analyze the reaction mixture directly without the need for deuterated solvents, as they can lock onto a proton signal.[14] This allows for rapid and straightforward monitoring.

  • Q2: My NMR signals are broad, making integration difficult. What could be the cause?

    • A2: Broad signals can be due to the presence of paramagnetic species. The palladium catalyst used in the Suzuki reaction can sometimes cause line broadening. You can try filtering the sample through a small plug of silica gel before analysis.

  • Q3: How can I use NMR to get kinetic information?

    • A3: By taking samples at regular time intervals and acquiring NMR spectra, you can integrate the signals corresponding to the starting material and product.[14] Plotting the concentration (or relative integration) versus time will give you a reaction profile from which you can derive kinetic information.

Data Comparison: Analytical Techniques for Suzuki-Miyaura Reaction Monitoring

Technique Typical Use Case Advantages Limitations
GC Volatile, thermally stable compoundsHigh resolution, quantitativeNot suitable for non-volatile or thermally labile compounds
HPLC Wide range of compoundsVersatile, quantitative, suitable for non-volatile compoundsCan be more complex and time-consuming than GC or TLC
TLC Quick qualitative checksSimple, fast, inexpensiveNot quantitative, lower resolution
NMR Quantitative analysis, structural informationQuantitative, provides structural information, can be non-destructiveLower sensitivity than chromatographic methods, potential for signal broadening
Mass Spec Mechanistic studies, identification of intermediatesHigh sensitivity, provides molecular weight informationOften coupled with a separation technique (LC-MS, GC-MS)
Mass Spectrometry (MS)

Mass spectrometry, especially when coupled with a separation technique like LC or GC, is a highly sensitive method for reaction monitoring. It can also be used for real-time analysis to study reaction mechanisms and identify transient intermediates.[15][16][17]

FAQs & Troubleshooting Guide:

  • Q1: I want to use MS to study the reaction mechanism. What are some key considerations?

    • A1: Real-time MS monitoring can provide insights into the dynamic equilibria present in the reaction mixture.[15][16] This includes observing the speciation of the boronic acid and the various palladium-phosphine complexes.[15]

  • Q2: What are some of the palladium species I might observe by MS?

    • A2: Depending on the reaction conditions, you may observe the Pd(0) species, the Pd(II) aryl iodide complex after oxidative addition, and the Pd(II) bisaryl complex prior to reductive elimination.[15]

  • Q3: Can MS help me identify side products?

    • A3: Absolutely. MS is an excellent tool for identifying unexpected products. Common side reactions in Suzuki-Miyaura couplings include homocoupling of the boronic acid and protodeboronation.[1][18] MS can help confirm the presence of these and other byproducts.

Common Side Reactions and Their Impact on Analysis

Understanding potential side reactions is crucial for accurate interpretation of analytical data.[1]

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is a common decomposition pathway for the boronic acid starting material.[1][19]

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1]

  • Dehalogenation: The replacement of the halide on the electrophile with a hydrogen atom.[1]

These side products can complicate chromatographic analysis by introducing additional peaks that may co-elute with the desired product or starting materials.

References

Validation & Comparative

A Senior Application Scientist's Guide to Boronic Acid Reactivity: A Comparative Analysis of 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nuances of Boronic Acid Reactivity in Modern Synthesis

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, celebrated for its robustness and functional group tolerance in forging carbon-carbon bonds.[1] The success of this palladium-catalyzed transformation is profoundly influenced by the nature of its coupling partners, particularly the boronic acid. While often seen as reliable reagents, their reactivity is not uniform; it is a delicate function of the steric and electronic environment imposed by their substituents.[2][3]

This guide provides an in-depth comparison of 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid , a highly functionalized and electron-deficient building block, against a panel of commonly used arylboronic acids. We will dissect the structural features that govern its reactivity, present comparative experimental data to contextualize its performance, and offer practical insights for researchers in drug discovery and process development. Our goal is to move beyond simple protocols and explain the causal relationships that underpin reaction outcomes, enabling more strategic and successful synthetic planning.

Section 1: The Mechanistic Underpinnings of Reactivity

To appreciate the differences between boronic acids, one must first understand their role in the Suzuki-Miyaura catalytic cycle. The reaction proceeds through three primary stages: oxidative addition, transmetalation, and reductive elimination. The boronic acid's structure most critically impacts the transmetalation step.[4]

In this key stage, the organic group is transferred from the boron atom to the palladium(II) center. For this to occur efficiently, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (R-B(OH)₃⁻).[5] The electronic properties of the substituents on the aryl ring of the boronic acid directly influence two competing factors:

  • Lewis Acidity of the Boron Atom: Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron atom.[2] This enhanced acidity facilitates the initial interaction with the base (e.g., hydroxide or carbonate), lowering the pKa and promoting the formation of the reactive boronate complex.[6]

  • Nucleophilicity of the Aryl Ring: The ultimate goal of transmetalation is the transfer of the carbon atom of the aryl ring to the palladium center. Strong EWGs decrease the electron density of the ring, making this carbon atom less nucleophilic and potentially slowing the rate of its transfer.

This dichotomy means that boronic acids with EWGs can be a double-edged sword: they may form the active boronate species readily but then exhibit sluggishness in the critical C-C bond-forming step. Conversely, electron-donating groups (EDGs) enhance the nucleophilicity of the aryl ring, generally leading to faster transmetalation and higher reaction rates.[7]

Structural Analysis of this compound

Our subject molecule possesses two powerful EWGs positioned meta to the boronic acid moiety:

  • Nitro Group (-NO₂): One of the strongest EWGs through both resonance and inductive effects.

  • Methoxy(methyl)carbamoyl Group (-CON(OCH₃)CH₃): This "Weinreb amide" functionality is also strongly electron-withdrawing via induction.

The cumulative effect of these two groups renders the phenyl ring exceptionally electron-deficient. This makes the boron atom highly Lewis acidic, but also significantly reduces the nucleophilicity of the ipso-carbon destined for transfer to the palladium catalyst. This unique electronic profile suggests that its reactivity will diverge significantly from that of simpler, less substituted boronic acids.

References

A Comparative Guide to Biaryl Synthesis: Evaluating Alternatives to 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of highly functionalized biaryl scaffolds is a critical endeavor. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone for forging C(sp²)–C(sp²) bonds, offering a powerful and versatile tool for medicinal and process chemists.

This guide provides an in-depth technical comparison of reagents for the synthesis of biaryls, with a focus on alternatives to 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid. This specific reagent is of interest due to the presence of a Weinreb amide moiety, a versatile functional group that can be readily converted to ketones, and a nitro group, which can be a precursor to an amine or other functionalities. We will explore the nuances of employing this boronic acid and present a comparative analysis of alternative synthetic strategies, supported by experimental insights and protocols.

The Subject Reagent: this compound

The structure of this compound presents both opportunities and challenges. The Weinreb amide (-CON(OMe)Me) is a highly valuable functional handle, stable to many reaction conditions and a precursor for the synthesis of ketones via reaction with organometallic reagents. The nitro group (-NO₂) is a strong electron-withdrawing group, which can influence the reactivity of the boronic acid in the Suzuki-Miyaura coupling. Generally, electron-withdrawing groups can decrease the nucleophilicity of the arylboronic acid, potentially slowing the transmetalation step in the catalytic cycle. However, the presence of such functionalities is often crucial for the overall synthetic strategy.

While a specific, peer-reviewed protocol for the Suzuki-Miyaura coupling of this exact boronic acid is not readily found in the literature, a standard protocol can be extrapolated from similar reactions involving nitrophenylboronic acids.

Standard Suzuki-Miyaura Coupling: A General Protocol

The Suzuki-Miyaura reaction is a robust and widely used method for biaryl synthesis.[1][2] The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is based on established procedures for similar substituted arylboronic acids.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alternative Reagents and Methodologies

While the Suzuki-Miyaura coupling is a powerful tool, several alternatives exist that may offer advantages in terms of stability, functional group tolerance, or avoidance of boron-containing reagents.

N-Methyliminodiacetic Acid (MIDA) Boronates: Enhanced Stability and Control

A significant challenge with some boronic acids is their propensity for protodeboronation and trimerization to boroxines, which can lead to poor reproducibility and lower yields. N-methyliminodiacetic acid (MIDA) boronates are stable, crystalline solids that are compatible with chromatography and long-term storage.[3][4][5] They are unreactive under anhydrous cross-coupling conditions but slowly release the corresponding boronic acid in the presence of an aqueous base, allowing for a controlled reaction.[6]

Advantages:

  • Enhanced Stability: MIDA boronates are bench-stable solids, easy to handle and purify.[3]

  • Controlled Release: Slow release of the boronic acid in situ can minimize side reactions.[6]

  • Compatibility: Tolerant to a wide range of reaction conditions, enabling multi-step synthesis with the MIDA boronate in place.[3]

Disadvantages:

  • Additional Synthetic Step: Requires the initial preparation of the MIDA boronate from the boronic acid.

  • Deprotection Step: The MIDA group must be cleaved to release the active boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling using a MIDA Boronate

Materials:

  • Aryl MIDA boronate (e.g., MIDA boronate of 3-nitro-5-bromobenzamide) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • K₃PO₄ (3.0 equiv)

  • Dioxane/Water (4:1 mixture)

Procedure:

  • In a glovebox, combine the aryl MIDA boronate, arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄ in a reaction vial.

  • Add the dioxane/water solvent mixture.

  • Seal the vial and heat to 80 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Kumada-Corriu Coupling: A Boron-Free Alternative

The Kumada-Corriu coupling utilizes a Grignard reagent as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes.[7][8] This method offers a boron-free route to biaryls.

Advantages:

  • Boron-Free: Avoids the use of potentially problematic boronic acids.

  • High Reactivity: Grignard reagents are highly reactive nucleophiles.

Disadvantages:

  • Functional Group Intolerance: Grignard reagents are highly basic and nucleophilic, limiting their compatibility with sensitive functional groups like esters, ketones, and nitro groups.[8]

  • Harsh Conditions: Often requires strictly anhydrous conditions and inert atmospheres.

Given the presence of a nitro group and a Weinreb amide in the target scaffold, a direct Kumada coupling might be challenging due to the high reactivity of the Grignard reagent. However, with careful control of reaction conditions and the use of modern catalysts, the scope of the Kumada coupling has been expanded.

Experimental Protocol: Kumada-Corriu Coupling

Materials:

  • Aryl bromide (1.0 equiv)

  • Aryl Grignard reagent (e.g., 3-nitrophenylmagnesium bromide) (1.2 equiv)

  • Ni(dppp)Cl₂ (0.05 equiv)

  • Anhydrous THF

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add the aryl bromide and Ni(dppp)Cl₂.

  • Add anhydrous THF and cool the mixture to 0 °C.

  • Slowly add the Grignard reagent dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Hiyama Coupling: Utilizing Organosilanes

The Hiyama coupling employs organosilanes as the nucleophilic partner, activated by a fluoride source or a base.[9][10] Organosilanes are generally stable, less toxic than other organometallics, and can be tolerant of various functional groups.

Advantages:

  • Stability of Reagents: Organosilanes are often stable to air and moisture.

  • Low Toxicity: Generally less toxic than organotin or organozinc reagents.

  • Functional Group Tolerance: Can be more tolerant of sensitive functional groups compared to Grignard reagents.[9]

Disadvantages:

  • Activator Required: Requires an activating agent, typically a fluoride source like TBAF, which can sometimes be detrimental to sensitive substrates.

  • Slower Reaction Rates: Can sometimes exhibit slower reaction rates compared to Suzuki or Kumada couplings.

Experimental Protocol: Hiyama Coupling

Materials:

  • Aryl iodide (1.0 equiv)

  • Aryltriethoxysilane (e.g., 3-nitro-5-(methoxy(methyl)carbamoyl)phenyl)triethoxysilane) (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • XPhos (0.10 equiv)

  • TBAF (1M in THF, 2.0 equiv)

  • Anhydrous THF

Procedure:

  • To a Schlenk flask, add the aryl iodide, aryltriethoxysilane, Pd(OAc)₂, and XPhos.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF, followed by the TBAF solution.

  • Heat the reaction mixture to 70 °C and stir.

  • Monitor the reaction progress.

  • Upon completion, cool to room temperature and quench with water.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Comparative Performance Summary

Reagent/MethodKey AdvantagesKey DisadvantagesTypical YieldsFunctional Group Tolerance
This compound (Suzuki-Miyaura) Direct use of functionalized reagent, well-established methodology.Potential instability, deactivation by nitro group.Good to ExcellentGood
MIDA Boronate (Suzuki-Miyaura) High stability, controlled release, purification ease.[3][6]Requires extra synthetic steps.ExcellentExcellent
Grignard Reagent (Kumada-Corriu) Boron-free, high reactivity.[7]Poor functional group tolerance, harsh conditions.[8]VariablePoor to Moderate
Organosilane (Hiyama) Stable and less toxic reagents, good functional group tolerance.[9]Requires activator, potentially slower rates.Good to ExcellentGood to Excellent

Visualization of Synthetic Pathways

Biaryl_Synthesis_Pathways cluster_start Starting Materials cluster_reagents Alternative Reagents cluster_methods Coupling Methodologies cluster_product Product Aryl-X Aryl Halide/Triflate (Ar-X) Suzuki Suzuki-Miyaura (Pd catalyst, Base) Aryl-X->Suzuki Kumada Kumada-Corriu (Ni or Pd catalyst) Aryl-X->Kumada Hiyama Hiyama (Pd catalyst, Activator) Aryl-X->Hiyama Boronic_Acid 3-[Methoxy(methyl)carbamoyl] -5-nitrophenylboronic acid Boronic_Acid->Suzuki MIDA_Boronate Corresponding MIDA Boronate MIDA_Boronate->Suzuki Grignard Corresponding Grignard Reagent Grignard->Kumada Organosilane Corresponding Organosilane Organosilane->Hiyama Biaryl Functionalized Biaryl Suzuki->Biaryl Kumada->Biaryl Hiyama->Biaryl

Caption: Comparative workflow for biaryl synthesis using different organometallic reagents.

Conclusion and Recommendations

The choice of reagent for the synthesis of biaryls derived from this compound is contingent upon the specific requirements of the synthetic target, including functional group compatibility, scalability, and reagent availability.

  • For directness and when the boronic acid is stable , the Suzuki-Miyaura coupling remains a highly attractive and straightforward approach.

  • When stability and reproducibility are paramount , particularly in complex, multi-step syntheses, the use of MIDA boronates is strongly recommended. The initial investment in preparing the MIDA boronate often pays dividends in terms of reliability and yield.

  • The Kumada-Corriu coupling offers a viable boron-free alternative, but its application to substrates bearing sensitive functional groups such as nitro and Weinreb amides should be approached with caution and may require significant optimization of reaction conditions to avoid side reactions.

  • The Hiyama coupling presents another excellent boron-free option with generally good functional group tolerance. The stability and low toxicity of organosilanes make this an increasingly popular method in modern organic synthesis.

Ultimately, the optimal choice will be determined by empirical evaluation in the context of the specific substrates and desired outcomes. This guide provides a framework for making an informed decision and for designing robust and efficient synthetic routes to complex biaryl molecules.

References

A Senior Application Scientist's Guide to Validating Product Structures from Reactions with 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the structural integrity of a synthesized molecule is paramount. Boronic acids are foundational reagents in modern synthetic chemistry, prized for their role in robust carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth, experience-driven comparison of methodologies for validating the products derived from reactions involving 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid . We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating and trustworthy workflow from reaction to final structural confirmation.

This specific boronic acid is of particular interest due to its functional handles—the Weinreb amide and the nitro group—which offer sites for further chemical modification, making it a valuable building block in the synthesis of complex molecules and compound libraries.[1] Its electron-deficient nature also influences its reactivity, a factor we will consider in the context of common cross-coupling reactions.

Section 1: Core Synthetic Applications & Mechanistic Considerations

The utility of this compound is most prominently displayed in two classes of palladium- and copper-catalyzed cross-coupling reactions. Understanding the underlying mechanisms is critical for anticipating potential side products and designing an effective validation strategy.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, creating a carbon-carbon bond between an organoboron species and an organohalide.[2]

Causality of Reagent Choice: The reaction requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step with the palladium catalyst.[2] The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., dioxane, THF, often with water) is critical for balancing substrate solubility and reaction rate. The electron-withdrawing nitro and amide groups on our subject molecule can enhance the rate of transmetalation.

Workflow: Suzuki-Miyaura Coupling & Validation

cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_validation Validation Phase A 1. Combine Boronic Acid, Aryl Halide, Pd Catalyst, & Base in Solvent B 2. Heat Reaction (e.g., 80-100 °C) A->B Inert Atmosphere (N₂ or Ar) C 3. Quench Reaction & Perform Aqueous Extraction B->C Reaction Monitoring (TLC, LC-MS) D 4. Dry Organic Layer & Concentrate C->D F 6. Assess Purity (HPLC-UV, LC-MS) E 5. Purify via Column Chromatography D->E E->F G 7. Elucidate Structure (¹H NMR, ¹³C NMR) F->G H 8. Confirm Mass (HRMS) G->H

Caption: A typical workflow from Suzuki coupling to product validation.

Chan-Lam Coupling: Forming C-N and C-O Bonds

The Chan-Lam coupling provides an invaluable, air-stable alternative to other methods like the Buchwald-Hartwig reaction for forming aryl-amine or aryl-ether bonds.[3][4] It utilizes a copper catalyst, often Cu(OAc)₂, and can frequently be run at room temperature, open to the air.[3][5]

Mechanistic Insight: The reaction involves the formation of a copper(II)-aryl complex, followed by coordination of the amine or alcohol nucleophile. A key reductive elimination step from a proposed copper(III) intermediate forges the final C-N or C-O bond.[3][4] The choice of ligand or base (e.g., pyridine, Et₃N) can be crucial for reaction efficiency.[4]

Section 2: The Validation Gauntlet: A Multi-Technique Approach

No single technique is sufficient for unambiguous structure validation. We advocate for a tiered, self-validating system where chromatographic and spectroscopic data converge to build an undeniable case for the product's structure and purity.

Chromatographic Validation: Purity and Identity

The first step post-synthesis is to assess the purity of the crude product and the effectiveness of purification. The analysis of boronic acids and their products can be challenging due to their potential for dehydration or complexation.[6][7]

High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse for purity assessment.[8]

  • Why this choice? HPLC provides a quantitative measure of purity by separating the product from starting materials, reagents, and byproducts. UV detection is ideal for these aromatic compounds.

  • Typical Conditions: A reversed-phase C18 column is the standard choice, offering excellent separation for the moderately polar compounds typical of these reactions.[9] A gradient elution using water and acetonitrile, often with a modifier like formic acid or ammonium acetate to improve peak shape, is highly effective.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

  • Why this choice? LC-MS is the optimal tool for reaction monitoring. It provides real-time confirmation of product formation (by observing the expected mass-to-charge ratio, m/z) and consumption of starting materials, guiding decisions on reaction completion.[9][10]

TechniquePrimary UseKey Information ProvidedCommon Pitfalls
HPLC-UV Quantitative Purity Assessment% Purity (Area Under Curve)Co-elution of impurities with similar polarity.
LC-MS Reaction Monitoring, Identity CheckRetention Time, Mass-to-Charge (m/z)In-source fragmentation can complicate interpretation.
GC-MS Alternative for Volatile ProductsHigh Resolution, Mass SpectraNot suitable for non-volatile or thermally labile products; boronic acids require derivatization.[6][9]
Spectroscopic Elucidation: The Definitive Structure

Once purity is established, spectroscopy provides the definitive structural evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation in organic chemistry.

  • ¹H NMR: This is the first and most informative experiment. For a successful Suzuki coupling with an aryl bromide, for example, the key diagnostic signals are:

    • Disappearance: The B(OH)₂ protons of the boronic acid (a broad singlet, often around δ 8.0-8.5 ppm) will disappear.

    • Appearance: New signals corresponding to the protons of the newly introduced aryl group will appear.

    • Shifts: Significant changes in the chemical shifts of the aromatic protons on the original boronic acid ring will occur due to the change in electronic environment upon C-C bond formation.

  • ¹³C NMR: Provides complementary data, confirming the number of unique carbons and the formation of the new aryl-aryl or aryl-heteroatom bond.

  • 2D NMR (COSY, HSQC/HMBC): While not always necessary for simple products, these experiments are invaluable for complex structures, allowing for unambiguous assignment of all proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS):

  • Why this choice? While LC-MS provides nominal mass, HRMS provides the exact mass of the molecule to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula, a critical piece of data for validating a new compound and a requirement for publication. For our title compound, the molecular formula is C₈H₈BNO₆ with a monoisotopic mass of 225.04446 Da.[11] Any product derived from it will have a predictable mass based on the coupling partner.

Spectroscopic TechniquePrimary UseKey Information ProvidedCausality of Choice
¹H NMR Structural ElucidationProton environment, connectivity (via coupling), relative number of protons.Provides the fundamental skeletal framework and proton count.
¹³C NMR Carbon Skeleton ConfirmationNumber of unique carbons, chemical environment of carbons (sp², sp³).Confirms the carbon backbone proposed by ¹H NMR.
HRMS Elemental Formula ConfirmationExact mass (typically < 5 ppm error).Provides definitive proof of the molecular formula, ruling out isobaric impurities.

Section 3: Detailed Experimental Protocols

Trustworthy data comes from robust protocols. The following are generalized yet detailed procedures that serve as an excellent starting point for optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vial, add this compound (1.0 eq), the desired aryl halide (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure and purify the crude residue by silica gel column chromatography.

Protocol 2: General Procedure for Chan-Lam N-Arylation
  • To a reaction vial, add this compound (1.2 eq), the desired amine or N-heterocycle (1.0 eq), copper(II) acetate (Cu(OAc)₂, 1.5 eq), and a base such as triethylamine (Et₃N, 2.0 eq).

  • Add a solvent such as dichloromethane (DCM) or methanol.

  • Stir the reaction mixture at room temperature, open to the air, for 12-48 hours. The reaction is often accompanied by a color change from blue/green to brown.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with the reaction solvent.

  • Concentrate the filtrate and purify the crude residue by silica gel column chromatography.

Protocol 3: HPLC-UV Method for Purity Analysis
  • System: HPLC with UV Detector[9]

  • Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min[9]

  • Detection: 254 nm (or wavelength of maximum absorbance for the product)

  • Sample Prep: Dissolve a small amount of the sample in the mobile phase (e.g., 1 mg/mL).

Visualization of the Validation Workflow

Start Purified Product HPLC HPLC Analysis Start->HPLC PurityCheck Purity > 95%? HPLC->PurityCheck NMR ¹H & ¹³C NMR PurityCheck->NMR Yes Repurify Repurify Sample PurityCheck->Repurify No StructureCheck Structure Consistent? NMR->StructureCheck HRMS HRMS Analysis StructureCheck->HRMS Yes ReEvaluate Re-evaluate Reaction & Structure Hypothesis StructureCheck->ReEvaluate No MassCheck Mass Correct (< 5 ppm error)? HRMS->MassCheck MassCheck->ReEvaluate No Validated Structure Validated MassCheck->Validated Yes Repurify->HPLC

Caption: A decision-based workflow for rigorous product validation.

Conclusion

Validating the structure of a product derived from this compound is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. By beginning with robust chromatographic methods like HPLC and LC-MS to ensure purity and confirm identity, and then moving to definitive spectroscopic techniques like NMR and HRMS for structural elucidation and formula confirmation, researchers can have the highest degree of confidence in their results. This multi-pronged, causality-driven approach is not merely a checklist; it is a foundational element of scientific integrity that ensures the reliability and reproducibility of data in drug discovery and development.

References

A Senior Application Scientist's Guide to Palladium Catalysts for Electron-Deficient Suzuki Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. However, the coupling of electron-deficient aryl and heteroaryl halides presents a significant challenge. This guide provides a comparative analysis of palladium catalyst systems tailored for these demanding substrates, offering experimental data, mechanistic insights, and detailed protocols to empower your synthetic endeavors.

The Challenge of Electron-Deficient Suzuki Couplings

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The catalytic cycle, elegantly orchestrated by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Electron-deficient aryl halides, while seemingly activated towards nucleophilic attack, pose a unique set of challenges to the palladium catalyst. The primary hurdle lies in the oxidative addition step. The electron-withdrawing nature of the substituents on the aromatic ring makes the carbon-halogen bond stronger and less susceptible to cleavage by the Pd(0) catalyst.[2] This often leads to sluggish or incomplete reactions with conventional palladium catalysts like Pd(PPh₃)₄.

Furthermore, the subsequent transmetalation and reductive elimination steps can also be affected. The electronic properties of the coupled partners influence the overall reaction kinetics and can lead to undesired side reactions, such as protodeboronation of the organoboron reagent.[3]

The Rise of Specialized Ligands: A Comparative Analysis

To overcome these challenges, significant research has focused on the development of sophisticated ligands that modulate the electronic and steric properties of the palladium center. Two classes of ligands have emerged as particularly powerful for electron-deficient Suzuki couplings: Buchwald's biaryl phosphines and N-heterocyclic carbenes (NHCs).

Buchwald's Biaryl Phosphine Ligands: A Legacy of Innovation

The Buchwald group has developed a portfolio of bulky, electron-rich phosphine ligands that have revolutionized Suzuki-Miyaura couplings. Ligands such as SPhos, XPhos, and RuPhos are designed to accelerate the oxidative addition of challenging substrates, including electron-deficient aryl chlorides.[4][5] Their steric bulk promotes the formation of monoligated Pd(0) species, which are highly reactive, while their electron-donating character facilitates the oxidative addition step.

N-Heterocyclic Carbenes (NHCs): Strong Sigmas for Robust Catalysis

N-Heterocyclic carbenes (NHCs) are powerful neutral, two-electron donors that form highly stable and active palladium complexes.[6] Their strong σ-donating ability increases the electron density on the palladium center, thereby promoting the oxidative addition of even unreactive aryl chlorides. The steric bulk of the NHC ligand also plays a crucial role in stabilizing the active catalytic species and facilitating the reductive elimination step.

Performance Comparison: Buchwald Ligands vs. NHCs

The choice between a Buchwald ligand and an NHC-based catalyst often depends on the specific substrates and reaction conditions. Below is a comparative table summarizing the performance of representative catalysts from each class in the Suzuki coupling of electron-deficient aryl halides.

Catalyst SystemAryl HalideBoronic AcidYield (%)Temp. (°C)Time (h)Catalyst Loading (mol%)Reference
Buchwald Ligands
Pd₂(dba)₃ / SPhos4-ChloronitrobenzenePhenylboronic acid95110182[4]
Pd(OAc)₂ / XPhos4-ChlorobenzonitrilePhenylboronic acid92100121.5[4]
Pd-G3-XPhos2-Chloropyridine4-Methoxyphenylboronic acid988021[4]
NHC Ligands
[Pd(IPr)(allyl)Cl]4-ChloronitrobenzenePhenylboronic acid916051[7]
PEPPSI-IPr4-ChlorobenzonitrilePhenylboronic acid89820.51[6]
[Pd(IMes)(cin)Cl]4-ChloroanisolePhenylboronic acid8560160.5[7]

Key Observations:

  • Both Buchwald ligands and NHC-based catalysts demonstrate excellent efficacy in coupling electron-deficient aryl chlorides.

  • Buchwald ligands, particularly SPhos and XPhos, are highly versatile and have been extensively studied, providing a wealth of literature data.[4]

  • NHC-based catalysts can offer the advantage of higher stability and, in some cases, faster reaction times and lower reaction temperatures.[6][7]

  • The choice of base, solvent, and temperature are critical parameters that must be optimized for each specific substrate combination.

Mechanistic Insights: Why These Catalysts Excel

The success of these advanced catalyst systems lies in their ability to favorably modulate the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)-OR(L_n) ArPdX->ArPdOR Ligand Exchange (Base, -HX) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdOR->ArPdAr_prime Transmetalation (Ar'-B(OR)₂) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') ArAr Ar-Ar' ArPdAr_prime->ArAr ArX Ar-X ArX->Pd0 ArB Ar'-B(OR)₂ ArB->ArPdOR Base Base Base->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Oxidative Addition: This is often the rate-limiting step for electron-deficient aryl halides.[2] Bulky, electron-rich ligands like SPhos and NHCs promote the formation of a highly reactive, low-coordinate Pd(0) species.[4][6] The strong electron-donating nature of these ligands increases the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the C-X bond.

Transmetalation: The transfer of the organic group from the boron atom to the palladium center is facilitated by a base. The nature of the base and solvent system is crucial for efficient transmetalation and to minimize the competing protodeboronation side reaction.[3]

Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is generally facile. The steric bulk of the ligands can promote this step by creating a more crowded coordination sphere around the palladium, thus favoring the release of the product.

Experimental Protocol: Suzuki Coupling of 4-Chloronitrobenzene with Phenylboronic Acid

This protocol provides a detailed, step-by-step methodology for a representative electron-deficient Suzuki coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start add_reagents Add 4-chloronitrobenzene, phenylboronic acid, and base to a dry Schlenk tube. start->add_reagents add_catalyst Add Pd catalyst and ligand. add_reagents->add_catalyst inert Evacuate and backfill with Argon (3x). add_catalyst->inert add_solvent Add degassed solvent. inert->add_solvent heat Heat to desired temperature with vigorous stirring. add_solvent->heat monitor Monitor reaction progress by TLC or GC/LC-MS. heat->monitor cool Cool to room temperature. monitor->cool extract Dilute with organic solvent and wash with water/brine. cool->extract dry Dry organic layer over Na₂SO₄ or MgSO₄. extract->dry concentrate Concentrate in vacuo. dry->concentrate purify Purify by column chromatography. concentrate->purify end Characterize product. purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Chloronitrobenzene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 0.1-0.5 M)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloronitrobenzene, phenylboronic acid, the base, the palladium precatalyst, and the ligand.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Conclusion

The Suzuki-Miyaura coupling of electron-deficient substrates is a challenging yet highly rewarding transformation. The strategic selection of a palladium catalyst, particularly those featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, is paramount to success. By understanding the mechanistic nuances and carefully optimizing reaction conditions, researchers can effectively overcome the inherent difficulties and unlock the full synthetic potential of this powerful cross-coupling reaction.

References

Yield comparison between boronic acids and trifluoroborate salts in cross-coupling.

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Boronic Acids vs. Trifluoroborate Salts in Suzuki-Miyaura Cross-Coupling

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The success of this palladium-catalyzed reaction hinges critically on the choice of the organoboron nucleophile. While boronic acids have been the traditional workhorses, potassium organotrifluoroborates have emerged as exceptionally stable and highly effective alternatives.[3][4]

This guide provides an in-depth, data-supported comparison of these two classes of reagents, moving beyond simple protocols to explain the causal relationships between their chemical nature and performance in cross-coupling reactions. Our aim is to equip you with the insights needed to select the optimal reagent for your specific synthetic challenge, ensuring efficiency, reproducibility, and higher yields.

Pillar 1: Stability, Stoichiometry, and Handling

The most significant practical difference between boronic acids and trifluoroborate salts lies in their stability. This property directly impacts storage, handling, stoichiometry, and ultimately, the consistency of reaction outcomes.

Boronic Acids: The Challenge of Instability

Boronic acids are known for their limited stability, which presents several challenges in a laboratory setting.[5]

  • Protodeboronation: The carbon-boron bond in boronic acids is susceptible to cleavage by proton sources, a side reaction known as protodeboronation.[6][7] This is particularly problematic under the basic, aqueous conditions typical of Suzuki-Miyaura coupling and is a major pathway for reagent decomposition and yield reduction.[6] Heteroaryl boronic acids, especially those of furan and thiophene, are notoriously prone to this degradation.[7][8]

  • Oxidative Degradation: Boronic acids can be sensitive to air, leading to oxidative decomposition over time.

  • Anhydride Formation: Boronic acids exist in a dehydrative equilibrium with their cyclic trimeric anhydrides, known as boroxines.[3] This equilibrium can complicate accurate massing and introduce stoichiometric uncertainty into reactions.

These instability issues often necessitate the use of a significant excess (20-50%) of the boronic acid to ensure the complete consumption of the limiting electrophile, which is economically and environmentally suboptimal.[5][9]

Potassium Organotrifluoroborates: A Paradigm of Stability

In stark contrast, potassium organotrifluoroborates (R-BF₃K) are prized for their exceptional robustness.

  • Inherent Stability: They are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[3][9] This allows them to be stored indefinitely on the benchtop at room temperature without special precautions.[3][8]

  • Resistance to Protodeboronation: The boron atom in a trifluoroborate salt is tetracoordinate and carries a negative charge, making it significantly less electrophilic and far more resistant to protodeboronation compared to the tricoordinate boron of a boronic acid.[3][5][8][10]

  • Stoichiometric Precision: As stable, monomeric salts, trifluoroborates can be weighed accurately, allowing for the use of near-stoichiometric quantities in reactions, which improves atom economy and simplifies purification.[8][9][10]

Pillar 2: Mechanistic Implications and Reactivity

While often viewed as a simple substitution, the choice of boron reagent has profound implications for the reaction mechanism and overall efficiency of the catalytic cycle.

The Suzuki-Miyaura reaction proceeds via a three-step catalytic cycle: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1] The transmetalation step is frequently rate-limiting and is where the nature of the boron reagent is most critical.

Trifluoroborates as "Slow-Release" Precursors

Potassium organotrifluoroborates do not participate directly in the transmetalation step. Instead, they serve as stable precursors, or "masked" forms of boronic acids.[11] Under the basic aqueous conditions of the reaction, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid in situ.[12][13]

This "slow-release" mechanism is a key advantage. By maintaining a very low steady-state concentration of the active (and unstable) boronic acid, the rates of deleterious side reactions like protodeboronation and oxidative homocoupling are minimized.[12][13] The rate of boronic acid generation is geared to the rate of the catalytic turnover, ensuring the active species is consumed productively as it is formed.

Suzuki_Cycle_Comparison cluster_storage Reagent Storage & Handling cluster_reaction Reaction Conditions Boronic_Acid R-B(OH)₂ (Boronic Acid) Instability Issues: - Protodeboronation - Boroxine Formation Active_BA R-B(OH)₂ (Active Boronic Acid) Boronic_Acid->Active_BA Direct addition (High initial concentration) Trifluoroborate R-BF₃K (Trifluoroborate Salt) Highly Stable Solid Hydrolysis Slow Hydrolysis (H₂O, Base) Trifluoroborate->Hydrolysis Added to reaction Cycle Pd Catalytic Cycle (Transmetalation) Active_BA->Cycle Side_Products Side Products (e.g., R-H, R-R) Active_BA->Side_Products Decomposition (Minimized by slow release) Product R-Ar (Coupled Product) Cycle->Product Productive Pathway Hydrolysis->Active_BA In situ generation

Caption: Trifluoroborates act as stable precursors, generating the active boronic acid in situ.

Pillar 3: Comparative Yield Data

The superior stability of trifluoroborate salts frequently translates into higher and more reproducible product yields, particularly with challenging substrates.

As a testament to their instability, heteroarylboronic acids that were stored for several weeks and then converted to their trifluoroborate salts gave the desired products in moderate to low yields, whereas immediate conversion of fresh boronic acids provided good to excellent yields.[8][10] This highlights the cryptic degradation of boronic acids even under standard storage conditions. In one study, fresh 4-methylthiophen-2-ylboronic acid provided the corresponding trifluoroborate in 95% yield, while the same boronic acid used after a period of storage only yielded 69% of the trifluoroborate salt upon conversion.[10]

Substrate ClassBoronic Acid PerformanceTrifluoroborate Salt PerformanceRationale for ImprovementCitation
Heteroaromatics (e.g., Indoles, Furans) Often give low or inconsistent yields due to rapid protodeboronation.Consistently provide higher yields.Trifluoroborates are significantly more resistant to protodeboronation, ensuring the nucleophile survives the reaction conditions to participate in coupling.[4][8][10]
Alkyl Groups (Primary & Secondary) Prone to competitive protodeboronation, often requiring a large excess of the reagent for complete reaction.Serve as more suitable alternatives as they are more resistant to protodeboronation, allowing for more efficient alkyl transfers.The enhanced stability of the C(sp³)-B bond in the trifluoroborate form prevents premature decomposition.[5]
General Aryl Halides Generally effective, but yields can be compromised by reagent quality and homocoupling side reactions.Often provide cleaner reactions and more consistent yields due to the "slow-release" mechanism minimizing side reactions.The slow, in situ generation of the boronic acid keeps its concentration low, disfavoring side reactions.[12][13]

Experimental Protocols & Workflow

Trustworthy protocols are self-validating. The following methods detail not just the steps, but the reasoning behind them, ensuring robust and reproducible outcomes.

Protocol 1: General Suzuki-Miyaura Coupling with a Potassium Alkyltrifluoroborate

This protocol is representative for coupling an alkyltrifluoroborate with an aryl chloride, a challenging but common transformation.[14]

  • Reaction Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, combine the aryl chloride (0.5 mmol, 1.0 equiv.), the potassium alkyltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.). The slight excess of the trifluoroborate ensures complete consumption of the limiting halide, while the strong base is crucial for both the hydrolysis of the trifluoroborate and the transmetalation step.

  • Inerting the Atmosphere: Seal the tube, then evacuate and backfill with argon three times. This is critical to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add toluene (5.0 mL) and deionized water (0.5 mL). The biphasic toluene/water system is highly effective; the organic phase solubilizes the substrates and catalyst, while the aqueous phase dissolves the base and facilitates the necessary hydrolysis.[14][15]

  • Degassing: Sparge the stirred mixture with a gentle stream of argon for 15 minutes to remove any dissolved oxygen.

  • Catalyst Addition: In a separate vial, combine palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%) and the phosphine ligand RuPhos (0.02 mmol, 4 mol%). Add this catalyst/ligand mixture to the reaction tube under a positive pressure of argon. RuPhos is a bulky, electron-rich ligand that promotes the oxidative addition of challenging aryl chlorides and facilitates the final reductive elimination step.[8][15]

  • Reaction: Seal the Schlenk tube and heat the mixture to 80 °C in a preheated oil bath. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[14]

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 2: Synthesis of Potassium Phenyltrifluoroborate

The conversion of a boronic acid to its trifluoroborate salt is a simple, high-yielding, and robust procedure that significantly enhances the reagent's utility.[3]

  • Dissolution: Dissolve phenylboronic acid (1.0 eq) in methanol.

  • Precipitation: While stirring, slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0 eq). A white precipitate of potassium phenyltrifluoroborate will form immediately. The excess KHF₂ ensures complete conversion.

  • Stirring: Continue stirring the mixture for 30 minutes at room temperature to ensure the reaction goes to completion.

  • Isolation: Collect the white solid by vacuum filtration, wash with cold water and then a small amount of cold methanol to remove any unreacted starting materials or excess salts, and dry under vacuum. The product is typically of high purity and requires no further purification.

Conclusion and Authoritative Recommendations

The choice between a boronic acid and a potassium organotrifluoroborate is a choice between tradition and superior performance. While boronic acids are foundational reagents, their inherent instability can compromise yield, reproducibility, and stoichiometric control.

Potassium organotrifluoroborates are, in the majority of applications, the superior class of reagents. Their exceptional stability simplifies storage and handling, allows for precise stoichiometric control, and minimizes decomposition. The in situ slow-release mechanism provides a cleaner reaction profile by mitigating common side reactions. This often leads to higher, more consistent yields, especially for challenging substrates like heteroaromatics and those bearing C(sp³)-boron bonds.

For drug development professionals and scientists working on complex multi-step syntheses, the robustness of trifluoroborate salts is a distinct advantage, as they can be carried through synthetic sequences where a boronic acid might degrade. While requiring an additional synthetic step, the conversion is trivial and pays significant dividends in reliability and performance. Therefore, for achieving the highest standards of efficiency and reproducibility in Suzuki-Miyaura cross-coupling, potassium organotrifluoroborates should be considered the preferred nucleophilic partner.

References

A Technical Guide to 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid: Applications in Biosensing and Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of chemical tools is paramount to success. This guide provides an in-depth technical overview of 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid, a specialized boronic acid derivative. We will objectively compare its performance with alternative reagents and provide supporting experimental data and protocols to illustrate its utility in two key application areas: high-affinity diol recognition for biosensing and as a versatile building block in Suzuki-Miyaura cross-coupling reactions.

Introduction: Unpacking the Molecular Architecture

This compound is a trifunctional molecule, and its utility stems from the interplay of its distinct chemical moieties: the boronic acid, the nitro group, and the Weinreb amide.

  • The Boronic Acid Group: This functional group is the cornerstone of its application in both biosensing and organic synthesis. It reversibly forms stable cyclic esters with 1,2- and 1,3-diols, a property widely exploited for the detection of carbohydrates and glycoproteins.[1][2] In organic synthesis, it serves as the organoboron partner in palladium-catalyzed cross-coupling reactions.

  • The Nitro Group: As a strong electron-withdrawing group, the nitro substituent significantly lowers the pKa of the boronic acid. This electronic perturbation is crucial for enabling high-affinity binding to diols at neutral pH, a critical requirement for biological applications.[1][2] In the context of cross-coupling reactions, the electronic nature of the nitro group can influence the reactivity of the boronic acid.

  • The Weinreb Amide: The N-methoxy-N-methylamide, or Weinreb amide, is a key structural feature that distinguishes this compound from more common ester or carboxylic acid-substituted phenylboronic acids. Weinreb amides are known for their stability and their ability to react with organometallic reagents to form a stable tetrahedral intermediate, preventing the common problem of over-addition.[3] This property imparts unique advantages in synthetic applications.

Below is a diagram illustrating the key functional groups of this compound.

Molecule_Structure cluster_molecule This compound Molecule C₉H₁₁BN₂O₆ Boronic_Acid B(OH)₂ (Diol Binding & Cross-Coupling) Nitro NO₂ (Electron-Withdrawing) Weinreb_Amide C(=O)N(OCH₃)CH₃ (Stable & Controlled Reactivity) Aromatic_Ring Phenyl Ring Aromatic_Ring->Boronic_Acid Position 1 Aromatic_Ring->Nitro Position 5 Aromatic_Ring->Weinreb_Amide Position 3

Caption: Key functional groups of this compound.

Application 1: High-Affinity Diol and Carbohydrate Recognition

The ability of boronic acids to bind with diols is the basis for their use as sensors for sugars and other biologically important molecules. The strength of this interaction is highly dependent on the pH of the medium and the pKa of the boronic acid. For biological applications, strong binding at a neutral pH (around 7.4) is highly desirable.

The electron-withdrawing nitro group on this compound lowers its pKa, making it a strong candidate for diol binding at physiological pH. Its performance is comparable to the well-studied 3-methoxycarbonyl-5-nitrophenylboronic acid, which has demonstrated high affinity for fructose and catechol dyes at neutral pH.[1][2]

Comparative Performance in Diol Binding
FeatureThis compound (Inferred)3-Methoxycarbonyl-5-nitrophenylboronic acid3-Aminophenylboronic acid
Electron-Withdrawing Group Nitro & Weinreb AmideNitro & EsterNone
Expected pKa LowLow[1]High
Optimal Binding pH NeutralNeutral[1][2]Basic
Binding Affinity at pH 7.4 HighHigh[1][2]Low
Application Biosensing at physiological pHBiosensing at physiological pHDerivatization under basic conditions
Experimental Protocol: Fluorometric Assay for Diol Binding

This protocol describes a general method for assessing the binding of a diol (e.g., fructose) to this compound using a competitive displacement assay with a fluorescent reporter dye, such as Alizarin Red S (ARS).

Materials:

  • This compound

  • Alizarin Red S (ARS)

  • Fructose (or other diol of interest)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in a minimal amount of DMSO, then dilute with phosphate buffer.

    • Prepare a 1 mM stock solution of ARS in phosphate buffer.

    • Prepare a 1 M stock solution of fructose in phosphate buffer.

  • Determine the Fluorescence of the Boronic Acid-ARS Complex:

    • In a cuvette, mix the boronic acid stock solution and ARS stock solution in phosphate buffer to final concentrations of 10 µM each.

    • Measure the fluorescence emission spectrum (excitation typically around 460 nm).

  • Competitive Displacement:

    • To the cuvette containing the boronic acid-ARS complex, add aliquots of the fructose stock solution to achieve a range of final concentrations (e.g., 1 mM to 100 mM).

    • After each addition, gently mix and allow the solution to equilibrate for 5 minutes.

    • Measure the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of fructose concentration.

    • The data can be fitted to a binding isotherm to determine the binding constant (Kb) of the boronic acid for the diol.

Diol_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Boronic Acid, ARS, Diol) Complex_Formation Form Boronic Acid-ARS Complex Stock_Solutions->Complex_Formation Fluorescence_Measurement_1 Measure Baseline Fluorescence Complex_Formation->Fluorescence_Measurement_1 Diol_Addition Add Diol (e.g., Fructose) Fluorescence_Measurement_1->Diol_Addition Fluorescence_Measurement_2 Measure Fluorescence Change Diol_Addition->Fluorescence_Measurement_2 Data_Plotting Plot Fluorescence vs. [Diol] Fluorescence_Measurement_2->Data_Plotting Binding_Constant Calculate Binding Constant (Kb) Data_Plotting->Binding_Constant

Caption: Experimental workflow for determining diol binding affinity.

Application 2: A Stable Building Block in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, widely used in pharmaceutical and materials science research. Phenylboronic acids are key reagents in these reactions. The presence of strong electron-withdrawing groups on the phenylboronic acid can sometimes present challenges, potentially leading to slower reaction rates. However, the choice of appropriate catalytic systems can overcome these hurdles.

The unique advantage of this compound in this context lies in its Weinreb amide functionality. Compared to an ester or a carboxylic acid, a Weinreb amide is significantly more stable and less prone to undesired side reactions under the basic conditions often employed in Suzuki-Miyaura couplings. This stability ensures that the Weinreb amide moiety remains intact during the cross-coupling, providing a valuable synthetic handle for further transformations.

Comparative Advantages in Synthesis
FeatureThis compound3-Methoxycarbonyl-5-nitrophenylboronic acid3-Carboxy-5-nitrophenylboronic acid
Functional Group Stability High (Weinreb amide is robust)[3]Moderate (Ester can be hydrolyzed)Low (Carboxylic acid can interfere with catalysis)
Potential Side Reactions MinimalHydrolysis, transesterificationSalt formation, decarboxylation
Post-Coupling Derivatization Versatile (ketone synthesis, reduction to aldehyde)Limited (reduction, hydrolysis)Limited (amide coupling)
Overall Synthetic Utility HighModerateModerate
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water 4:1)

  • Schlenk flask and nitrogen or argon source

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add the aryl bromide, this compound, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Catalyst and Solvent:

    • Under a positive pressure of inert gas, add the palladium catalyst.

    • Add the degassed solvent mixture via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar' Ar-Pd(II)(L)₂-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly functionalized building block with significant potential in both biosensing and synthetic chemistry. Its electron-deficient nature allows for high-affinity diol binding at physiological pH, making it a valuable tool for the development of carbohydrate sensors. In organic synthesis, the inherent stability of the Weinreb amide group provides a distinct advantage over ester and carboxylic acid analogs, offering a robust and versatile platform for the construction of complex molecules via Suzuki-Miyaura cross-coupling. For researchers seeking a boronic acid that combines strong diol binding capabilities with a stable and versatile synthetic handle, this compound represents a superior choice.

References

A Scientist's Guide to Boron Reagents: A Cost-Effectiveness Analysis of MIDA Boronates vs. Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation.[1][2] Central to this reaction is the choice of the boron reagent. For decades, boronic acids have been the workhorse, but their inherent instability often presents significant challenges.[1][3] The development of N-methyliminodiacetic acid (MIDA) boronates has offered a powerful alternative, promising enhanced stability and reliability.[3][4][5] This guide provides an in-depth, objective comparison of these two classes of reagents, moving beyond simple catalog prices to a holistic view of cost-effectiveness that encompasses stability, reaction performance, and overall process efficiency.

The Fundamental Difference: Stability

The primary challenge plaguing boronic acids is their instability. They are susceptible to various decomposition pathways, including protodeboronation, oxidation, and the formation of boroxine trimers, especially when heated or exposed to air and moisture.[3][6] This instability is not merely an inconvenience; it can lead to inconsistent reaction yields, difficult purification, and the need for stringent handling conditions, such as storage in a freezer and use in an inert atmosphere.

MIDA boronates were engineered to solve this problem.[7][8] The MIDA ligand forms a stable, tridentate chelate with the boron atom, converting its geometry from a reactive sp²-hybridized state to a more stable, tetrahedral sp³ state.[7] This "caged" structure effectively protects the boron moiety from decomposition.

Key Stability Advantages of MIDA Boronates:

  • Benchtop Stability: MIDA boronates are typically free-flowing, crystalline solids that are stable indefinitely when stored on the benchtop under air.[3][4][5] In a comparative study, many common boronic acids showed significant decomposition after just 15 days on the benchtop, whereas their MIDA boronate counterparts remained unchanged after more than 60 days.[3][6]

  • Chromatographic Stability: Unlike many boronic acids, MIDA boronates are universally compatible with silica gel chromatography, which simplifies reaction monitoring by TLC and allows for straightforward purification.[4][7][9]

  • Reaction Compatibility: The MIDA protecting group is robust and compatible with a wide range of common synthetic reagents and reaction conditions that would otherwise degrade a boronic acid.[4][9][10] This allows for the multi-step synthesis of complex boronic acid precursors, where the MIDA group is carried through several transformations before its final use in a cross-coupling reaction.[9]

Performance in Cross-Coupling Reactions

While boronic acids can be highly effective in Suzuki-Miyaura couplings, their success is often contingent on their purity and stability. For notoriously unstable derivatives—such as those of 2-heterocycles (e.g., furan, pyrrole, indole), vinyl, and cyclopropyl groups—reactions can be low-yielding as the rate of boronic acid decomposition competes with the rate of cross-coupling.[6][11]

MIDA boronates overcome this limitation through a "slow-release" mechanism.[6][11] Under the aqueous basic conditions of the Suzuki-Miyaura reaction, the MIDA ligand is slowly hydrolyzed, releasing the active boronic acid in situ.[12][13] This controlled release maintains a low, steady concentration of the boronic acid, minimizing decomposition while ensuring enough is present to participate in the catalytic cycle. This leads to dramatically improved yields, especially in challenging couplings with unactivated or sterically hindered aryl chlorides.[6]

FeatureBoronic AcidsMIDA Boronates
Stability Often unstable; prone to decomposition (protodeboronation, oxidation, trimerization).[3][6]Exceptionally stable; crystalline solids with long shelf-life under air.[3][4][5]
Handling May require inert atmosphere, cold storage, and careful handling.Easy to handle and weigh on the benchtop.[5]
Purification Can be difficult due to polarity and instability on silica gel.Routinely purified by standard silica gel chromatography.[4][7]
Reaction Yields Variable, especially with unstable derivatives where decomposition competes with coupling.[6]Often higher and more reproducible, particularly for unstable boronic acids, due to slow-release mechanism.[6][11]
Reaction Setup Direct addition to the reaction mixture.Requires in situ deprotection (hydrolysis) under aqueous basic conditions to release the active boronic acid.[3][13]

Experimental Data: A Head-to-Head Comparison

Studies by the Burke group provide compelling evidence for the superiority of MIDA boronates in challenging cross-coupling reactions. When coupling various unstable boronic acids with an aryl chloride, the yields were often low to moderate. In stark contrast, using the corresponding MIDA boronates under identical "slow-release" conditions resulted in uniformly excellent yields.

Boronic Acid DerivativeYield with Boronic Acid (%)Yield with MIDA Boronate (%)
2-Benzofuranyl5092
2-Thiophenyl3794
2-Indolyl1493
Vinyl6885

(Data sourced from a study coupling the specified boron reagent with 4-chloroanisole).[6]

The True Cost-Effectiveness Analysis

A simple comparison of the price-per-gram between a boronic acid and its MIDA boronate counterpart is misleading. A comprehensive cost-effectiveness analysis must account for the total process cost, which includes reagents, solvents, labor, and the cost of failed or low-yielding reactions.

Factors Contributing to the "Hidden Costs" of Boronic Acids:

  • Failed Reactions: The most significant cost is a failed reaction due to reagent decomposition, which wastes starting materials, catalyst, solvent, and researcher time.

  • Difficult Purification: The challenging purification of boronic acids and their byproducts can lead to increased solvent consumption and man-hours.

  • Inconsistent Results: The variable purity and stability of boronic acids can lead to poor reproducibility, hindering the progress of research and development projects.

  • Specialized Handling: The need for glove boxes, freezers, and other specialized equipment for handling unstable boronic acids adds to overhead costs.

MIDA boronates, while often having a higher upfront purchase price, can significantly reduce these downstream costs. Their stability leads to more reliable and reproducible reactions, simplified purification, and reduced waste. For complex, multi-step syntheses, the ability to use a stable, easily purified building block is invaluable and can dramatically accelerate project timelines.[14]

Experimental Workflow Comparison

To illustrate the practical differences, let's compare the workflows for a typical Suzuki-Miyaura coupling.

G cluster_0 Traditional Boronic Acid Workflow cluster_1 MIDA Boronate Workflow BA1 Retrieve Boronic Acid (from freezer/desiccator) BA2 Weigh Quickly (potentially in glovebox) BA1->BA2 BA3 Setup Reaction: Ar-X, Catalyst, Base, Solvent, Boronic Acid BA2->BA3 BA4 Reaction Workup BA3->BA4 BA5 Purification (often challenging) BA4->BA5 BA6 Final Product BA5->BA6 MIDA1 Retrieve MIDA Boronate (from benchtop shelf) MIDA2 Weigh in Air MIDA1->MIDA2 MIDA3 Setup Reaction: Ar-X, Catalyst, Base, H2O/Solvent, MIDA Boronate MIDA2->MIDA3 MIDA4 Reaction Workup MIDA3->MIDA4 MIDA5 Purification (standard chromatography) MIDA4->MIDA5 MIDA6 Final Product MIDA5->MIDA6 G BA R-B(OH)₂ (Unstable Boronic Acid) MIDA_Boronate R-B(MIDA) (Stable, Crystalline Solid) BA->MIDA_Boronate Condensation (Protection) SMC Suzuki-Miyaura Catalytic Cycle BA->SMC MIDA_Acid MIDA (N-Methyliminodiacetic Acid) MIDA_Boronate->BA Aqueous Base (Deprotection/Slow Release) Product R-Ar (Coupled Product) SMC->Product

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid (CAS RN: 871332-84-2). The procedures outlined herein are grounded in established safety protocols and regulatory standards to protect laboratory personnel, the community, and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is a multifunctional compound. Its hazard profile is derived from the combined characteristics of a substituted phenylboronic acid and a nitroaromatic compound.

Based on available data, this compound is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Irritation: Causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]

The boronic acid moiety itself is a weak Lewis acid and can cause irritation.[3][4] The nitro group significantly increases the compound's reactivity and potential toxicity. Nitro compounds are often highly reactive and can be explosive under certain conditions, especially when mixed with reducing agents or subjected to heat and shock.[5][6] Furthermore, mixing nitric acid (a related oxidizing substance) with organic compounds can lead to violent, delayed reactions and explosions.[7] Therefore, segregation from incompatible materials is paramount.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1]
Acute Toxicity, InhalationH332Harmful if inhaled[1]
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

Regulatory Framework: Adherence to a Self-Validating System

Disposal of this chemical is governed by a multi-layered regulatory framework. Adherence is not optional; it is a legal and ethical requirement.

  • Federal Regulations: In the United States, the primary regulations are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8][9] The EPA defines hazardous waste characteristics (ignitability, corrosivity, reactivity, toxicity), and this compound may fall under one or more of these categories.[8] OSHA's Hazard Communication Standard (HazCom) requires that all hazards are communicated and that personnel are properly trained.[9][10][11]

  • State and Local Regulations: Many states and municipalities have more stringent rules than federal agencies. Always consult your institution's Environmental Health & Safety (EHS) department for specific local requirements.

  • Institutional Policies: Your organization will have a specific Chemical Hygiene Plan and waste disposal protocols. These internal documents translate broader regulations into actionable steps for your laboratory.

Core Disposal Protocol: A Step-by-Step Methodology

The primary and most recommended disposal route for this compound is through a licensed hazardous waste disposal service. In-lab treatment is strongly discouraged due to the compound's reactivity profile.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing appropriate PPE to prevent exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.

  • Eye Protection: Safety goggles with side-shields or a face shield.[12]

  • Body Protection: A lab coat is mandatory. For handling larger quantities or managing spills, a chemically resistant apron may be necessary.

  • Work Area: All handling of the solid compound or its solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in preventing dangerous reactions.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for this waste stream. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.[5] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[8]

  • Incompatibility is Key: NEVER mix this waste with other chemical waste streams. Specifically:

    • Do not mix with strong acids, bases, or reducing agents.

    • Do not mix with organic solvents. The nitro group can react violently with organic materials.[7]

    • Do not mix with heavy metals. [5]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled.[14] The label must include:

    • The words "Hazardous Waste ".[15]

    • The full chemical name: "This compound ".

    • The accumulation start date.[14]

    • An indication of the hazards (e.g., "Toxic," "Irritant").[16]

Step 3: Storage and Accumulation

Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[15]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[8]

  • Keep the container closed at all times, except when adding waste.[14][17]

  • Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.[8]

  • Store away from heat, sparks, or open flames.

Step 4: Arranging for Final Disposal
  • When the waste container is full (do not overfill, ~90% capacity is a safe limit) or has been in storage for the maximum allowed time (e.g., six to twelve months depending on regulations), arrange for pickup.[5][8][18]

  • Contact your institution's EHS department or the designated hazardous waste coordinator.

  • Follow their specific procedures for waste pickup requests. Do not attempt to transport the waste off-site yourself.[16]

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Start: Waste Generation Assess Assess Waste Type: - Unused/Expired Product - Contaminated Labware - Reaction Mixture/Solution Start->Assess Segregate Segregate Waste Stream (Dedicated Container) Assess->Segregate Drain Prohibited: DO NOT DISPOSE DOWN DRAIN Assess->Drain Trash Prohibited: DO NOT DISPOSE IN REGULAR TRASH Assess->Trash Label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date - Hazard Symbols Segregate->Label Store Store in Satellite Accumulation Area (SAA) with Secondary Containment Label->Store CheckFull Container Full or Max Time Reached? Store->CheckFull CheckFull->Store No ContactEHS Contact EHS for Hazardous Waste Pickup CheckFull->ContactEHS Yes End End: Compliant Disposal ContactEHS->End

Caption: Decision workflow for compliant waste disposal.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves a highly concentrated solution, evacuate the lab and contact your EHS emergency line.

  • Secure the Area: Prevent entry into the spill zone.

  • Consult the SDS: Refer to the Safety Data Sheet for specific spill cleanup information.

  • For Small Spills (Solid):

    • Wearing full PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to avoid raising dust.

    • Carefully sweep the material into a designated hazardous waste container.[13]

    • Clean the affected area with soap and water, collecting the cleaning materials as hazardous waste.

  • For Small Spills (Liquid):

    • Contain the spill with absorbent pads or dikes.

    • Cover with absorbent material and allow it to soak up the liquid.

    • Collect the saturated absorbent material into a hazardous waste container.

  • Label and Dispose: Label the spill cleanup waste as hazardous and dispose of it through the EHS office.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.